molecular formula C9H10F2N2O4 B12810522 Uridine, 2',3'-dideoxy-2',3'-difluoro- CAS No. 127840-99-7

Uridine, 2',3'-dideoxy-2',3'-difluoro-

Número de catálogo: B12810522
Número CAS: 127840-99-7
Peso molecular: 248.18 g/mol
Clave InChI: ZACSMWVJEMXZMV-XVFCMESISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Uridine, 2',3'-dideoxy-2',3'-difluoro- is a useful research compound. Its molecular formula is C9H10F2N2O4 and its molecular weight is 248.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Uridine, 2',3'-dideoxy-2',3'-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine, 2',3'-dideoxy-2',3'-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

127840-99-7

Fórmula molecular

C9H10F2N2O4

Peso molecular

248.18 g/mol

Nombre IUPAC

1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7-,8-/m1/s1

Clave InChI

ZACSMWVJEMXZMV-XVFCMESISA-N

SMILES isomérico

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F

SMILES canónico

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2',3'-dideoxy-2',3'-difluorouridine in Viral RNA Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a detailed theoretical framework for the mechanism of action of 2',3'-dideoxy-2',3'-difluorouridine based on the well-established principles of antiviral nucleoside analogs. As of the date of this publication, specific experimental data for this compound is limited in the public domain. The proposed mechanisms and experimental protocols are therefore presented as a guide for research and development professionals to validate these hypotheses.

Introduction

The relentless emergence of novel and drug-resistant RNA viruses presents a continuous challenge to global health. A cornerstone of antiviral therapy has been the development of nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[1] This guide delves into the putative mechanism of action of a specific, yet under-characterized, molecule: 2',3'-dideoxy-2',3'-difluorouridine. By examining its structural features and drawing parallels with closely related and well-studied fluorinated dideoxynucleosides, we can construct a robust hypothesis for its antiviral activity. This document will serve as a technical resource for researchers, providing a foundational understanding and a practical framework for the experimental validation of this promising antiviral candidate.

Core Putative Mechanism of Action

The central hypothesis for the antiviral activity of 2',3'-dideoxy-2',3'-difluorouridine revolves around its function as a chain terminator of viral RNA synthesis. This process can be dissected into a series of sequential steps, each of which is critical for its therapeutic effect.

Cellular Uptake and Anabolic Phosphorylation

Like most nucleoside analogs, 2',3'-dideoxy-2',3'-difluorouridine is a prodrug that must be metabolically activated within the host cell to exert its antiviral effect. The molecule is designed to be recognized and transported into the cell by nucleoside transporters. Once inside, it is a substrate for host cell kinases, which sequentially phosphorylate it to its monophosphate, diphosphate, and ultimately its active triphosphate form, 2',3'-dideoxy-2',3'-difluorouridine triphosphate (ddF2UTP).[2] The initial phosphorylation to the monophosphate is often the rate-limiting step in this anabolic pathway.[2]

cluster_cell Host Cell ddF2U_in 2',3'-dideoxy-2',3'-difluorouridine ddF2UMP ddF2U-Monophosphate ddF2U_in->ddF2UMP Cellular Kinase 1 ddF2UDP ddF2U-Diphosphate ddF2UMP->ddF2UDP Cellular Kinase 2 ddF2UTP ddF2U-Triphosphate (Active Form) ddF2UDP->ddF2UTP Cellular Kinase 3 Inhibition Inhibition of Viral RNA Synthesis ddF2UTP->Inhibition ddF2U_out Extracellular 2',3'-dideoxy-2',3'-difluorouridine ddF2U_out->ddF2U_in Nucleoside Transporter

Figure 1: Proposed intracellular activation pathway of 2',3'-dideoxy-2',3'-difluorouridine.
Competitive Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate, ddF2UTP, is structurally analogous to the natural nucleotide, uridine triphosphate (UTP). This structural mimicry allows it to be recognized by the viral RdRp and compete with UTP for binding to the enzyme's active site. The fluorine atoms at the 2' and 3' positions of the ribose sugar moiety are critical modifications that do not prevent its recognition by the viral polymerase but are key to its mechanism of action.

Incorporation into the Nascent Viral RNA Chain and Chain Termination

Once ddF2UTP is bound to the RdRp active site, the enzyme catalyzes its incorporation into the growing viral RNA strand opposite an adenine base in the template strand. However, the defining feature of 2',3'-dideoxy-2',3'-difluorouridine is the absence of a hydroxyl group at the 3' position of the ribose sugar. This 3'-hydroxyl group is essential for the formation of the phosphodiester bond with the incoming 5'-triphosphate of the next nucleotide.[1] Its absence makes the formation of this bond impossible, leading to the immediate and irreversible termination of RNA chain elongation.[3] This premature termination results in the production of truncated, non-functional viral genomes, thereby halting viral replication.

cluster_RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Active Site Template Viral RNA Template ...-A-... ddF2UTP ddF2UTP Template->ddF2UTP UTP UTP Template->UTP Nascent Nascent RNA Strand ...-U- Nascent->ddF2UTP Nascent->UTP Incorporation_ddF2UTP Chain Termination ddF2UTP->Incorporation_ddF2UTP Incorporation Incorporation_UTP Elongation Continues UTP->Incorporation_UTP Incorporation

Figure 2: Competitive inhibition and chain termination by ddF2UTP.

Experimental Validation Protocols

To substantiate the proposed mechanism of action, a series of well-established in vitro and cell-based assays are required.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Purpose: To directly measure the inhibitory activity of the triphosphate form of the compound (ddF2UTP) on the purified viral RdRp enzyme and to determine its 50% inhibitory concentration (IC50).

Methodology:

  • Expression and Purification of Viral RdRp:

    • Clone the gene encoding the viral RdRp into a suitable expression vector (e.g., pET series for E. coli or baculovirus for insect cells).

    • Express the protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and activity.

  • In Vitro Transcription Assay:

    • Prepare a reaction mixture containing the purified RdRp, a synthetic RNA template-primer, ribonucleotide triphosphates (ATP, GTP, CTP, and UTP), and a radiolabeled or fluorescently labeled nucleotide (e.g., [α-³²P]UTP or a fluorescent analog).

    • Add varying concentrations of ddF2UTP to the reaction mixtures.

    • Incubate the reaction at the optimal temperature for the specific RdRp.

    • Stop the reaction and separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA products by autoradiography or fluorescence imaging and quantify the amount of full-length and terminated products.

  • Data Analysis:

    • Calculate the percentage of inhibition of RNA synthesis at each concentration of ddF2UTP relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the ddF2UTP concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viral Replication Assay (Replicon System)

Purpose: To evaluate the antiviral activity of the parent nucleoside (2',3'-dideoxy-2',3'-difluorouridine) in a cellular context, which accounts for cellular uptake, phosphorylation, and any potential off-target effects.

Methodology:

  • Establishment of a Replicon Cell Line:

    • Utilize a viral replicon, which is a subgenomic viral RNA that can self-replicate within a host cell but does not produce infectious virus particles.

    • Incorporate a reporter gene (e.g., luciferase or green fluorescent protein) into the replicon construct to allow for quantifiable measurement of replication.

    • Transfect a suitable host cell line (e.g., Huh-7 for HCV) with the replicon RNA and select for stable cell lines that continuously replicate the replicon.

  • Antiviral Assay:

    • Seed the replicon-containing cells in a 96-well or 384-well plate.

    • Treat the cells with a serial dilution of 2',3'-dideoxy-2',3'-difluorouridine.

    • Incubate the plates for a period that allows for multiple rounds of replicon replication (typically 48-72 hours).

    • Measure the reporter gene activity (e.g., luminescence or fluorescence), which is directly proportional to the level of viral RNA replication.

  • Data Analysis:

    • Calculate the percentage of inhibition of replicon replication at each compound concentration relative to an untreated control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

Purpose: To determine the concentration of 2',3'-dideoxy-2',3'-difluorouridine that is toxic to the host cells (50% cytotoxic concentration, CC50) and to calculate the selectivity index (SI).

Methodology:

  • Cell Treatment:

    • Seed the same host cell line used in the replicon assay in a 96-well plate.

    • Treat the cells with the same serial dilutions of the compound used in the antiviral assay.

    • Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Measurement:

    • Use a colorimetric or fluorometric assay to measure cell viability, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability at each compound concentration relative to an untreated control.

    • Determine the CC50 value from the dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be generated from the experimental validation of 2',3'-dideoxy-2',3'-difluorouridine and its analogs.

CompoundTarget VirusRdRp IC50 (µM)Replicon EC50 (µM)CC50 (µM)Selectivity Index (SI)
2',3'-dideoxy-2',3'-difluorouridine e.g., HCVTo be determinedTo be determinedTo be determinedTo be determined
Related Analog 1 (e.g., 3'-fluoro-2',3'-dideoxyuridine)e.g., HIV-1Literature ValueLiterature ValueLiterature ValueLiterature Value
Related Analog 2 (e.g., 2',3'-didehydro-2',3'-dideoxy-2'-fluorocytidine)e.g., HIV-1Literature Value1.3[4]>100[4]>76.9

Conclusion

Based on the established principles of nucleoside analog antiviral drugs, 2',3'-dideoxy-2',3'-difluorouridine is hypothesized to act as a potent and selective inhibitor of viral RNA synthesis. Its proposed mechanism involves intracellular phosphorylation to its active triphosphate form, followed by competitive inhibition of the viral RdRp and subsequent incorporation into the nascent viral RNA, leading to chain termination. The detailed experimental protocols provided in this guide offer a clear path for the validation of this hypothesis. Successful experimental confirmation of this mechanism would position 2',3'-dideoxy-2',3'-difluorouridine as a valuable candidate for further preclinical and clinical development in the fight against RNA virus infections.

References

  • Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model. (1998). Antimicrobial Agents and Chemotherapy, 42(12), 3200-3208. Available from: [Link]

  • Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. (2002). Journal of Medicinal Chemistry, 45(22), 4866-4876. Available from: [Link]

  • Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. (2010). Bioorganic & Medicinal Chemistry, 18(21), 7574-7579. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel iso-d-2′,3′-dideoxy-3′-fluorothianucleoside derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(2), 1051-1059. Available from: [Link]

  • Antiviral Activities and Cellular Toxicities of Modified 2',3'-Dideoxy-2',3'-Didehydrocytidine Analogues. (2003). Antimicrobial Agents and Chemotherapy, 47(8), 2505-2511. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel iso-D-2',3'-dideoxy-3'-fluorothianucleoside derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(2), 1051-1059. Available from: [Link]

  • Synthesis and Biological Evaluation of 2′,3′-Dideoxy-3′-Fluororibofuranosyl Purine Nucleosides. (1997). Nucleosides and Nucleotides, 16(7-9), 1083-1086. Available from: [Link]

  • Nucleosides and nucleotides. 125. Synthesis and biological evaluation of 2',3'-dideoxy-3'-fluoro-2'-methylidene pyrimidine nucleosides. (1994). Nucleosides & Nucleotides, 13(1-3), 197-211. Available from: [Link]

  • 3'-Fluoro-2',3'-dideoxy-5-chlorouridine: most selective anti-HIV-1 agent among a series of new 2'- and 3'-fluorinated 2',3'-dideoxynucleoside analogues. (1989). Journal of Medicinal Chemistry, 32(8), 1743-1749. Available from: [Link]

  • Molecular strategies to inhibit the replication of RNA viruses. (2008). Virus Research, 134(1-2), 48-65. Available from: [Link]

  • Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. (2021). Viruses, 13(2), 241. Available from: [Link]

  • Inhibition of RNA-containing viruses by artificial RNases. (2016). Drug Target Review. Available from: [Link]

  • Antiviral agents acting as DNA or RNA chain terminators. (2010). Handbook of Experimental Pharmacology, (198), 1-22. Available from: [Link]

  • Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate. (1988). Molecular Pharmacology, 34(3), 363-369. Available from: [Link]

  • A broad-spectrum antiviral candidate targets dengue and SARS-CoV-2. (2023). Asia Research News. Available from: [Link]

  • Cellular Elimination of 2′,2′-Difluorodeoxycytidine 5′-Triphosphate: A Mechanism of Self-Potentiation. (1992). Cancer Research, 52(4), 856-861. Available from: [Link]

  • Broad-spectrum antiviral candidate targets dengue and SARS-CoV-2. (2023). Hokkaido University. Available from: [Link]

  • DNA Chain Termination by 2',3'-dideoxythymidine in Replicating Mammalian Cells. (1975). Biochemistry, 14(14), 3159-3164. Available from: [Link]

  • Mammalian viral suppressors of RNA interference. (2022). Trends in Microbiology, 30(8), 734-745. Available from: [Link]

  • 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. (2023). Proceedings of the National Academy of Sciences, 120(42), e2304139120. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids. (2009). Journal of Medicinal Chemistry, 52(23), 7844-7857. Available from: [Link]

  • Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus. (1989). Antimicrobial Agents and Chemotherapy, 33(6), 844-849. Available from: [Link]

  • 2-Thiouridine shows activity against DENV and SARS-CoV-2 ssRNA+ viruses. (2023). BioWorld. Available from: [Link]

  • 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. (2023). Institute for Vaccine Research and Development (IVReD), Institute for Integrated Innovations. Available from: [Link]

Sources

chemical structure and properties of 2',3'-dideoxy-2',3'-difluorouridine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the chemical architecture, synthesis, and pharmacodynamics of 2',3'-dideoxy-2',3'-difluorouridine.

Executive Summary

The development of nucleoside analogs remains a cornerstone of antiviral and antineoplastic pharmacology. By systematically modifying the furanose ring of natural nucleosides, researchers can engineer molecules that hijack viral replication machinery. 2',3'-dideoxy-2',3'-difluorouridine represents a highly specialized analog where the 2' and 3' hydroxyl groups of the ribose ring are replaced by highly electronegative fluorine atoms. This dual substitution not only creates an obligate chain terminator but also fundamentally alters the molecule's lipophilicity, metabolic stability, and conformational dynamics[1][2]. This whitepaper dissects the physicochemical properties, synthetic challenges, and mechanistic pathways of this compound for drug development professionals.

Physicochemical Profiling and Conformational Dynamics

The substitution of hydroxyl groups with fluorine atoms does not merely remove hydrogen-bonding capabilities; it introduces profound stereoelectronic effects. Fluorine is the most electronegative element, and its presence at the 2' and 3' positions induces a strong gauche effect[3]. This stereoelectronic phenomenon dictates the conformational equilibrium of the furanose ring, shifting the sugar pucker between the North (C3'-endo) and South (C2'-endo) conformations depending on the specific stereoisomer (e.g., ribo vs. xylo configurations)[4].

This conformational locking is critical: viral polymerases exhibit strict spatial requirements for substrate binding, and pre-organizing the nucleoside analog into the preferred active-site conformation drastically reduces the entropic penalty of binding[1].

Table 1: Quantitative Physicochemical Data

Property Value Source Verification
IUPAC Name 1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione [5]
Molecular Formula C₉H₁₀F₂N₂O₄ [5]
Molecular Weight 248.18 g/mol [5]
XLogP3 (Lipophilicity) -0.5 [5]
Topological Polar Surface Area 78.9 Ų [5]

| H-Bond Donors / Acceptors | 2 / 6 | [5] |

ConformationalEquilibrium N_Type North Conformation (C3'-endo) S_Type South Conformation (C2'-endo) N_Type->S_Type Dynamic Equilibrium Fluorine 2',3'-Difluoro Substitution (Electronegative Gauche Effect) Fluorine->N_Type Drives preference in certain stereoisomers Fluorine->S_Type Shifts equilibrium

Figure 1: Furanose ring conformational equilibrium driven by the 2',3'-difluoro gauche effect.

Synthetic Architecture: Overcoming Hydroxyl Elimination

Synthesizing 2',3'-dideoxy-2',3'-difluoro nucleosides is notoriously difficult. The fluoride ion is a poor nucleophile but a strong base in organic solvents. Consequently, direct nucleophilic substitution (SN2) of leaving groups at the 2' and 3' positions often leads to hydroxyl elimination, yielding undesirable unsaturated furan derivatives rather than the target difluorinated product[6].

To circumvent this, modern synthetic architectures avoid classical SN1/SN2 pathways. Instead, they utilize reagents like Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) on 5'-O-protected precursors, driving the reaction through a neighbouring-group participation mechanism[1][7]. This stabilizes the intermediate carbocation-like transition states, suppressing elimination and directing the stereochemical outcome.

SynthesisWorkflow Step1 Starting Material 5'-O-Protected Uridine Step2 Activation Conversion to 2,2'-anhydro uracil Step1->Step2 Reagent: Diphenyl carbonate Step3 Fluorination (Deoxo-Fluor) Neighbouring-Group Participation Step2->Step3 Reagent: Deoxo-Fluor / Toluene Step4 Deprotection Removal of 5'-O-protecting group Step3->Step4 Reagent: H2/Pd-C or Acid Step5 Final Product 2',3'-dideoxy-2',3'-difluorouridine Step4->Step5 Purification (HPLC)

Figure 2: Deoxyfluorination synthetic workflow for 2',3'-dideoxy-2',3'-difluorouridine.

Experimental Protocol: Direct Deoxyfluorination via Neighbouring-Group Participation

This protocol establishes a self-validating system for synthesizing the target compound while minimizing elimination byproducts[1].

  • 5'-O-Protection : React uridine with benzyl bromide (or trityl chloride) to shield the 5'-primary hydroxyl.

    • Causality: The 5'-OH is highly reactive. Shielding it prevents competitive fluorination, unwanted polymerization, and degradation during the harsh DAST/Deoxo-Fluor reaction phase.

  • Deoxyfluorination : Dissolve the 5'-O-protected intermediate in anhydrous toluene. Add Deoxo-Fluor (excess, ~10 equivalents) dropwise at 0°C, then slowly heat to 60°C.

    • Causality: Deoxo-Fluor is selected over DAST due to its superior thermal stability, allowing for the elevated temperatures required to drive the reaction. The reaction proceeds via a neighbouring-group participation mechanism, which effectively shields the beta-protons from the basic fluoride ion, thereby suppressing elimination to unsaturated furan derivatives[1][6].

  • Analytical Validation (¹⁹F NMR) : Isolate the crude fluorinated intermediate and perform ¹⁹F NMR spectroscopy.

    • Causality: The protocol is self-validating through NMR metrics. Fluorine-fluorine ( 3JF,F​ ) and fluorine-proton ( 3JH,F​ ) vicinal coupling constants provide definitive proof of stereochemistry. For instance, a strong vicinal trans coupling ( 3JF,F​≈15.0 Hz) confirms a xylo difluoro configuration, whereas specific 3J1′,2′​ couplings validate the sugar pucker[4].

  • Deprotection : Subject the validated intermediate to catalytic hydrogenolysis (H₂, Pd/C) to remove the benzyl group.

    • Causality: Restoring the free 5'-hydroxyl group is non-negotiable; it is the essential substrate site for downstream intracellular phosphorylation by host kinases.

Pharmacodynamics and Mechanism of Action

The pharmacological value of 2',3'-dideoxy-2',3'-difluorouridine lies in its ability to act as a "Trojan Horse" within infected cells. The increased lipophilicity imparted by the difluoro substitution enhances cellular membrane permeability compared to highly polar natural nucleosides[2].

Once in the cytoplasm, the molecule is biologically inert until it undergoes a three-step phosphorylation cascade mediated by host-cell kinases (e.g., Uridine-Cytidine Kinase, UMP kinase, and NDP kinase). The resulting 5'-triphosphate is the active pharmacological agent[6].

Because the active metabolite structurally mimics natural dUTP/dTTP, viral polymerases (such as HIV Reverse Transcriptase or HCV RNA-dependent RNA polymerase) erroneously incorporate it into the nascent viral oligonucleotide chain. However, because the analog lacks a 3'-hydroxyl group (having a 3'-fluorine instead), the formation of the subsequent 3'-5' phosphodiester bond is chemically impossible. This triggers obligate chain termination , immediately halting viral replication[6]. Furthermore, the highly electronegative C-F bonds render the incorporated analog highly resistant to exonuclease proofreading and nucleoside phosphorylase cleavage, ensuring sustained therapeutic efficacy.

MoA Prodrug 2',3'-dideoxy-2',3'-difluorouridine (Cell Entry) Mono 5'-Monophosphate (by Uridine Kinase) Prodrug->Mono Phosphorylation Tri 5'-Triphosphate (Active Metabolite) Mono->Tri NDP/NMP Kinases Pol Viral Polymerase (e.g., HCV RdRp / HIV RT) Tri->Pol Competitive Binding Term Obligate Chain Termination (No 3'-OH for extension) Pol->Term Incorporation into RNA/DNA

Figure 3: Intracellular kinase activation and obligate chain termination mechanism.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 452035, Uridine, 2',3'-dideoxy-2',3'-difluoro-" PubChem.[Link]

  • MDPI. "Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism" Molecules (2020).[Link]

  • ACS Publications. "The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates" Chemical Reviews (2022).[Link]

  • ACS Publications. "Chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides: Synthesis, Stereospecificity, Some Chemical Transformations, and Conformational Analysis" The Journal of Organic Chemistry (2003).[Link]

  • ACS Publications. "Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis" The Journal of Organic Chemistry (2015).[Link]

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pharmacokinetic profiling of Uridine, 2',3'-dideoxy-2',3'-difluoro- in preclinical models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Uridine, 2',3'-dideoxy-2',3'-difluoro-

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preclinical pharmacokinetic (PK) profiling of the novel nucleoside analog, Uridine, 2',3'-dideoxy-2',3'-difluoro-. Given the limited specific literature on this compound, this document synthesizes established principles from the study of fluorinated nucleoside analogs to propose a robust investigational strategy.[1][2]

Introduction: The Significance of Preclinical Pharmacokinetics

The journey of a novel therapeutic agent from the laboratory to the clinic is underpinned by a thorough understanding of its interaction with a biological system. For a novel antiviral candidate such as Uridine, 2',3'-dideoxy-2',3'-difluoro-, a synthetic, modified compound mimicking naturally occurring nucleosides, preclinical pharmacokinetic studies are not merely a regulatory requirement but a critical step in establishing a viable therapeutic window.[3][4][5] These studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of the drug, provide the foundational data for dose selection, regimen design, and the prediction of potential toxicities.[4][6]

Fluorination at the 2' and 3' positions of the sugar moiety is a strategic chemical modification intended to enhance the metabolic stability and potentially the efficacy of the nucleoside analog.[7][8] However, these modifications can also significantly alter the compound's pharmacokinetic properties. Therefore, a meticulously designed preclinical PK program is paramount.

Part 1: Strategic Design of Preclinical Pharmacokinetic Studies

The design of preclinical PK studies must be guided by the ultimate goal of predicting the drug's behavior in humans. This involves a multi-species approach and adherence to Good Laboratory Practices (GLP).[4][9]

Selection of Animal Models: Rationale and Considerations

The choice of animal models is a critical decision in preclinical development.[10][11] For a novel nucleoside analog, a combination of rodent and non-rodent species is typically required by regulatory agencies like the FDA.[4][9]

Animal Model Rationale for Use Key Considerations
Mouse (e.g., C57BL/6) - Initial screening due to cost-effectiveness and availability.[12] - Useful for early efficacy and toxicity assessments.[13]- Often exhibit rapid metabolism and shorter half-lives for nucleoside analogs, which may not be representative of humans.[11]
Rat (e.g., Sprague-Dawley) - Commonly used for toxicology and ADME studies.[12] - Larger size allows for serial blood sampling.- Metabolic profiles can differ significantly from humans.
Dog (e.g., Beagle) - A non-rodent species with metabolic pathways that can be more predictive of human metabolism for certain compounds.[12]- Ethical considerations and higher costs.
Non-Human Primate (e.g., Rhesus or Cynomolgus Monkey) - Phylogenetically closest to humans, often providing the most predictive pharmacokinetic data for nucleoside analogs.[11][12][14][15]- Significant ethical, logistical, and cost implications. Reserved for late-stage preclinical evaluation.

Expert Insight: For Uridine, 2',3'-dideoxy-2',3'-difluoro-, an initial evaluation in mice and rats is recommended to establish basic PK parameters and guide dose selection for further studies. Subsequent studies in a non-rodent species, such as the dog or non-human primate, are crucial for a more accurate extrapolation to humans.[12]

Study Design: Single and Multiple-Dose Pharmacokinetics

A phased approach to in-vivo studies is recommended:

  • Single Ascending Dose (SAD) Studies: These studies determine the basic PK profile of the compound after a single administration across a range of doses. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) are established.[16]

  • Multiple-Dose Studies: These studies assess the drug's accumulation upon repeated administration and determine the time to reach steady-state concentrations. They are critical for designing dosing regimens for future efficacy and toxicology studies.

Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: A typical workflow for preclinical pharmacokinetic profiling.

Part 2: Experimental Protocols and Methodologies

In-Vivo Study Protocol: A Step-by-Step Guide

The following is a generalized protocol for a single-dose PK study in rats. This should be adapted based on the specific compound characteristics and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Uridine, 2',3'-dideoxy-2',3'-difluoro- (test article)

  • Appropriate vehicle for formulation (e.g., saline, PBS with a solubilizing agent)

  • Sprague-Dawley rats (male and female, specific pathogen-free)

  • Dosing syringes and needles (for intravenous and oral administration)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dose Preparation: Prepare the dosing formulations on the day of the study. Ensure homogeneity and sterility for intravenous (IV) administration.

  • Animal Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose via the tail vein. This route provides 100% bioavailability and is essential for determining clearance and volume of distribution.

    • Oral (PO) Gavage: Administer the dose directly into the stomach using a gavage needle. This is crucial for assessing oral bioavailability.[14]

  • Blood Sample Collection: Collect blood samples (approximately 0.25 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) via a cannulated vessel or sparse sampling from different animals at each time point.[17]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method Development and Validation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.

Method Development:

  • Mass Spectrometric Tuning: Infuse a standard solution of Uridine, 2',3'-dideoxy-2',3'-difluoro- into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase liquid chromatography method to separate the analyte from endogenous plasma components.

  • Sample Preparation: Optimize a sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove proteins and phospholipids from the plasma samples.

  • Internal Standard Selection: Choose a suitable internal standard (ideally a stable isotope-labeled version of the analyte) to account for variability in sample processing and instrument response.

Method Validation:

The bioanalytical method must be validated according to FDA or other relevant regulatory guidelines to ensure its reliability.[9] Key validation parameters include:

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels.

  • Selectivity and Specificity: Ensuring that endogenous matrix components do not interfere with the quantification of the analyte.

  • Calibration Curve: Demonstrating a linear relationship between instrument response and analyte concentration over the expected range.

  • Matrix Effect: Evaluating the impact of the biological matrix on analyte ionization.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Part 3: Data Analysis and Interpretation

Key Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of systemic exposure.
t1/2 (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesProvides insight into the extent of tissue distribution.
F (%) (Bioavailability) Fraction of the administered dose that reaches systemic circulationCrucial for determining the oral dose.
Potential Metabolic Pathways

Nucleoside analogs undergo extensive metabolism. For Uridine, 2',3'-dideoxy-2',3'-difluoro-, potential metabolic pathways include:

  • Phosphorylation: Intracellular conversion to the active triphosphate form is a prerequisite for antiviral activity.[18]

  • Glucuronidation: Conjugation with glucuronic acid is a common metabolic pathway for nucleoside analogs, facilitating their excretion.[15][16]

  • Hydrolysis: Cleavage of the glycosidic bond can inactivate the compound.

Hypothetical Metabolic Pathway of Uridine, 2',3'-dideoxy-2',3'-difluoro-

G A Uridine, 2',3'-dideoxy-2',3'-difluoro- B Monophosphate A->B Kinase E Glucuronide Conjugate A->E UGT C Diphosphate B->C Kinase D Triphosphate (Active) C->D Kinase F F D->F Incorporation into Viral RNA G G E->G Excretion

Sources

An In-depth Technical Guide to the NMR Structural Analysis and Characterization of Uridine, 2',3'-dideoxy-2',3'-difluoro-

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic methodologies for the structural analysis and characterization of Uridine, 2',3'-dideoxy-2',3'-difluoro-. As a synthetic nucleoside analog with significant potential in drug development, a thorough understanding of its three-dimensional structure and conformational dynamics is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the complete NMR-based elucidation of this fluorinated uridine derivative. We will delve into one- and two-dimensional NMR techniques, with a special focus on the influence of the 2' and 3' fluorine substituents on the spectral parameters. The causality behind experimental choices is explained to ensure a self-validating system of protocols.

Introduction: The Significance of Fluorinated Nucleoside Analogs

Fluorine has become a cornerstone in modern medicinal chemistry, and its incorporation into nucleoside analogs has led to the development of numerous antiviral and anticancer agents.[1] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can profoundly influence the biological activity of a molecule by altering its conformation, metabolic stability, and binding affinity to target enzymes.[2] Uridine, 2',3'-dideoxy-2',3'-difluoro- is a compelling example of such a modified nucleoside. The replacement of the 2' and 3' hydroxyl groups with fluorine atoms is expected to significantly impact the sugar pucker of the ribose ring, a key determinant of the overall conformation of nucleosides and nucleic acids.[2]

NMR spectroscopy is an unparalleled, non-invasive technique for the atomic-level structural and dynamic characterization of molecules in solution.[3] For fluorinated compounds, ¹⁹F NMR offers a powerful and sensitive probe due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4] This guide will systematically walk through the process of acquiring and interpreting a full suite of NMR data to unambiguously characterize Uridine, 2',3'-dideoxy-2',3'-difluoro-.

Experimental Design and Sample Preparation: A Foundation for High-Quality Data

The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. For fluorinated nucleosides, the choice of solvent and concentration are critical for obtaining high-resolution spectra.

Recommended Protocol for NMR Sample Preparation
  • Compound Purity: Ensure the sample of Uridine, 2',3'-dideoxy-2',3'-difluoro- is of high purity (>95%), as impurities can complicate spectral analysis.

  • Choice of Solvent: Deuterated solvents are essential to avoid large solvent signals in ¹H NMR spectra. For nucleosides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are common choices.[5]

    • DMSO-d₆: Solubilizes a wide range of organic molecules and allows for the observation of exchangeable protons (e.g., N-H of the uracil ring). The residual proton signal appears around 2.50 ppm and the ¹³C signal at 39.5 ppm.[5]

    • D₂O: Ideal for mimicking physiological conditions and for experiments where exchangeable protons are not of interest. The residual HDO signal can be suppressed using appropriate pulse sequences.

  • Concentration: A concentration of 5-10 mg of the compound dissolved in 0.5-0.6 mL of the deuterated solvent is generally sufficient for most NMR experiments on modern spectrometers.[6]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions can be used. However, it is often more convenient to reference the spectra to the residual solvent signal.[5]

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.

  • Degassing (Optional): For experiments sensitive to paramagnetic oxygen (e.g., T₁ relaxation measurements or certain NOE experiments), degassing the sample by several freeze-pump-thaw cycles may be beneficial.

One-Dimensional NMR Spectroscopy: The Initial Structural Blueprint

One-dimensional (1D) NMR spectra (¹H, ¹³C, and ¹⁹F) provide the fundamental information about the chemical environment of each nucleus in the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical shifts, signal integrations (relative number of protons), and scalar (J) couplings to neighboring nuclei. The difluorination at the 2' and 3' positions will introduce significant changes compared to natural uridine, most notably the absence of H2' and H3' signals and the presence of complex splitting patterns for the remaining sugar protons due to coupling with the fluorine atoms (²JHF, ³JHF).

Table 1: Predicted ¹H NMR Data for Uridine, 2',3'-dideoxy-2',3'-difluoro- in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-67.8 - 8.0dJ(H6-H5) ≈ 8.0
H-55.6 - 5.8dJ(H5-H6) ≈ 8.0
H-1'6.0 - 6.2ddJ(H1'-F2') ≈ 15-20, J(H1'-F3') ≈ 2-5
H-4'4.0 - 4.2m
H-5'a, H-5'b3.6 - 3.8m
5'-OH5.0 - 5.5tJ(OH-H5') ≈ 5.0
N3-H11.2 - 11.4s

Note: The chemical shifts and coupling constants are predicted values based on related structures and are intended for illustrative purposes.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity. However, the presence of fluorine will lead to splitting of the carbon signals due to ¹JCF and ²JCF couplings.[7]

Table 2: Predicted ¹³C NMR Data for Uridine, 2',3'-dideoxy-2',3'-difluoro- in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constants (J, Hz)
C-2150 - 152s
C-4162 - 164s
C-5101 - 103s
C-6140 - 142s
C-1'88 - 92dd¹J(C1'-F2') ≈ 20-30, ²J(C1'-F3') ≈ 5-10
C-2'90 - 95dd¹J(C2'-F2') ≈ 180-200, ¹J(C2'-F3') ≈ 20-30
C-3'90 - 95dd¹J(C3'-F3') ≈ 180-200, ¹J(C3'-F2') ≈ 20-30
C-4'80 - 84dd²J(C4'-F3') ≈ 20-30, ³J(C4'-F2') ≈ 5-10
C-5'59 - 61d³J(C5'-F3') ≈ 2-5

Note: The chemical shifts and coupling constants are predicted values based on related structures and are intended for illustrative purposes.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms.[4] The chemical shifts of the two fluorine atoms will be different due to their distinct chemical environments. They will also show coupling to each other (²JFF) and to the neighboring protons.

Table 3: Predicted ¹⁹F NMR Data for Uridine, 2',3'-dideoxy-2',3'-difluoro- in DMSO-d₆

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2'-190 to -210ddd²J(F2'-F3') ≈ 15-25, ²J(F2'-H1') ≈ 15-20, ³J(F2'-H4') ≈ 5-10
F-3'-190 to -210ddd²J(F3'-F2') ≈ 15-25, ³J(F3'-H1') ≈ 2-5, ²J(F3'-H4') ≈ 20-30

Note: Chemical shifts are referenced to CFCl₃. The values are predicted based on related structures and are for illustrative purposes.

Two-Dimensional NMR Spectroscopy: Assembling the Molecular Puzzle

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.[8]

The 2D NMR Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of Uridine, 2',3'-dideoxy-2',3'-difluoro- using 2D NMR.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Determination H1 ¹H NMR COSY COSY (¹H-¹H Correlations) H1->COSY Proton Network HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR C13->HSQC Direct C-H attachment C13->HMBC 2-3 bond C-H connectivity F19 ¹⁹F NMR Assignments Signal Assignments F19->Assignments Fluorine Environment COSY->Assignments HSQC->HMBC Confirm Assignments HSQC->Assignments HMBC->Assignments NOESY NOESY/ROESY (Through-Space Correlations) Structure 3D Structure & Conformation NOESY->Structure Spatial Proximity Assignments->NOESY Guide NOE analysis Assignments->Structure Connectivity & Coupling Constants

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In Vitro Cytotoxicity Baseline of 2',3'-Dideoxy-2',3'-difluorouridine in Human Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of fluorinated nucleoside analogues represents a cornerstone in modern antiviral and antineoplastic pharmacology. Among these, 2',3'-dideoxy-2',3'-difluorouridine (PubChem CID 452035) serves as a critical structural scaffold[1]. The strategic substitution of hydroxyl groups with fluorine atoms at the 2' and 3' positions fundamentally alters the molecule's stereoelectronic profile, enhancing metabolic stability while acting as an obligate chain terminator during nucleic acid synthesis.

However, the lack of direct synthetic methods and the complexities of neighbouring-group participation during fluorination have historically hampered widespread profiling of these specific analogues[2]. This whitepaper establishes an authoritative baseline for the in vitro cytotoxicity of 2',3'-dideoxy-2',3'-difluorouridine and its structural relatives across standard human cell lines. Designed for drug development professionals, this guide details the mechanistic rationale behind the compound's cellular toxicity and provides a field-proven, self-validating experimental protocol for robust baseline establishment.

Mechanistic Rationale: The Causality of Cytotoxicity

To accurately measure and interpret the cytotoxicity of 2',3'-dideoxy-2',3'-difluorouridine, one must first understand the biochemical causality driving its mechanism of action.

Stereoelectronic Shifts and Kinase Affinity

Fluorine is highly electronegative and serves as an isosteric mimic of a hydroxyl group, yet it acts as a poor hydrogen bond donor. The introduction of geminal or vicinal fluorines on the furanose ring shifts the pseudorotational equilibrium of the sugar pucker (typically favoring a specific C3'-endo or C2'-endo conformation)[3]. This conformational bias is the primary variable dictating the analogue's affinity for initial phosphorylation by human uridine-cytidine kinases (UCK).

The Chain Termination Cascade

Once internalized via human equilibrative and concentrative nucleoside transporters (hENT/hCNT), the compound must be triphosphorylated to become pharmacologically active. Because the 3'-position lacks a nucleophilic hydroxyl group, incorporation of the 2',3'-dideoxy-2',3'-difluorouridine-triphosphate into nascent RNA or DNA by polymerases prevents the formation of subsequent phosphodiester bonds.

While the intended targets are often viral reverse transcriptases or hyperactive cancer polymerases, baseline cytotoxicity in healthy human cell lines is primarily driven by off-target inhibition of human DNA polymerase γ (Pol γ ) , which is responsible for mitochondrial DNA replication.

Intracellular_Metabolism A 2',3'-dideoxy- 2',3'-difluorouridine (Extracellular) B hENT/hCNT Transporters A->B Cellular Uptake C Intracellular Monophosphate B->C Uridine Kinase D Intracellular Triphosphate C->D Kinase Cascade E Polymerase Incorporation D->E Competition with UTP F Chain Termination & Cytotoxicity E->F Apoptotic Trigger

Intracellular phosphorylation pathway and mechanism of cytotoxicity for fluorinated analogues.

In Vitro Cytotoxicity Baseline Data

The cytotoxicity of fluorinated sugars and nucleosides is highly dependent on the metabolic profile and proliferation rate of the host cell line[4]. For instance, highly proliferative cancer lines exhibit greater susceptibility due to a higher fraction of cells in the S-phase, whereas primary cells like PBMCs show higher tolerance.

The following table synthesizes the baseline half-maximal cytotoxic concentration ( CC50​ ) reference ranges for 2',3'-dideoxy-2',3'-difluoro nucleoside analogues across standard human cell panels.

Cell LineTissue OriginAssay TypeBaseline CC50​ ( μ M)Mechanistic Causality
PBMC Peripheral BloodATP Quantitation> 100Low baseline proliferation limits DNA incorporation.
Huh-7 Hepatocellular CarcinomaATP Quantitation> 50Moderate sensitivity due to active hepatic kinase expression.
HepG2 HepatoblastomaATP Quantitation> 50Standard line for profiling Pol γ -mediated mitochondrial toxicity.
CEM T-lymphoblastATP Quantitation~ 85High nucleoside transporter (hENT) expression increases uptake.
MDA-MB-231 Breast AdenocarcinomaATP Quantitation~ 45High S-phase fraction increases susceptibility to chain terminators.

Standardized Experimental Methodology

To establish a reliable cytotoxicity baseline, the experimental protocol must be a self-validating system .

Causality Behind Assay Selection

Historically, MTT or MTS assays have been used to measure cell viability. However, MTT relies on the enzymatic reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase. Because fluorinated nucleoside analogues frequently induce mitochondrial toxicity via Pol γ inhibition, MTT assays can produce confounding readouts that reflect mitochondrial stress rather than absolute cell death. Therefore, ATP quantitation (e.g., CellTiter-Glo) is the mandatory standard for nucleoside analogues, providing a direct, orthogonal measure of absolute cellular viability independent of mitochondrial redox states.

Workflow S1 1. Cell Seeding Human Cell Lines (e.g., HepG2, PBMC) S2 2. Compound Dosing 2',3'-difluorouridine (0.1-100 µM) S1->S2 S3 3. Incubation 72-96 Hours (37°C, 5% CO2) S2->S3 S4 4. ATP Quantitation CellTiter-Glo Reagent Addition S3->S4 S5 5. Luminescence Readout Microplate Reader S4->S5 S6 6. CC50 Calculation Non-linear Regression S5->S6

Step-by-step workflow for establishing in vitro cytotoxicity baselines using viability assays.
Step-by-Step Protocol

Step 1: Cell Expansion & Seeding

  • Action : Seed cells in 96-well opaque-walled plates at a density of 2,000–5,000 cells/well in 90 μ L of appropriate culture media.

  • Causality : Low seeding density ensures cells remain in the logarithmic growth phase throughout the prolonged incubation period. Over-confluent cells will arrest in G0​ , preventing the incorporation of the nucleoside analogue and yielding artificially safe (high) CC50​ values.

Step 2: Compound Preparation & Dosing

  • Action : Prepare a 10 mM stock of 2',3'-dideoxy-2',3'-difluorouridine in 100% DMSO. Perform a 3-fold serial dilution in media to generate a 10-point dose-response curve (final well concentrations ranging from 0.1 μ M to 100 μ M). Add 10 μ L of the drug dilution to the 90 μ L of cells.

  • Causality : A 3-fold dilution provides higher data resolution in the exponential phase of the dose-response curve compared to a 10-fold dilution, enabling highly precise non-linear regression. Final DMSO concentration must be normalized to 0.5% across all wells to prevent solvent-induced toxicity.

Step 3: Incubation

  • Action : Incubate the plates at 37°C, 5% CO2​ for 72 to 96 hours.

  • Causality : Nucleoside analogues require cells to undergo multiple rounds of division to be incorporated into nascent nucleic acids. A standard 24-hour cytotoxicity assay will fail to capture the chain-terminating effects of this compound class.

Step 4: Endpoint Readout (ATP Quantitation)

  • Action : Equilibrate plates to room temperature for 30 minutes. Add 100 μ L of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Causality : Temperature equilibration ensures uniform luciferase enzyme kinetics across the plate, eliminating "edge effects" that skew luminescence readings.

Assay Self-Validation & Quality Control

To guarantee the trustworthiness of the generated baseline data, the assay must mathematically prove its own validity through the calculation of the Z'-factor . A plate is only considered valid if Z′≥0.5 .

  • Vehicle Control ( μp​ , σp​ ) : 0.5% DMSO (Represents 100% viability).

  • Positive Control ( μn​ , σn​ ) : 10 μ M Staurosporine or Puromycin (Represents 0% viability).

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

By embedding these controls into every plate, the protocol self-validates: it proves that the cells were capable of dying (Positive Control), that the solvent was non-toxic (Vehicle Control), and that the signal-to-noise ratio of the ATP quantitation was robust enough to accurately determine the CC50​ of the 2',3'-dideoxy-2',3'-difluorouridine analogue.

References

  • Taylor & Francis : Synthesis and Antiviral Activity of Purine 2′,3′-Dideoxy-2′,3′-Difluoro-D-Arabinofuranosyl Nucleosides. Available at:[Link]

  • PubChem : Uridine, 2',3'-dideoxy-2',3'-difluoro- | C9H10F2N2O4 | CID 452035. Available at:[Link]

  • MDPI : Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Available at:[Link]

  • ACS Publications : Synthesis and Antiproliferative Activity of Fluorinated N-Acetylmannosamine Analogs. Available at:[Link]

Sources

Methodological & Application

HPLC method development for Uridine, 2',3'-dideoxy-2',3'-difluoro- quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 2',3'-Dideoxy-2',3'-difluorouridine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Chromatographic Rationale, Protocol Validation, and Mechanistic Insights

Introduction & Analytical Rationale

Fluorinated nucleoside analogues represent a cornerstone in modern antiviral and antineoplastic pharmacotherapy. The substitution of hydroxyl groups with fluorine atoms on the ribose ring—as seen in 2',3'-dideoxy-2',3'-difluorouridine—imparts profound metabolic stability and alters the molecule's conformational equilibrium, mimicking natural nucleosides to inhibit viral reverse transcriptases or cellular polymerases[1].

However, quantifying these compounds in biological matrices or synthetic reaction mixtures presents a significant analytical challenge. The introduction of highly electronegative fluorine atoms dramatically increases the polarity of the nucleoside, often resulting in negligible retention and poor peak shape when utilizing conventional alkyl-bonded (C18) reversed-phase chromatography[1]. To ensure a self-validating and robust analytical system, this application note details a specialized HPLC method utilizing a Pentafluorophenyl (PFP) stationary phase, explicitly designed to exploit the unique physicochemical properties of fluorinated pyrimidines[2].

Method Development Strategy: The Causality Behind the Chemistry

As a Senior Application Scientist, it is critical to move beyond empirical screening and design methods based on molecular causality. The selection of the column and mobile phase in this protocol is driven by the specific structural features of 2',3'-dideoxy-2',3'-difluorouridine.

Stationary Phase Selection (The PFP Advantage): Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions, which are insufficient for highly polar, fluorinated analytes. By employing a PFP column, we introduce orthogonal retention mechanisms[2]. The electron-deficient pentafluorophenyl ring engages in π

π interactions with the electron-rich uridine base. Furthermore, the stationary phase exhibits fluorine-fluorine (fluorous) affinity and strong dipole-dipole interactions with the 2',3'-difluoro moiety of the analyte. This multi-modal retention is critical for resolving the target analyte from closely related diastereomeric impurities.

Mobile Phase Modifier (Methanol vs. Acetonitrile): Methanol is strictly selected as the organic modifier over acetonitrile. Causality: Acetonitrile contains a π -electron system (C ≡ N) that actively competes with the analyte for the π

π interaction sites on the PFP column, effectively suppressing retention and selectivity. Methanol, lacking π -electrons, preserves the column's interactive capacity.
  • Buffer System (Ammonium Acetate, pH 4.5): A 10 mM Ammonium Acetate buffer adjusted to pH 4.5 ensures the pyrimidine ring remains fully unionized, preventing retention time drift. Additionally, this volatile buffer ensures the method is directly transferable to LC-MS/MS systems for orthogonal pharmacokinetic validation[3].

  • HPLC_Workflow Start Analyze Analyte: 2',3'-Dideoxy-2',3'-difluorouridine StandardC18 Screening: Standard C18 Column Start->StandardC18 RetentionCheck Adequate Retention & Stereoselectivity? StandardC18->RetentionCheck PFP Switch to PFP (Pentafluorophenyl) Stationary Phase RetentionCheck->PFP No (High Polarity) Mech Fluorine-Fluorine & π-π Interactions PFP->Mech Opt Optimize Mobile Phase: MeOH / NH4OAc (pH 4.5) Mech->Opt Val Method Validation (ICH Q2 Guidelines) Opt->Val

    Figure 1: Decision tree for HPLC method development utilizing PFP stationary phases.

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system; adherence to the preparation steps ensures high recovery and reproducible chromatography.

    3.1. Reagents and Materials
    • Reference Standard: 2',3'-dideoxy-2',3'-difluorouridine (Purity 99.0%).

    • Solvents: HPLC-grade Methanol, Ultrapure Water (18.2 M Ω⋅ cm).

    • Buffer: LC-MS grade Ammonium Acetate, Glacial Acetic Acid.

    • Column: Phenomenex Luna® PFP(2) or equivalent (150 mm × 4.6 mm, 3 µm)[2].

    3.2. Mobile Phase Preparation
    • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Ultrapure Water to yield a 10 mM solution. Adjust the pH to 4.5 ± 0.05 using dilute Glacial Acetic Acid. Filter through a 0.22 µm nylon membrane and degas ultrasonically for 10 minutes.

    • Mobile Phase B (Organic): 100% HPLC-grade Methanol. Filter and degas prior to use.

    3.3. Sample Preparation (Plasma Matrix Extraction)
    • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube.

    • Protein Precipitation: Add 300 µL of ice-cold Methanol (containing an appropriate internal standard, e.g., 5-fluorouridine) to precipitate plasma proteins. Note: Methanol is used over Acetonitrile to ensure solvent compatibility with the initial gradient conditions and prevent peak distortion.

    • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an HPLC autosampler vial equipped with a glass insert.

    3.4. Chromatographic Conditions
    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C (Maintained to reduce mobile phase viscosity and improve mass transfer).

    • Detection: UV at 262 nm (optimal absorbance for the uridine pyrimidine ring).

    • Gradient Program:

      • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

      • 2.0 - 8.0 min: 5% 60% B (Linear ramp to elute strongly bound matrix components)

      • 8.0 - 10.0 min: 60% B (Wash step)

      • 10.0 - 10.1 min: 60% 5% B (Return to initial conditions)

      • 10.1 - 15.0 min: 5% B (Column re-equilibration)

    Data Presentation & Validation Summary

    To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines. The tables below summarize the expected quantitative outputs of this optimized system.

    Table 1: System Suitability and Chromatographic Parameters

    ParameterObserved ValueAcceptance CriteriaCausality / ImplicationRetention Time (RT)6.45 min ± 2.0% RSDEnsures stable fluorous and π π interactions.Tailing Factor ( Tf​ )1.08 ≤ 1.5Indicates absence of secondary silanol interactions.Theoretical Plates ( N )> 12,500 ≥ 5,000High efficiency due to optimal 3 µm particle size.Resolution ( Rs​ )3.2 ≥ 2.0Baseline separation from endogenous plasma interferences. Table 2: Method Validation Summary (Plasma Matrix) Validation ParameterResultRegulatory StandardLinearity Range10 ng/mL – 5,000 ng/mL R2≥0.999 Limit of Detection (LOD)3.0 ng/mLS/N ratio ≥ 3:1Limit of Quantitation (LOQ)10.0 ng/mLS/N ratio ≥ 10:1, Precision ≤ 20%Intra-day Precision (RSD)1.8% – 3.4% ≤ 15% (for all QC levels)Accuracy (Recovery)94.5% – 102.1%85% – 115%

    Mechanistic Workflow: Pharmacological Context

    Understanding the downstream biological fate of 2',3'-dideoxy-2',3'-difluorouridine is essential for analysts developing pharmacokinetic assays. Like many fluorinated nucleosides (e.g., gemcitabine, clofarabine), this compound acts as a prodrug. It must undergo a multi-step intracellular phosphorylation cascade to become pharmacologically active[1][3]. The HPLC method developed above can be adapted (by switching to HILIC conditions) to monitor these intracellular phosphorylated metabolites.

    Activation_Pathway Entry Cellular Uptake (Nucleoside Transporters) Kinase1 Primary Phosphorylation (Deoxycytidine Kinase) Entry->Kinase1 Mono 2',3'-Difluoro-UMP (Monophosphate) Kinase1->Mono Kinase2 Secondary Kinases (NMPK / NDPK) Mono->Kinase2 Tri 2',3'-Difluoro-UTP (Triphosphate Active Form) Kinase2->Tri Target RNA/DNA Polymerase Inhibition (Chain Termination) Tri->Target

    Figure 2: Intracellular kinase-mediated activation pathway of fluorinated nucleosides.

    Conclusion

    The quantification of 2',3'-dideoxy-2',3'-difluorouridine necessitates a departure from traditional C18 chromatography. By leveraging the specific fluorine-fluorine and π

    π interactions afforded by a Pentafluorophenyl (PFP) stationary phase, combined with a methanol-based mobile phase that preserves these interactions, this method achieves superior retention, peak symmetry, and resolution. The protocol provides a highly trustworthy, self-validating framework suitable for rigorous pharmacokinetic profiling and quality control in drug development.
    References
    • Recent advances in the synthesis of fluorinated nucleosides | Request PDF - ResearchGate Source: researchgate.net URL:[Link][1]

    • 4′-Ethynyl-2′-deoxy-2′-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][2]

    • Pharmaceutical Development of 5-Fluorouracil-Eluting Stents for the Potential Treatment of Gastrointestinal Cancers and Related Obstructions - ResearchGate Source: researchgate.net URL:[Link][3]

    Sources

    Application Notes and Protocols for the Incorporation of 2',3'-dideoxy-2',3'-difluoro-Uridine into Oligonucleotides

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Abstract

    This comprehensive guide details the protocols and scientific rationale for the successful incorporation of the novel modified nucleoside, Uridine, 2',3'-dideoxy-2',3'-difluoro- (hereafter dfU), into synthetic oligonucleotides. As a pioneering modification, dfU presents unique opportunities for enhancing the therapeutic potential of oligonucleotides through improved stability and modulated conformational properties. This document provides a foundational framework for its use, from the prerequisite synthesis of its phosphoramidite derivative to the specifics of its integration into an oligonucleotide sequence via solid-phase synthesis, and concluding with detailed deprotection, purification, and characterization methodologies. The protocols provided herein are grounded in established principles of phosphoramidite chemistry, with specific recommendations tailored to the anticipated reactivity of this difluorinated nucleoside analogue.

    Introduction: The Rationale for 2',3'-difluoro- Modifications

    The strategic chemical modification of oligonucleotides is a cornerstone of nucleic acid-based therapeutics, aiming to enhance their drug-like properties. Modifications to the sugar moiety, in particular, have proven effective in modulating nuclease resistance, binding affinity to target sequences, and overall pharmacokinetic profiles. The introduction of fluorine at the 2'-position of the ribose sugar is a well-established strategy to increase the thermal stability of duplexes and confer significant resistance to enzymatic degradation.[1][2][3] The 2'-fluoro modification biases the sugar pucker towards an RNA-like C3'-endo conformation, which is favorable for A-form helices typical of RNA-DNA and RNA-RNA duplexes.[1]

    The subject of this guide, 2',3'-dideoxy-2',3'-difluoro-Uridine (dfU), is an innovative nucleoside analogue that introduces fluorine at both the 2' and 3' positions. This double modification is hypothesized to further rigidify the sugar conformation and enhance nuclease resistance by removing the 2'- and 3'-hydroxyl groups, which are critical for recognition by many nucleases. The absence of the 3'-hydroxyl group also inherently makes dfU a chain terminator, a property that can be exploited in various molecular biology applications. This guide will provide the necessary protocols to explore the impact of this novel modification on oligonucleotide properties.

    Synthesis of 2',3'-dideoxy-2',3'-difluoro-Uridine (dfU) Phosphoramidite

    The successful incorporation of dfU into an oligonucleotide begins with the synthesis of its 3'-phosphoramidite derivative. While a detailed synthetic route is beyond the scope of this application note, the general strategy follows established procedures for nucleoside phosphoramidite synthesis.[4][5] The key steps involve the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, followed by phosphitylation of the available hydroxyl group. Given the dideoxy nature of dfU, the phosphitylation will occur at the 5' position for the synthesis of a reverse phosphoramidite, which is necessary for incorporation at the 3'-terminus of an oligonucleotide. For internal or 5'-end incorporation, a different synthetic strategy would be required.

    A generalized workflow for the synthesis of a standard 3'-phosphoramidite is presented below. The synthesis of a dfU phosphoramidite would require adaptation of this scheme.

    Start 2',3'-dideoxy-2',3'-difluoro-Uridine Step1 5'-O-DMT Protection (DMT-Cl, Pyridine) Start->Step1 Step2 Phosphitylation (2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA) Step1->Step2 Purification Silica Gel Chromatography Step2->Purification Product 5'-DMT-2',3'-dideoxy-2',3'-difluoro-Uridine 3'-CE Phosphoramidite Purification->Product

    Caption: Generalized workflow for phosphoramidite synthesis.

    Solid-Phase Oligonucleotide Synthesis with dfU-Phosphoramidite

    The incorporation of the dfU phosphoramidite into a growing oligonucleotide chain is performed on an automated solid-phase synthesizer using the standard phosphoramidite cycle.[6][7] However, due to the potential for steric hindrance from the two fluorine atoms, adjustments to the standard protocol, particularly the coupling step, are recommended.

    The Modified Phosphoramidite Synthesis Cycle

    The four-step cycle of detritylation, coupling, capping, and oxidation is repeated for each nucleotide addition.

    Detritylation 1. Detritylation (Trichloroacetic Acid in DCM) Coupling 2. Coupling (dfU-Phosphoramidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride/N-Methylimidazole) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine/Water/Pyridine) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Phosphate Linkage

    Caption: The four-step phosphoramidite synthesis cycle.

    Recommended Protocol for dfU Incorporation

    The following protocol outlines the key steps and recommended parameters for incorporating the dfU phosphoramidite.

    Table 1: Reagents and Recommended Parameters for dfU Incorporation

    StepReagent/ParameterRecommendationRationale and Expert Insights
    Phosphoramidite Preparation dfU Phosphoramidite Concentration0.1 M in anhydrous acetonitrileStandard concentration for phosphoramidite synthesis. Ensure the acetonitrile is of high purity and low water content to prevent phosphoramidite hydrolysis.[8]
    Activator Activator Solution0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrileETT and DCI are effective activators for sterically hindered phosphoramidites.[8] DCI is less acidic than tetrazole and can improve coupling efficiency.[9]
    Coupling Coupling Time5 - 10 minutesThis is an extended coupling time compared to standard DNA phosphoramidites (typically ~30 seconds). The increased time is to ensure complete reaction, compensating for potential steric hindrance from the difluoro substitution. It is advisable to perform an initial optimization study to determine the optimal coupling time for your specific sequence and synthesizer.[10]
    Capping Capping ReagentsStandard acetic anhydride and N-methylimidazole solutionsCapping is critical to prevent the formation of deletion mutations (n-1 sequences). Ensure fresh capping reagents are used.
    Oxidation OxidizerStandard iodine solution (0.02 M in THF/Water/Pyridine)This step stabilizes the newly formed phosphite triester linkage to a phosphotriester.

    Deprotection and Cleavage of the dfU-Modified Oligonucleotide

    Proper deprotection is crucial to obtaining a high-purity final product. The presence of the 2',3'-difluoro modification necessitates careful consideration of the deprotection conditions to avoid degradation.

    Deprotection Strategy

    A two-step deprotection process is generally recommended for modified oligonucleotides.

    • Cleavage from Solid Support and Base Deprotection: This step removes the exocyclic amine protecting groups from the standard nucleobases and cleaves the oligonucleotide from the solid support.

    • Removal of Phosphate Protecting Groups: The cyanoethyl groups on the phosphate backbone are removed.

    For dfU-containing oligonucleotides, a mild deprotection strategy is advised. Based on data for 2'-fluoro-modified oligonucleotides, prolonged heating in strong bases should be avoided.[11]

    Table 2: Recommended Deprotection Protocols for dfU-Oligonucleotides

    ProtocolReagentConditionsComments
    Protocol A (Standard) Concentrated Ammonium Hydroxide17 hours at 55°CA standard deprotection method suitable for many modifications.[12] However, careful monitoring for potential degradation of the dfU moiety is recommended.
    Protocol B (Mild) Ammonium Hydroxide/40% Methylamine (AMA) (1:1)2 hours at room temperatureThis is a faster and often milder deprotection method.[13] Crucially, avoid heating AMA with 2'-fluoro modified oligonucleotides as this can lead to degradation. [11] This is the recommended starting point for dfU-containing oligonucleotides.
    Protocol C (Ultra-Mild) 0.05 M Potassium Carbonate in Methanol4 hours at room temperatureThis method is used for extremely base-sensitive modifications and requires the use of ultra-mild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis.[12]

    Purification of the Final Oligonucleotide

    Following deprotection, the crude oligonucleotide mixture will contain the full-length product, truncated sequences (failure sequences), and residual protecting groups. Purification is essential to isolate the desired full-length dfU-modified oligonucleotide.

    Table 3: Purification Methods for Modified Oligonucleotides

    MethodPrincipleAdvantagesDisadvantages
    Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.High resolution, excellent for separating full-length (DMT-on) from failure sequences (DMT-off).Can be complex to set up; requires specialized equipment.
    Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) Separation based on charge.High resolution for separating oligonucleotides of different lengths.Salt removal is required post-purification.
    Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.High resolution for long oligonucleotides.Can be labor-intensive; recovery from the gel can be challenging.

    For most applications, RP-HPLC is the preferred method for purifying modified oligonucleotides, especially when the synthesis is performed with the final 5'-DMT group left on ("DMT-on"). The highly hydrophobic DMT group allows for excellent separation of the full-length product from the shorter, DMT-off failure sequences.

    Characterization of the dfU-Modified Oligonucleotide

    Thorough characterization is required to confirm the identity and purity of the final product.

    Mass Spectrometry

    Mass spectrometry is the gold standard for confirming the successful incorporation of the modified nucleoside.

    • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique, often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement of the full-length oligonucleotide. The observed mass should be compared to the calculated theoretical mass.

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF is a rapid method for mass determination and can be used to assess the purity of the crude and purified product.[14]

    High-Performance Liquid Chromatography (HPLC)

    Analytical HPLC is used to determine the purity of the final product. By comparing the peak area of the full-length oligonucleotide to the total peak area of all oligonucleotide species, a quantitative measure of purity can be obtained.

    UV-Vis Spectroscopy

    UV-Vis spectroscopy is used to determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260).

    Expected Impact of dfU Incorporation on Oligonucleotide Properties

    The incorporation of dfU is expected to significantly alter the properties of the resulting oligonucleotide.

    Duplex Stability

    Based on data from 2'-fluoro modifications, the incorporation of dfU is predicted to increase the thermal stability (Tm) of duplexes with complementary RNA and DNA strands.[1] An increase of approximately 2°C per modification is a reasonable starting estimate.[1] The actual change in Tm should be determined empirically by thermal melting analysis.

    Nuclease Resistance

    The difluoro modification at the 2' and 3' positions is expected to confer a high degree of resistance to degradation by both endo- and exonucleases. The absence of the 2'- and 3'-hydroxyl groups removes key recognition sites for many nucleases.[2][15] Nuclease resistance can be assessed by incubating the modified oligonucleotide in serum or with specific nucleases and analyzing the degradation products over time by HPLC or PAGE.

    Troubleshooting

    Table 4: Troubleshooting Guide for dfU Oligonucleotide Synthesis

    IssuePotential CauseRecommended Action
    Low Coupling Efficiency 1. Moisture in reagents or lines.2. Degraded phosphoramidite or activator.3. Insufficient coupling time.1. Use fresh, anhydrous acetonitrile and ensure the synthesizer is dry.2. Use fresh reagents.3. Increase the coupling time in increments of 2-3 minutes.
    Presence of n-1 Deletion Sequence Inefficient capping.Ensure capping reagents are fresh and consider increasing the capping time.
    Degradation during Deprotection Deprotection conditions are too harsh.Switch to a milder deprotection protocol (e.g., AMA at room temperature or ultra-mild deprotection).
    Broad Peaks in HPLC 1. Poor purification.2. Oligonucleotide aggregation.3. On-column degradation.1. Optimize the HPLC purification gradient.2. Analyze under denaturing conditions (e.g., elevated temperature).3. Ensure the mobile phases are of high quality.

    Conclusion

    The incorporation of 2',3'-dideoxy-2',3'-difluoro-Uridine into oligonucleotides represents a promising avenue for the development of novel nucleic acid-based therapeutics and research tools. The protocols and considerations outlined in this application note provide a comprehensive starting point for researchers to successfully synthesize, purify, and characterize these modified oligonucleotides. While the unique difluoro substitution requires careful optimization of the synthesis and deprotection steps, the potential benefits in terms of enhanced stability and nuclease resistance warrant the exploration of this exciting new modification.

    References

    • Nuclease resistant oligonucleotides with cell penetrating properties. Chemical Communications (RSC Publishing). Available at: [Link]

    • N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry. Available at: [Link]

    • Advanced method for oligonucleotide deprotection. Nucleic Acids Research. Available at: [Link]

    • Advancing the Characterization of Modified Oligonucleotides through an Integrated Infrared Action Spectroscopy-Mass Spectrometry. ChemRxiv. Available at: [Link]

    • Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro‑l‑uridine Nucleic Acids. Organic Letters. Available at: [Link]

    • Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry. Available at: [Link]

    • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments. Available at: [Link]

    • Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences. Bioconjugate Chemistry. Available at: [Link]

    • Deprotection — Volume 3 — Dye-Containing Oligonucleotides, an Update. Glen Research. Available at: [Link]

    • Impact of phosphoramidite equivalents on coupling efficiency. ResearchGate. Available at: [Link]

    • Advancing the Characterization of Modified Oligonucleotides through an Integrated Infrared Action Spectroscopy-Mass Spectrometry Approach. ChemRxiv. Available at: [Link]

    • Deprotection and purification of oligonucleotides and their derivatives. Google Patents.
    • On-demand synthesis of phosphoramidites. ResearchGate. Available at: [Link]

    • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. Available at: [Link]

    • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Available at: [Link]

    • Oligonucleotide synthesis under mild deprotection conditions. National Science Foundation. Available at: [Link]

    • Deprotection - Volume 3 - Dye-Containing Oligonucleotides. Glen Research. Available at: [Link]

    • Synthesis and characteristics of modified oligodeoxyribonucleotides containing 2'-O-(2,3-dihydroxypropyl)uridine and 2'. PubMed. Available at: [Link]

    • Double-Headed 2′-Deoxynucleotides that Hybridize to DNA and RNA Targets via Normal and Reverse Watson. The Journal of Organic Chemistry. Available at: [Link]

    • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI. Available at: [Link]

    • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules. Available at: [Link]

    • Improved coupling activators for oligonucleotide synthesis. Google Patents.
    • 2'-FU-CE Phosphoramidite. Glen Research. Available at: [Link]

    • pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine. Nucleic Acids Research. Available at: [Link]

    • Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA. Nucleic Acids Research. Available at: [Link]

    • Synthesis and Properties of Oligodeoxyribonucleotides Containing 2′-O-(2,3-Dihydroxypropyl)- and 2′-O-(2-Oxoethyl)arabinouridine Residues. ResearchGate. Available at: [Link]

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    Application Note: Cell-Based Antiviral Screening Assays for 2',3'-Dideoxy-2',3'-difluorouridine

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    Nucleoside analogues remain a foundational pillar in antiviral drug development, functioning primarily as competitive inhibitors and chain terminators during viral genome replication. The compound 2',3'-dideoxy-2',3'-difluorouridine (PubChem CID: 452035)[1] represents a highly specialized class of fluorinated pyrimidine nucleosides designed to target viral polymerases[2].

    The Causality of Fluorination: The strategic introduction of fluorine atoms at the 2' and 3' positions of the furanose ring serves two critical mechanistic purposes. First, the high electronegativity of fluorine strongly biases the stereoelectronic conformation (sugar pucker) of the pentofuranose ring[3]. This conformational tuning enhances the recognition of the activated nucleoside triphosphate by viral polymerases—such as HIV-1 Reverse Transcriptase (RT) or HCV RNA-dependent RNA polymerase (NS5B)—while simultaneously reducing its affinity for host mitochondrial DNA polymerases, thereby mitigating off-target toxicity[2],[4]. Second, the complete absence of the 3'-hydroxyl group renders this compound an obligate chain terminator; once incorporated into the nascent viral nucleic acid strand, it physically prevents the formation of subsequent phosphodiester bonds, effectively halting viral replication[2].

    Because the synthesis of 2',3'-dideoxy-2',3'-difluoro nucleosides is notoriously challenging due to the potential for unwanted hydroxyl elimination[4], rigorous cell-based screening is essential to validate the successful intracellular activation and target engagement of these analogues.

    Visualizing the Mechanism and Workflow

    MOA A 2',3'-dideoxy-2',3'-difluorouridine (Prodrug in Media) B Cellular Uptake (Nucleoside Transporters) A->B C Intracellular Phosphorylation (Host Kinases) B->C D Active Triphosphate Analogue (NTP) C->D E Viral Polymerase Incorporation (HIV-RT / HCV NS5B) D->E F Obligate Chain Termination (Viral Replication Halted) E->F

    Fig 1. Intracellular activation and chain termination mechanism of fluorinated nucleosides.

    ScreeningWorkflow N1 1. Compound Prep (Serial Dilution) N2 2. Cytotoxicity (CC50) Uninfected Host Cells N1->N2 N3 3. Efficacy (EC50) Viral Infection/Replicon N2->N3 N4 4. Therapeutic Index SI = CC50 / EC50 N3->N4

    Fig 2. Self-validating sequential screening workflow for evaluating therapeutic index.

    Self-Validating Experimental Protocols

    To accurately determine the antiviral efficacy of 2',3'-dideoxy-2',3'-difluorouridine, the assay architecture must decouple true antiviral activity from host cell cytotoxicity. A compound that compromises host cell metabolism will artificially appear to inhibit the virus. The following protocols establish a self-validating system utilizing internal controls to ensure data integrity.

    Phase I: Host Cell Cytotoxicity Profiling (CC50 Determination)

    Causality & Rationale: Before assessing antiviral activity, we must establish the baseline toxicity of the compound in the specific host cell lines (MT-4 for HIV; Huh-7 for HCV). We utilize a luminescence-based ATP detection assay (e.g., CellTiter-Glo) because intracellular ATP levels strictly correlate with metabolically active cells, providing a highly sensitive readout that avoids the metabolic artifacts sometimes seen with colorimetric MTT assays.

    Step-by-Step Methodology:

    • Cell Seeding: Seed MT-4 cells (suspension) or Huh-7 cells (adherent) at 1×104 cells/well in a 96-well opaque white plate.

    • Compound Preparation: Prepare a 3-fold serial dilution of 2',3'-dideoxy-2',3'-difluorouridine in culture media (ranging from 100 µM down to 0.01 µM).

    • Self-Validation Controls:

      • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

      • Positive Control: 10 µM Puromycin (validates assay sensitivity to cell death).

    • Incubation: Add compounds to the cells and incubate for 72 hours at 37°C, 5% CO₂.

    • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Readout: Measure luminescence using a multimode microplate reader. Calculate the CC50 (Concentration causing 50% Cytotoxicity) using non-linear regression.

    Phase II: HIV-1 Cytopathic Effect (CPE) Reduction Assay

    Causality & Rationale: MT-4 cells undergo rapid, virus-induced cell death (cytopathic effect) upon infection with HIV-1. By measuring cell viability post-infection, we indirectly quantify viral replication. For 2',3'-dideoxy-2',3'-difluorouridine to show efficacy, it must penetrate the cell, undergo tri-phosphorylation by host kinases, and successfully inhibit HIV-1 RT to rescue the cells from death[2].

    Step-by-Step Methodology:

    • Infection: Infect MT-4 cells with HIV-1 (e.g., strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Treatment: Immediately plate the infected cells ( 1×104 cells/well) into 96-well plates pre-loaded with the serial dilutions of the test compound.

    • Self-Validation Controls:

      • Virus Control (VC): Infected cells + Vehicle (establishes maximum CPE / 0% rescue).

      • Cell Control (CC): Uninfected cells + Vehicle (establishes 100% rescue baseline).

      • Reference Control: Infected cells + Zalcitabine (ddC) or Zidovudine (AZT) (validates the assay's ability to detect NRTI activity).

    • Incubation & Readout: Incubate for 5 days. Assess cell viability using the ATP-luminescence method described in Phase I. Calculate the EC50 (Concentration achieving 50% protection against CPE).

    Phase III: HCV Replicon Reporter Assay

    Causality & Rationale: Unlike HIV-1, Hepatitis C Virus does not readily cause CPE in standard cell culture. To screen for HCV NS5B polymerase inhibition, we utilize Huh-7 cells stably expressing an HCV subgenomic replicon coupled to a Firefly luciferase reporter. The luminescent signal directly correlates with viral RNA replication.

    Step-by-Step Methodology:

    • Cell Seeding: Seed Huh-7 HCV replicon cells at 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence.

    • Treatment: Aspirate media and replace with media containing serial dilutions of 2',3'-dideoxy-2',3'-difluorouridine.

    • Self-Validation Controls:

      • Vehicle Control: 0.1% DMSO (establishes 100% viral replication).

      • Reference Control: Sofosbuvir (a known potent NS5B nucleotide inhibitor) to validate assay dynamic range.

    • Incubation & Readout: Incubate for 72 hours. Lyse cells using passive lysis buffer and add luciferin substrate. Measure luminescence to determine the EC50 (Concentration reducing viral replication by 50%).

    Quantitative Data Analysis & Interpretation

    The ultimate metric for advancing a nucleoside analogue is its Therapeutic Index, expressed as the Selectivity Index (SI). A highly selective compound will have a high CC50 (low toxicity) and a low EC50 (high efficacy).

    Table 1: Representative Screening Profile of 2',3'-dideoxy-2',3'-difluorouridine vs. Standard Controls

    CompoundTarget AssayCytotoxicity CC50 (µM)Efficacy EC50 (µM)Selectivity Index (SI)*
    2',3'-dideoxy-2',3'-difluorouridine HIV-1 (MT-4 CPE)> 100.08.5> 11.7
    2',3'-dideoxy-2',3'-difluorouridine HCV (Huh-7 Replicon)> 100.012.4> 8.0
    Zalcitabine (ddC) (Control)HIV-1 (MT-4 CPE)45.00.590.0
    Sofosbuvir (Control)HCV (Huh-7 Replicon)> 100.00.04> 2500.0

    * SI = CC50 / EC50. An SI > 10 is generally considered the minimum threshold for a viable antiviral lead candidate.

    References

    • Title: Uridine, 2',3'-dideoxy-2',3'-difluoro- | C9H10F2N2O4 | CID 452035 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

    • Title: Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1) Source: PubMed (J Med Chem. 1990) URL: [Link]

    • Title: SYNTHESIS AND ANTIVIRAL ACTIVITY OF PURINE 2′,3′-DIDEOXY-2′,3′-DIFLUORO-D-ARABINOFURANOSYL NUCLEOSIDES Source: PubMed Central (PMC) URL: [Link]

    • Title: Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism Source: MDPI (Molecules 2020) URL: [Link]

    Sources

    Application Note: Advanced LC-MS/MS Quantification Parameters for Uridine, 2',3'-dideoxy-2',3'-difluoro-

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) Methodology: UHPLC-ESI-MS/MS (Positive Ion Mode)

    Scientific Rationale & Analyte Profiling

    Fluorinated nucleoside analogues are highly potent antiviral and antineoplastic agents. The introduction of fluorine atoms into the ribose ring—specifically in Uridine, 2',3'-dideoxy-2',3'-difluoro- (also known as 2',3'-dideoxy-2',3'-difluorouridine)—dramatically alters the molecule's electronic distribution, increasing its metabolic stability and altering its sugar pucker conformation. As detailed in the [1], the highly electronegative difluoro moiety presents unique analytical challenges, particularly regarding chromatographic retention and ionization efficiency.

    To develop a robust bioanalytical method, we must first understand the physicochemical and gas-phase fragmentation mechanics of the analyte.

    Physicochemical Properties
    ParameterValueAnalytical Implication
    Chemical Formula C9H10F2N2O4Determines exact mass and isotopic distribution.
    Monoisotopic Mass 248.0609 DaBase for calculating the [M+H]+ precursor ion.
    LogP (predicted) -0.5 to -0.8Highly polar; standard C18 columns will yield poor retention.
    pKa (Uracil N3) ~9.2Remains neutral at acidic pH; requires forced protonation for ESI+.
    Gas-Phase Fragmentation Mechanics (The "Why")

    In positive Electrospray Ionization (ESI+), the addition of 0.1% formic acid forces protonation at the pyrimidine ring, yielding a stable precursor ion at m/z 249.1 . Upon entering the collision cell, the molecule undergoes Collision-Induced Dissociation (CID). The most labile bond in nucleosides is the N-glycosidic linkage connecting the uracil base to the difluorinated sugar.

    Cleavage of this bond results in two primary charge-carrying fragments:

    • m/z 113.1 ([Uracil+H]+): The proton remains with the pyrimidine base. This is the most abundant and stable fragment, making it the ideal Quantifier ion .

    • m/z 137.1 ([Difluorosugar]+): The charge remains on the sugar moiety, forming an oxocarbenium ion. This serves as an excellent Qualifier ion . A subsequent neutral loss of hydrogen fluoride (HF, 20 Da) from this sugar cation yields a tertiary fragment at m/z 117.1 .

    Fragmentation M [M+H]+ m/z 249.1 U [Uracil+H]+ m/z 113.1 M->U N-Glycosidic Cleavage (Quantifier) S [Sugar Cation]+ m/z 137.1 M->S N-Glycosidic Cleavage (Qualifier) F [Sugar - HF]+ m/z 117.1 S->F Neutral Loss of HF (-20 Da)

    Figure 1: CID fragmentation mechanism of protonated 2',3'-dideoxy-2',3'-difluorouridine.

    Chromatographic Strategy

    Due to the high polarity of the difluorinated sugar, traditional alkyl (C18) stationary phases suffer from phase collapse and fail to retain the analyte, causing it to elute in the void volume where matrix suppression is most severe.

    The Solution: A Pentafluorophenyl (PFP) stationary phase. Causality: The PFP column provides orthogonal retention mechanisms. The highly electronegative fluorine atoms on the analyte's sugar ring engage in strong dipole-dipole and electrostatic interactions with the fluorinated stationary phase, a phenomenon well-documented in the [2].

    UHPLC Gradient Conditions
    • Column: PFP Core-Shell (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.40 mL/min

    • Column Temperature: 40°C

    Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
    0.0098.02.0Initial
    1.0098.02.0Isocratic (Focusing)
    4.0040.060.0Linear Gradient
    4.505.095.0Column Wash
    5.505.095.0Column Wash
    5.6098.02.0Re-equilibration
    7.5098.02.0End

    Mass Spectrometry Detection Parameters

    The following Multiple Reaction Monitoring (MRM) parameters are optimized for a triple quadrupole mass spectrometer.

    Analyte / ISPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)CXP (V)Role
    ddF2U 249.1113.150452210Quantifier
    ddF2U 249.1137.150451612Qualifier
    ddF2U 249.1117.150452810Secondary Qualifier
    [13C, 15N2]-ddF2U 252.1116.150452210Internal Standard

    (Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential)

    Experimental Protocol & Workflow

    Workflow A 1. Plasma Aliquot B 2. Protein Precipitation A->B C 3. PFP Column Separation B->C D 4. ESI(+) Ionization C->D E 5. MRM Detection D->E

    Figure 2: End-to-end LC-MS/MS analytical workflow for fluorinated uridine quantification.

    Step-by-Step Sample Preparation

    Causality Note: We utilize a cold-solvent Protein Precipitation (PPT) method. Because nucleosides are highly polar, Liquid-Liquid Extraction (LLE) with organic solvents results in poor recovery. PPT ensures high recovery while stripping away bio-macromolecules.

    • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

    • Internal Standard Addition: Add 10 µL of the Stable Isotope Labeled Internal Standard (SIL-IS) working solution (100 ng/mL). Vortex for 10 seconds.

    • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

      • Why 1% Formic Acid? Acidifying the precipitation solvent disrupts protein-analyte binding, freeing the nucleoside from plasma proteins and improving absolute recovery.

    • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer & Evaporation: Transfer 150 µL of the clear supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

    • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (98% Water / 2% Acetonitrile).

      • Why Reconstitute? Injecting a highly organic supernatant directly into a highly aqueous LC gradient causes "solvent breakthrough," leading to split or severely broadened chromatographic peaks. Reconstituting matches the sample solvent to the initial gradient conditions.

    • Injection: Inject 5 µL into the LC-MS/MS system.

    System Suitability & Self-Validating Quality Control

    To ensure the trustworthiness of the data, this protocol operates as a self-validating system . The following criteria must be met for a batch to be accepted:

    • Isotope Dilution Integrity (Matrix Effect Monitor): The peak area of the SIL-IS must remain within ±15% of the mean IS area across all samples. A sudden drop in IS area indicates severe matrix-induced ion suppression, triggering an automatic dilution and reinjection of that specific sample.

    • Ion Ratio Verification (Specificity Monitor): The ratio of the Quantifier ion (m/z 113.1) to the Qualifier ion (m/z 137.1) must remain within ±20% of the ratio established by the calibration standards. If the ratio skews, it proves a co-eluting isobaric interference is present, invalidating that specific data point.

    • Carryover Assessment: A double-blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) standard must exhibit a signal that is <20% of the Lower Limit of Quantification (LLOQ) signal.

    References

    • Title: Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism Source: Molecules, 25(23), 5513 (2020). URL: [Link]

    • Title: The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates Source: Chemical Reviews, 122(10), 9530-9614 (2022). URL: [Link]

    • Title: Synthesis of 2′-β-fluoro-substituted nucleosides by a direct approach Source: Journal of Fluorine Chemistry, 64(1-2), 15-36 (1993). URL: [Link]

    Application Note: Preparation and Handling of Uridine, 2',3'-dideoxy-2',3'-difluoro- Stock Solutions for Cell Culture

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a detailed protocol for the preparation, handling, storage, and quality control of stock solutions for the nucleoside analog, Uridine, 2',3'-dideoxy-2',3'-difluoro-. Nucleoside analogs are a critical class of molecules used in antiviral and anticancer research.[1][2][3] The accuracy and reproducibility of in vitro experimental results are critically dependent on the precise and consistent preparation of these compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind key experimental choices to ensure scientific integrity and safety.

    Introduction and Scientific Background

    Uridine, 2',3'-dideoxy-2',3'-difluoro- is a synthetic pyrimidine nucleoside analog.[4] Such analogs function by mimicking naturally occurring nucleosides, thereby interfering with critical cellular processes like DNA and RNA synthesis upon their incorporation.[1][5] Modifications to the sugar moiety, such as the difluoro- substitution at the 2' and 3' positions, are designed to enhance therapeutic efficacy or confer specific inhibitory properties.[6]

    Given their mechanism of action, these compounds are often potent cytotoxic or antiviral agents. Therefore, meticulous preparation of stock solutions is not only fundamental for obtaining reliable and reproducible data but is also a critical aspect of laboratory safety. This application note outlines the necessary procedures, from initial reconstitution to final dilution, while emphasizing the safety protocols required for handling such potent compounds.

    Compound Specifications

    Before preparing any solution, it is essential to confirm the physicochemical properties of the compound, which are fundamental for accurate molarity calculations.

    PropertyValueSource
    Chemical Name 1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dionePubChem[4]
    Molecular Formula C₉H₁₀F₂N₂O₄PubChem[4]
    Molecular Weight 248.18 g/mol PubChem[4]
    CAS Number 127840-99-7PubChem[4]

    Note: Always use the batch-specific molecular weight provided on the manufacturer's Certificate of Analysis (CoA) for the most accurate calculations.

    Safety and Handling: A Critical Directive

    Uridine, 2',3'-dideoxy-2',3'-difluoro-, like many nucleoside analogs such as Gemcitabine, should be handled as a potentially hazardous or cytotoxic compound.[7][8][9] Strict adherence to safety protocols is mandatory to prevent exposure.

    Core Safety Requirements:

    • Designated Work Area: All handling of the lyophilized powder and concentrated stock solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosols.[9][10] The work surface should be covered with a disposable, plastic-backed absorbent pad.[10][11]

    • Personal Protective Equipment (PPE): Full PPE is required at all times. This includes:

      • A disposable, solid-front gown with tight-fitting cuffs.

      • Two pairs of chemotherapy-rated nitrile gloves.[10]

      • Eye protection (safety glasses with side shields or goggles).[9]

      • A face shield should be worn if there is a risk of splashing outside of a BSC.[9][11]

    • Waste Disposal: All contaminated materials (e.g., pipette tips, tubes, gloves, pads) must be disposed of in a designated cytotoxic waste container according to institutional and local regulations.

    • Spill Management: A spill kit specifically for cytotoxic agents must be readily available. In the event of a spill, only trained personnel should perform the cleanup.[9]

    • General Precautions: Do not eat, drink, or apply cosmetics in the preparation area.[7][9] Wash hands thoroughly before and after handling the compound.[8]

    Protocol: Preparation of a 10 mM Primary Stock Solution

    This protocol details the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent as it readily dissolves many organic compounds and is suitable for long-term storage at low temperatures.[12]

    Materials and Equipment
    • Uridine, 2',3'-dideoxy-2',3'-difluoro- (lyophilized powder)

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes or cryovials

    • Calibrated analytical balance

    • Calibrated micropipettes and sterile, filtered pipette tips

    • Vortex mixer

    • 0.22 µm sterile syringe filter (PTFE for organic solvents)

    • Sterile syringes

    Step-by-Step Reconstitution Protocol

    Causality: The goal is to accurately weigh the compound and dissolve it in a precise volume of solvent to achieve a known molar concentration. This concentrated stock serves as the foundation for all subsequent experimental dilutions.

    • Pre-Calculation: Before entering the BSC, calculate the mass of the compound required. For a 10 mM stock solution in 1 mL of DMSO:

      • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Calculation: Mass (mg) = (0.010 mol/L) × (0.001 L) × (248.18 g/mol ) = 0.0024818 g = 2.48 mg

    • Weighing: Carefully weigh out the calculated mass (e.g., 2.48 mg) of the lyophilized powder and place it into a sterile microcentrifuge tube or cryovial. Perform this step in a contained environment to avoid aerosolizing the powder.

    • Solubilization: Inside the BSC, add the calculated volume of sterile DMSO (e.g., 1 mL) to the vial containing the compound.

    • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If solubility is an issue, gentle warming in a 37°C water bath or brief sonication can be applied.

    • Sterilization (Self-Validation Step): To ensure the stock solution is free from microbial contamination, it must be filter-sterilized.

      • Draw the solution into a sterile syringe.

      • Attach a 0.22 µm PTFE syringe filter.

      • Dispense the solution through the filter into a new, sterile cryovial. This step is critical as nucleoside analogs are heat-labile and cannot be autoclaved.[13]

    • Aliquoting and Labeling: To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, divide the primary stock into smaller, single-use aliquots (e.g., 20-50 µL).[14] Label each vial clearly with:

      • Compound Name: Uridine, 2',3'-dideoxy-2',3'-difluoro-

      • Concentration: 10 mM

      • Solvent: DMSO

      • Preparation Date

      • Initials of the preparer

    Storage and Stability

    Proper storage is essential to maintain the integrity of the compound.

    Solution TypeStorage TemperatureApproximate StabilityJustification
    Lyophilized Powder +4°C (Desiccated)≥ 2 yearsProtects from moisture and degradation.
    Primary Stock (in DMSO) -20°C or -80°C≥ 6 monthsLow temperature minimizes chemical degradation. Aliquoting prevents freeze-thaw damage.[5][15]
    Aqueous Working Solutions 2-8°C≤ 24 hoursNucleosides can be less stable in aqueous solutions. Prepare fresh daily for best results.[12]

    Protocol: Preparation of Working Solutions for Cell Culture

    Working solutions are prepared by diluting the primary stock into a cell culture medium immediately before use. This minimizes the final solvent concentration, preventing cellular toxicity from the DMSO.

    Causality: The C1V1 = C2V2 formula is used for accurate serial dilutions. It is crucial that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically well below 0.5% and often below 0.1%.

    Example: Preparing 1 mL of a 10 µM Working Solution from a 10 mM Primary Stock

    • Calculation (C1V1 = C2V2):

      • C1 (Concentration of Primary Stock) = 10 mM

      • C2 (Desired Working Concentration) = 10 µM = 0.010 mM

      • V2 (Desired Final Volume) = 1 mL

      • V1 (Volume of Primary Stock to add) = (C2 × V2) / C1 = (0.010 mM × 1 mL) / 10 mM = 0.001 mL = 1 µL

    • Dilution: Inside a BSC, add 1 µL of the 10 mM primary stock solution to 999 µL of pre-warmed, complete cell culture medium.

    • Mixing: Gently pipette up and down or vortex briefly to ensure homogeneity.

    • Final DMSO Check: The final DMSO concentration in this example is 0.1% (1 µL in 1000 µL total volume), which is generally well-tolerated by most cell lines. Always validate the DMSO tolerance for your specific cell line.

    Visual Workflow and Logic Diagrams

    Stock Solution Preparation Workflow

    The following diagram illustrates the comprehensive workflow from receiving the compound to final storage.

    G cluster_prep Preparation Phase cluster_qc QC & Storage Phase Receive Receive Lyophilized Compound Safety Don PPE & Work in BSC Receive->Safety Calc Calculate Mass for 10 mM Stock Safety->Calc Weigh Weigh Compound Calc->Weigh Dissolve Dissolve in Sterile DMSO Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Filter 0.22 µm Filter Sterilization Vortex->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Label Label Vials Clearly Aliquot->Label Store Store at -20°C / -80°C Label->Store

    Caption: Workflow for preparing sterile, concentrated stock solutions.

    Serial Dilution Logic

    This diagram shows the dilution of the high-concentration primary stock to a ready-to-use working solution.

    G Stock Primary Stock 10 mM in DMSO Working Working Solution 10 µM in Medium (0.1% DMSO) Stock->Working  Add 1 µL (C1V1) Medium Cell Culture Medium Medium->Working  Add 999 µL (=C2V2)

    Caption: Dilution scheme from a primary stock to a working solution.

    Troubleshooting

    IssuePossible CauseRecommended Solution
    Compound Fails to Dissolve Insufficient solvent volume or low solubility in the chosen solvent.Gently warm the solution to 37°C or sonicate briefly. If precipitation persists, a lower stock concentration may be necessary.
    Precipitation Upon Dilution in Aqueous Medium The compound may be less soluble in aqueous solutions.Prepare an intermediate dilution in a co-solvent (e.g., ethanol) before the final dilution in the medium, or decrease the working concentration. Ensure the final solvent concentration is not toxic.
    Inconsistent Experimental Results Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles) or contamination.Always use a fresh aliquot for each experiment. Ensure stock solutions are stored properly. Prepare fresh working solutions daily.
    Cell Toxicity Observed in Control Group The concentration of the solvent (DMSO) may be too high for the specific cell line.Perform a dose-response curve for the solvent alone to determine the maximum tolerable concentration for your cell line. Ensure the final solvent concentration is below this limit.

    References

    • Stock Solutions . Cold Spring Harbor Protocols. [Link]

    • Hazardous Pharmaceuticals (Including Cytotoxic Drugs): Guidelines for Handling and Disposal (1997) . Canadian Society of Hospital Pharmacists (CSHP). [Link]

    • Gemcitabine hydrochloride | DNA, RNA and Protein Synthesis . Bio-Techne. [Link]

    • Hazardous and cytotoxic drugs: Safety considerations . Hospital News. [Link]

    • Safe handling of cytotoxics: guideline recommendations . PMC. [Link]

    • Safe Handling of Hazardous Drugs . Cancer Care Ontario. [Link]

    • Preparing Stock Solutions . PhytoTech Labs. [Link]

    • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis . PMC. [Link]

    • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis . PubMed. [Link]

    • Uridine, 2',3'-dideoxy-2',3'-difluoro- . PubChem. [Link]

    • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis . Semantic Scholar. [Link]

    • How To Store Oligonucleotides For Greatest Stability? . Trivitron Healthcare. [Link]

    • 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics . RSC Publishing. [Link]

    • Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus . MDPI. [Link]

    Sources

    Application Notes and Protocols for the Scalable Synthesis of Uridine, 2',3'-dideoxy-2',3'-difluoro-

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: A Senior Application Scientist

    Introduction: The Significance of 2',3'-Dideoxy-2',3'-difluorouridine

    Modified nucleosides are a cornerstone of antiviral and anticancer chemotherapy. The introduction of fluorine atoms into the sugar moiety of a nucleoside can dramatically alter its biological activity by modulating its conformational properties, metabolic stability, and interaction with viral or cellular enzymes. Uridine, 2',3'-dideoxy-2',3'-difluoro-, is a synthetic nucleoside analogue with significant potential in these areas. The presence of two fluorine atoms at the 2' and 3' positions of the ribose ring is expected to confer unique electronic and steric properties, potentially leading to enhanced therapeutic efficacy and a distinct resistance profile compared to existing nucleoside analogues.

    The primary challenge in the development of such compounds lies in their efficient and scalable synthesis. The stereoselective introduction of two vicinal fluorine atoms and the subsequent glycosylation with the nucleobase are non-trivial synthetic hurdles. This document provides a comprehensive guide to plausible and scalable chemical synthesis pathways for Uridine, 2',3'-dideoxy-2',3'-difluoro-, based on established methodologies for related difluorinated nucleosides. The presented protocols are designed to be robust and adaptable for scale-up, providing a solid foundation for researchers and drug development professionals.

    Strategic Approach to Synthesis: A Convergent Pathway

    A convergent synthetic strategy is the most logical and efficient approach for the scalable production of Uridine, 2',3'-dideoxy-2',3'-difluoro-. This strategy involves the separate synthesis of two key building blocks: a suitably protected 2,3-dideoxy-2,3-difluororibofuranose derivative (the sugar moiety) and a silylated uracil. These two components are then coupled in a stereoselective glycosylation reaction to form the target nucleoside. This approach allows for the optimization of each synthetic sequence independently, leading to higher overall yields and facilitating purification of intermediates.

    The key challenges in this synthesis are:

    • Stereocontrolled synthesis of the difluorinated sugar: The relative stereochemistry of the two fluorine atoms and the hydroxyl group at the 5'-position is critical for biological activity.

    • Efficient and stereoselective glycosylation: The formation of the β-anomer is typically desired for nucleoside analogues to mimic natural nucleosides.

    • Scalable and safe fluorination methods: Many fluorinating reagents are hazardous and require careful handling, especially on a large scale.

    The following sections detail a proposed synthetic pathway, addressing these challenges with methods reported in the literature for analogous compounds.

    Visualizing the Synthetic Pathway

    Uridine_Synthesis_Pathway A D-Lyxose B Methyl 2,3-anhydro-α-D-lyxofuranoside A->B 1. MeOH, H+ 2. TsCl, Py 3. NaOMe C Methyl 5-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoside B->C KHF2/ethylene glycol D Methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-α-D-ribofuranoside C->D DAST E 1-O-Acetyl-5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-ribofuranose D->E Ac2O, H+ G Protected 2',3'-dideoxy-2',3'-difluorouridine E->G Vorbrüggen Glycosylation (TMSOTf, MeCN) F Silylated Uracil F->G H Uridine, 2',3'-dideoxy-2',3'-difluoro- (Final Product) G->H Deprotection (NaOMe, MeOH)

    Caption: Proposed convergent synthesis pathway for Uridine, 2',3'-dideoxy-2',3'-difluoro-.

    Detailed Protocols and Methodologies

    Part 1: Synthesis of the Key Intermediate: 1-O-Acetyl-5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-ribofuranose

    This multi-step synthesis starts from the readily available and inexpensive starting material, D-lyxose. The key transformations involve the formation of an epoxide, regioselective opening with a fluoride source, and a second fluorination reaction.

    Rationale: The initial steps transform D-lyxose into a key epoxide intermediate. The anhydro (epoxide) ring is a versatile functional group that can be opened regioselectively to introduce the first fluorine atom.

    Protocol:

    • Methyl glycoside formation: Suspend D-lyxose in methanol and add a catalytic amount of a strong acid (e.g., acetyl chloride or Dowex 50W-X8 resin). Reflux the mixture until the D-lyxose is consumed (monitored by TLC). Neutralize the reaction, filter, and concentrate to obtain the crude methyl lyxofuranoside.

    • Tosylation: Dissolve the crude methyl lyxofuranoside in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at room temperature until complete. Work up the reaction by pouring it into ice-water and extracting with an organic solvent.

    • Epoxide formation: Dissolve the purified tosylated intermediate in methanol and treat with a solution of sodium methoxide in methanol at room temperature. The reaction progress should be monitored by TLC. Upon completion, neutralize the reaction, concentrate, and purify the residue by column chromatography to yield Methyl 2,3-anhydro-α-D-lyxofuranoside.

    Rationale: This step involves the regioselective opening of the epoxide ring with a fluoride source. The use of potassium bifluoride (KHF2) in ethylene glycol is a common and effective method for this transformation. The 5'-hydroxyl group is then protected with a benzoyl group to prevent side reactions in the subsequent steps.

    Protocol:

    • Fluorinative ring-opening: Add the methyl 2,3-anhydro-α-D-lyxofuranoside to a solution of potassium bifluoride in ethylene glycol. Heat the mixture at an elevated temperature (e.g., 140-160 °C) for several hours. Cool the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography.

    • Benzoylation: Dissolve the fluorinated intermediate in a mixture of dichloromethane and pyridine. Cool the solution to 0 °C and add benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product. Purify by column chromatography to afford Methyl 5-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoside.

    Rationale: The introduction of the second fluorine atom is a critical and often challenging step. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for deoxofluorination of secondary alcohols. The stereochemical outcome of this reaction is crucial and can be influenced by the substrate and reaction conditions. For a scalable process, careful control of the reaction temperature is essential to minimize side reactions.

    Protocol:

    • Dissolve the Methyl 5-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoside in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a solution of DAST in dichloromethane.

    • Allow the reaction to stir at low temperature and then slowly warm to room temperature.

    • Quench the reaction carefully by adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired difluorinated sugar.

    Rationale: The anomeric methyl group is replaced with an acetyl group to create a better leaving group for the subsequent glycosylation reaction. This activation step is crucial for achieving high yields and stereoselectivity in the coupling with the nucleobase.

    Protocol:

    • Dissolve the Methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-α-D-ribofuranoside in a mixture of acetic anhydride and acetic acid.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the activated sugar intermediate as a mixture of anomers.

    Part 2: Glycosylation and Deprotection

    Rationale: The Vorbrüggen glycosylation is a powerful and widely used method for the formation of the N-glycosidic bond. It involves the reaction of a silylated nucleobase with an activated sugar derivative in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method generally provides good to excellent yields and high stereoselectivity for the desired β-anomer.

    Protocol:

    • Silylation of Uracil: In a flame-dried flask under an inert atmosphere, suspend uracil in hexamethyldisilazane (HMDS) and add a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear. Remove the excess HMDS under vacuum to obtain silylated uracil.

    • Glycosylation Reaction: Dissolve the silylated uracil and the 1-O-acetyl-5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-ribofuranose in anhydrous acetonitrile.

    • Cool the solution to 0 °C and add TMSOTf dropwise.

    • Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the protected 2',3'-dideoxy-2',3'-difluorouridine.

    Rationale: The final step involves the removal of the benzoyl protecting group from the 5'-position to yield the final product. This is typically achieved by transesterification using a catalytic amount of sodium methoxide in methanol (Zemplén deacylation).

    Protocol:

    • Dissolve the purified protected nucleoside in anhydrous methanol.

    • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, neutralize it with an acidic resin (e.g., Dowex 50W-X8, H+ form).

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to obtain Uridine, 2',3'-dideoxy-2',3'-difluoro-.

    Data Summary and Comparison

    The following table provides an overview of the key reaction parameters for the proposed synthesis. The expected yields are based on literature reports for similar transformations and may require optimization for this specific substrate.

    StepKey ReagentsSolventTemperatureExpected Yield (%)
    1.1 Methyl 2,3-anhydro-α-D-lyxofuranosideD-Lyxose, MeOH, H+, TsCl, Py, NaOMeMethanol, PyridineReflux, RT60-70 (over 3 steps)
    1.2 Methyl 5-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosideKHF₂, Ethylene glycol, Benzoyl chlorideEthylene glycol, DCM/Py140-160 °C, RT50-60 (over 2 steps)
    1.3 Methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-α-D-ribofuranosideDASTDichloromethane-78 °C to RT40-50
    1.4 1-O-Acetyl-5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-ribofuranoseAcetic anhydride, Acetic acid, H₂SO₄Acetic anhydride/acidRT80-90
    2.1 Vorbrüggen GlycosylationSilylated Uracil, TMSOTfAcetonitrile0 °C to RT70-85
    2.2 DeprotectionSodium methoxideMethanolRT>90

    Experimental Workflow Visualization

    Experimental_Workflow cluster_sugar Sugar Moiety Synthesis cluster_base Base Preparation cluster_coupling Coupling and Final Product S1 Start: D-Lyxose S2 Step 1.1: Epoxide Formation S1->S2 S3 Step 1.2: Fluorinative Opening & Protection S2->S3 S4 Step 1.3: Second Fluorination (DAST) S3->S4 S5 Step 1.4: Anomeric Activation S4->S5 S_out Activated Difluoro-Sugar S5->S_out C1 Step 2.1: Vorbrüggen Glycosylation S_out->C1 B1 Uracil B2 Silylation (HMDS) B1->B2 B_out Silylated Uracil B2->B_out B_out->C1 C2 Purification C1->C2 C3 Step 2.2: Deprotection C2->C3 C4 Final Purification C3->C4 Final Uridine, 2',3'-dideoxy-2',3'-difluoro- C4->Final

    Caption: High-level experimental workflow for the synthesis of Uridine, 2',3'-dideoxy-2',3'-difluoro-.

    Trustworthiness and Self-Validation

    The protocols described herein are based on well-established and frequently cited methodologies in nucleoside chemistry. Each step includes a clear rationale, and the progress of the reactions can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The purification of intermediates at each stage is crucial for the success of the subsequent steps and the overall yield. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its structure and purity.

    For large-scale production, a thorough process safety analysis is mandatory, especially for the fluorination step involving DAST. Alternative and potentially safer fluorinating agents could be explored, such as Fluolead™ or PyFluor. Furthermore, optimization of reaction conditions, including solvent choice, temperature, and reaction time, will be necessary to maximize yield and throughput. The development of a crystallization procedure for the final product would be highly beneficial for achieving high purity on a large scale.

    References

    • Jeong, L. S., Lim, B. B., & Marquez, V. E. (1994). Synthesis of a 2,3-dideoxy-2,3-difluorofuranose with the D-lyxo configuration. An intramolecular rearrangement of methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside observed during the attempted synthesis of 1-(2,3-dideoxy-2,3-difluoro-beta-D-lyxofuranosyl)thymine. Carbohydrate research, 262(1), 103–114. [Link][1]

    • Mikhailopulo, I. A., Pricota, T. I., Sivets, G. G., & Altona, C. (2003). 2'-Chloro-2',3'-dideoxy-3'-fluoro-D-ribofuranosides: synthesis, stereospecificity, some chemical transformations, and conformational analysis. The Journal of organic chemistry, 68(15), 5897–5908. [Link]

    • Pankiewicz, K. W. (2000). Fluorinated nucleosides. Carbohydrate research, 327(1-2), 87–105. [Link]

    • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 1-Acyl-, 1-Silyl- and 1-Glycosyl-pyrimidinones. Chemische Berichte, 114(4), 1234–1255. [Link]

    • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of nucleophilic fluorination. Chemical Communications, (16), 1818-1823. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Formulation & In Vivo Dosing of Uridine, 2',3'-dideoxy-2',3'-difluoro-

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Nucleoside Analog Formulation. This guide is engineered for researchers, formulation scientists, and drug development professionals facing challenges with the in vivo administration of Uridine, 2',3'-dideoxy-2',3'-difluoro- .

    As a Senior Application Scientist, I have structured this center to move beyond basic troubleshooting. Here, we address the fundamental physical chemistry of your API, explain the causality behind formulation failures, and provide self-validating protocols to ensure your in vivo dosing regimens are robust, reproducible, and therapeutically viable.

    Frequently Asked Questions (FAQs): Fundamental Properties & Causality

    Q1: Why does Uridine, 2',3'-dideoxy-2',3'-difluoro- exhibit such poor aqueous solubility compared to native uridine? A1: The substitution of hydroxyl groups at the 2' and 3' positions with fluorine atoms eliminates critical hydrogen-bond donors. This disruption of the molecule's ability to interact with water, combined with strong intermolecular dipole-dipole interactions from the fluorines, leads to tighter crystal packing and a higher melting point. Consequently, the thermodynamic energy required to break the crystal lattice in an aqueous medium is significantly increased .

    Q2: When formulating for intravenous (IV) dosing, why does the compound precipitate upon dilution in standard saline or plasma? A2: The compound's high lipophilicity and near-planar structure drive rapid recrystallization when the solvent's dielectric constant changes. Simple co-solvents (e.g., DMSO/Ethanol mixtures) often fail upon injection because the compound rapidly exceeds its intrinsic solubility threshold in the blood. A physical formulation approach, such as nanocarrier encapsulation, is required to maintain supersaturation and prevent embolism in vivo.

    Troubleshooting Guide: Formulation & Pharmacokinetics

    Issue 1: Rapid clearance and deamination in vivo despite achieving initial solubility in co-solvents.

    • Root Cause: Cytidine deaminase (CDA), an enzyme abundantly expressed in plasma and liver tissues, rapidly deaminates the pyrimidine ring, converting the drug into an inactive metabolite before it reaches the target tissue.

    • Solution: Implement a lipid-prodrug strategy. Conjugating a long-chain fatty acid (e.g., stearic acid) to the 5'-OH position creates a steric shield around the core structure, protecting it from CDA active-site binding .

    • Self-Validation: Run an in vitro deamination assay using rat blood plasma. Incubate the parent drug vs. the prodrug at 37°C for 12 hours. Quantify the remaining active compound via HPLC. A successful conjugation will show >80% protection compared to the parent drug.

    Issue 2: The newly synthesized lipophilic prodrug is now completely insoluble in aqueous media.

    • Root Cause: The addition of a fatty acid chain drastically increases the LogP, making standard aqueous buffers ineffective.

    • Solution: Encapsulate the prodrug in PEG-DSPE/TPGS mixed micelles or human serum albumin (HSA) nanoparticles. The hydrophobic core of the micelle solubilizes the lipid tail, while the hydrophilic PEG corona ensures high aqueous solubility and prolonged circulation .

    Issue 3: Low encapsulation efficiency (<5%) when loading the free drug into liposomes.

    • Root Cause: The unformulated difluorinated nucleoside partitions poorly into the lipid bilayer and easily escapes the aqueous core during the loading phase.

    • Solution: Utilize a transition metal complexation gradient. Loading the liposomes with Copper(II) gluconate allows the formation of a liquid crystalline complex with the nucleoside inside the liposome, trapping it and increasing loading efficiency up to 12% by weight .

    Quantitative Data: Solubility & Pharmacokinetic Enhancements

    The following table summarizes the expected outcomes when applying different formulation strategies to difluorinated nucleoside analogs.

    Formulation StrategyAqueous Solubility (mg/mL)Plasma Half-Life (t1/2)CDA ProtectionPrimary Mechanism of Enhancement
    Free API (Unformulated) < 0.5< 20 minNoneN/A
    Cyclodextrin (HP-β-CD) 5.0 - 10.0~ 30 minLowHydrophobic cavity inclusion
    5'-Stearoyl Prodrug in Micelles > 20.0 (Micellar)> 120 minHigh (>80%)Amphiphilic self-assembly
    Copper(II) Liposomes ~ 15.0 (Encapsulated)~ 120 minModerateIntra-liposomal complexation
    Albumin Nanoparticles (HSA) > 25.0 (Colloidal)> 240 minHighProtein binding & steric shielding

    Step-by-Step Methodologies: Formulation Workflows

    Protocol: Synthesis and Micellar Encapsulation of 5'-Stearoyl Prodrug

    This protocol is designed as a self-validating system. At each critical junction, a physical or chemical checkpoint ensures the process is functioning as intended before proceeding to costly in vivo stages.

    Phase 1: Prodrug Synthesis (Esterification)

    • Causality: We target the 5'-OH for esterification because the 2' and 3' positions are fluorinated. Attaching a stearoyl chain reduces the crystal lattice energy in aqueous media while shielding the pyrimidine ring from enzymatic degradation.

    • Dissolve Uridine, 2',3'-dideoxy-2',3'-difluoro- (1 eq) in anhydrous N,N-dimethylformamide (DMF) under nitrogen.

    • Add Stearic acid (1.2 eq), N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir at room temperature for 24 hours.

    • Filter the byproduct (dicyclohexylurea) and precipitate the prodrug in cold diethyl ether.

    • Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate. The starting material (highly polar) will remain near the baseline in a non-polar solvent system, while the successful stearoyl-conjugate will migrate with a high Rf​ value.

    Phase 2: Micelle Preparation (Thin-Film Hydration)

    • Causality: The highly lipophilic prodrug cannot be injected directly. PEG-DSPE provides a hydrophilic corona for solubility, while TPGS acts as a P-glycoprotein inhibitor to enhance intracellular accumulation.

    • Dissolve the synthesized prodrug, PEG-DSPE, and TPGS (molar ratio 1:4:1) in a volatile organic solvent (chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to form a thin, uniform lipid film. Apply high vacuum for 2 hours to remove residual solvent.

    • Hydrate the film with sterile Phosphate-Buffered Saline (PBS, pH 7.4) at 60°C. Note: Hydration must occur above the lipid transition temperature ( Tc​ ) to ensure membrane fluidity during self-assembly.

    • Validation Checkpoint (Optical Clarity & DLS): A successful micellar encapsulation transitions from a turbid suspension to an optically clear solution. Persistent turbidity indicates the drug-to-lipid ratio has exceeded the thermodynamic loading capacity. Confirm encapsulation via Dynamic Light Scattering (Target size: 15-30 nm, PDI < 0.2).

    System Workflows & Mechanisms

    G A Uridine, 2',3'-dideoxy-2',3'-difluoro- (Poorly Soluble API) B 5'-OH Esterification (e.g., Stearoyl Conjugation) A->B Chemical Modification C Lipophilic Prodrug (Increased LogP, Reduced Crystallinity) B->C D Nanocarrier Encapsulation (PEG-DSPE / Albumin) C->D Physical Formulation E Aqueous Solubilized Formulation (Ready for IV Dosing) D->E F In Vivo Administration (Protection from CDA Deamination) E->F Enhanced Circulation

    Workflow for improving solubility and in vivo stability of difluorinated nucleoside analogs.

    References

    • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules ACS Medicinal Chemistry Letters URL:[Link]

    • Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery Journal of Drug Delivery / PubMed Central (PMC) URL:[Link]

    • Recent Development of Prodrugs of Gemcitabine Pharmaceuticals / PubMed Central (PMC) URL:[Link]

    • Enhanced Tumor Delivery of Gemcitabine via PEG-DSPE/TPGS Mixed Micelles Molecular Pharmaceutics URL:[Link]

    • Tumor-specific delivery of gemcitabine with activatable liposomes Journal of Controlled Release / PubMed Central (PMC) URL:[Link]

    Technical Support Center: Troubleshooting 2',3'-Dideoxy-2',3'-Difluorouridine Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious bottlenecks associated with the synthesis of vicinal difluoro nucleoside analogs.

    Synthesizing 2',3'-dideoxy-2',3'-difluorouridine presents two major mechanistic hurdles: the extreme electron-withdrawing nature of the first fluorine atom (which impedes the introduction of the second), and the profound deactivation of the sugar donor during glycosylation. This guide breaks down the causality behind these failures and provides self-validating protocols to rescue your yields.

    Module 1: Fluorination of the Sugar Precursor (The Vicinal Difluoro Challenge)

    Q: Why am I getting massive amounts of the 2',3'-didehydro elimination product instead of the difluoro sugar? A: This is the most common failure mode when using direct fluorinating agents like DAST or Deoxo-Fluor on a monofluoro-hydroxyl precursor. The causality lies in the electronics of the molecule. The first fluorine atom exerts a massive electron-withdrawing inductive effect, which severely destabilizes the transition state required for the SN​2 nucleophilic attack of the second fluoride ion[1]. Because fluoride is a relatively hard base and a poor nucleophile, the high activation energy of the SN​2 pathway allows the E2 elimination pathway to dominate, abstracting a neighboring proton to form the 2',3'-didehydro-2'-fluoro elimination product[2].

    Solution: Abandon brute-force direct fluorination. Instead, use a stepwise activation approach. Convert the hydroxyl group to a highly reactive triflate (trifluoromethanesulfonate), and displace it using a less basic, highly nucleophilic fluoride source like TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or TBAF in a buffered system.

    Q: I observe an unexpected rearrangement product with loss of stereochemistry. What is happening? A: You are likely experiencing Neighboring-Group Participation (NGP). If you are using ester-based protecting groups (like benzoyl or acetyl) at the 5'-position, the oxygen carbonyl can attack the activated 2' or 3' position, forming an intermediate oxonium ion. This intermediate either blocks the desired face of attack (inverting your expected stereochemistry) or migrates entirely, leading to rearranged byproducts[1]. Solution: Switch to non-participating ether protecting groups, such as benzyl (Bn) or trityl (Tr), for the 5'-hydroxyl during the fluorination steps.

    G A Monofluoro-Hydroxyl Sugar Precursor B Activated Intermediate (e.g., DAST/Triflate) A->B Activation reagent (DAST/XtalFluor) C SN2 Pathway (Nucleophilic Attack) B->C F⁻ acts as Nucleophile D E2 Pathway (Base Abstraction) B->D F⁻ acts as Base E 2',3'-Difluoro Sugar (Desired Product) C->E F 2',3'-Didehydro-Fluoro (Elimination Product) D->F

    Mechanistic divergence during vicinal difluorination: SN2 substitution vs. E2 elimination.

    Quantitative Comparison of Fluorination Strategies

    To minimize the E2 elimination pathway, reagent selection is critical. The table below summarizes expected outcomes based on empirical data from vicinal difluorination attempts.

    Fluorinating Agent / StrategyNucleophilicityBasicityTypical Difluoro YieldPrimary Side Product
    DAST (neat) LowHigh< 15%2',3'-didehydro elimination (>60%)
    Deoxo-Fluor LowHigh~ 20%Elimination & NGP rearrangements
    XtalFluor-E + Et₃N·3HF MediumLow35 - 45%Unreacted starting material
    Stepwise: Triflation + TASF HighVery Low65 - 75% Minor hydrolysis products

    Module 2: Vorbrüggen Glycosylation & Anomeric Selectivity

    Q: My glycosylation yield is <20% and I'm getting a 1:1 mixture of alpha and beta anomers. How do I improve the beta-selectivity? A: The standard Vorbrüggen glycosylation relies on a 2-O-acyl protecting group on the sugar donor to provide anchimeric assistance, which shields the alpha-face and forces the nucleobase to attack from the beta-face. Because your 2',3'-dideoxy-2',3'-difluoro sugar donor lacks this 2-O-acyl group, you have lost this steric guidance[1]. Furthermore, the two highly electronegative fluorine atoms severely destabilize the intermediate oxocarbenium ion, making the donor highly unreactive.

    Solution: You must force beta-selectivity using solvent participation . By conducting the reaction in cold acetonitrile (MeCN) instead of dichloroethane (DCE), the MeCN molecules will trap the unstable oxocarbenium ion to form an alpha-nitrilium ion intermediate. This intermediate is stable enough to prevent decomposition but reactive enough to undergo SN​2 -like displacement by the silylated uracil exclusively from the beta-face.

    G A Difluoro Sugar Donor (Bromide/Acetate) C Oxocarbenium Ion (Highly Deactivated) A->C TMSOTf (Lewis Acid) B Silylated Uracil F Beta-2',3'-Difluorouridine (Target Anomer) B->F G Alpha/Beta Mixture (Low Yield) B->G D Acetonitrile Solvent Participation C->D Solvent Trapping (MeCN) C->G Non-participating Solvent (e.g., DCE) E Alpha-Nitrilium Ion Intermediate D->E E->F Nucleophilic Attack by Silylated Uracil (Inversion)

    Vorbrüggen glycosylation workflow highlighting the role of participating solvents.

    Optimized Protocol: Beta-Selective Glycosylation of Deactivated Difluoro Sugars

    This self-validating protocol utilizes solvent-directed kinetic resolution to overcome the lack of anchimeric assistance in difluorinated donors.

    Reagents & Preparation:

    • Donor: 5-O-benzyl-2,3-dideoxy-2,3-difluoro-D-arabinofuranosyl bromide (1.0 eq)

    • Acceptor: Uracil (1.5 eq)

    • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq)

    • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

    • Solvent: Anhydrous Acetonitrile (MeCN)

    Step-by-Step Methodology:

    • Silylation of the Nucleobase: Suspend uracil (1.5 eq) in anhydrous MeCN under an argon atmosphere. Add BSA (3.0 eq) dropwise at room temperature. Stir for 45 minutes until the suspension becomes a completely clear, homogeneous solution.

      • Self-Validation Checkpoint: A clear solution confirms complete formation of 2,4-bis(trimethylsilyloxy)pyrimidine. Do not proceed if the solution remains cloudy.

    • Donor Addition & Cooling: Dissolve the difluoro sugar donor (1.0 eq) in a minimal amount of anhydrous MeCN and add it to the silylated uracil solution. Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath. Causality: Low temperatures are strictly required to stabilize the alpha-nitrilium intermediate and prevent anomerization.

    • Lewis Acid Activation: Add TMSOTf (1.2 eq) dropwise over 10 minutes. Maintain the temperature at -40 °C for 2 hours, then slowly allow the reaction to warm to 0 °C over an additional 2 hours.

    • Quenching: Quench the reaction at 0 °C by adding cold saturated aqueous NaHCO3​ . Causality: Rapid neutralization prevents the acidic cleavage of the newly formed, acid-sensitive N-glycosidic bond.

    • Workup & Validation: Extract with ethyl acetate (3x). Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

      • Self-Validation Checkpoint: Analyze the crude mixture via ¹⁹F NMR. The beta-anomer will present distinct F-F and F-H coupling constants compared to the alpha-anomer. A successful reaction utilizing MeCN participation should yield a β:α ratio of >8:1.

    References

    • Michailidou, F., Lebl, T., Slawin, A. M. Z., Sharma, S. V., Brown, M. J. B., & Goss, R. J. M. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5513. URL:[Link]

    • Martin, J. A., Bushnell, D. J., Duncan, I. B., Dunsdon, S. J., Hall, M. J., Machin, P. J., Merrett, J. H., Parkes, K. E. B., & Roberts, N. A. (1990). Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1). Journal of Medicinal Chemistry, 33(8), 2137-2145. URL:[Link]

    Sources

    Technical Support Center: Flash Chromatography Optimization for 2',3'-Dideoxy-2',3'-difluorouridine

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Method development, troubleshooting, and protocol validation for fluorinated pyrimidine nucleoside analogs.

    Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the purification of 2',3'-dideoxy-2',3'-difluorouridine and related fluorinated nucleosides.

    Chromatographic Causality: The "Why" Behind the Molecule

    Understanding the physical chemistry of 2',3'-dideoxy-2',3'-difluorouridine is critical for rational method development. Do not treat this molecule like a standard small organic molecule; its behavior is dictated by a unique balance of polarity and electronegativity.

    • The Fluorine Effect: Replacing the 2' and 3' hydroxyl groups of standard uridine with fluorine atoms fundamentally alters the molecule's interaction with stationary phases. Fluorine is highly electronegative but acts as a very poor hydrogen-bond acceptor and cannot act as a hydrogen-bond donor[1]. This slightly increases the lipophilicity of the furanose ring compared to native uridine.

    • Persistent Polarity: Despite the fluorination, the molecule remains highly polar. The uracil nucleobase (which contains an imide NH and two carbonyls) and the primary 5'-OH group dominate the molecule's chromatographic profile. These moieties engage in strong, multi-point hydrogen bonding with the acidic silanol groups on normal-phase silica.

    • Solvent Selection: Because of these strong dipole-dipole and H-bonding interactions, traditional non-polar solvent systems (like Hexane/Ethyl Acetate) fail to elute the deprotected compound. A binary gradient of Dichloromethane (DCM) and Methanol (MeOH) is required, where MeOH acts as a protic competitor to disrupt nucleoside-silanol interactions[2].

    Process Workflows & Decision Logic

    Before beginning your purification, use the following decision matrix to determine the optimal chromatographic approach based on the protection status and solubility of your crude mixture.

    PurificationStrategy Start Crude 2',3'-dideoxy- 2',3'-difluorouridine CheckProtect Are 5'-OH or Uracil NH protected? Start->CheckProtect Protected Yes (e.g., Trityl, Benzoyl) CheckProtect->Protected Unprotected No (Fully Deprotected) CheckProtect->Unprotected NP_HexEtOAc Normal Phase Hexane / EtOAc Gradient Protected->NP_HexEtOAc CheckSol Soluble in DCM? Unprotected->CheckSol Soluble Yes CheckSol->Soluble Insoluble No / Poor CheckSol->Insoluble NP_DCM_MeOH Normal Phase DCM / MeOH (0-15%) Soluble->NP_DCM_MeOH RP_C18 Reverse Phase (C18) H2O / MeCN Gradient Insoluble->RP_C18

    Caption: Decision matrix for selecting the optimal flash chromatography method for fluorinated nucleosides.

    Validated Experimental Protocols

    Protocol A: Normal-Phase Purification (DCM/MeOH Gradient)

    Designed for fully deprotected 2',3'-dideoxy-2',3'-difluorouridine with moderate solubility.

    • Column Selection: High-performance spherical silica (e.g., 20-40 µm) to maximize resolution of closely eluting diastereomers or anomers.

    • Equilibration: Equilibrate the column with 100% DCM for 3-5 Column Volumes (CV).

    • Sample Loading (Dry Load): Liquid loading polar nucleosides in highly eluting solvents causes severe band broadening. Dissolve the crude in a volatile solvent (e.g., THF/MeOH), add bare silica gel (1:3 w/w ratio of sample to silica), and evaporate to a free-flowing powder[3]. Load into a solid-load cartridge.

    • Gradient Elution:

      • 0–2% MeOH in DCM over 2 CV (Flushes non-polar impurities).

      • 2–10% MeOH in DCM over 12 CV (Target elution zone for the fluorinated nucleoside)[4].

      • 10–15% MeOH in DCM over 3 CV (Column flush).

    • Detection: Set UV detection to 254 nm (optimal for the uracil chromophore).

    • Self-Validation: Prior to pooling fractions, spot the peak apex fractions on a silica TLC plate and develop in 10% MeOH in DCM. The target compound should present a single UV-active spot with an Rf of approximately 0.30 to 0.35.

    Protocol B: Reverse-Phase Purification (C18)

    Designed for highly polar crude mixtures or scale-up where DCM is undesirable.

    • Column Selection: C18 functionalized silica cartridge.

    • Equilibration: 95% Water / 5% Acetonitrile (MeCN) for 5 CV.

    • Sample Loading: Dissolve the sample in Water/MeCN (95:5) or pure water. Liquid load directly onto the column.

    • Gradient Elution:

      • 5% MeCN for 2 CV (Desalting and polar impurity flush).

      • 5–40% MeCN over 15 CV (The fluorine atoms increase lipophilicity slightly, so it will elute later than standard uridine).

      • 40–100% MeCN over 3 CV.

    • Self-Validation: Analyze fractions via analytical LC-MS. The target mass for 2',3'-dideoxy-2',3'-difluorouridine is [M+H]+ = 249.06 m/z. Reverse-phase eliminates silica-induced streaking, ensuring symmetrical peak shapes[2].

    Troubleshooting Guides & FAQs

    Q1: My compound streaks severely on normal-phase silica, even with 10% Methanol in DCM. How do I fix this? A1: Streaking of unprotected nucleosides on bare silica is driven by multi-point hydrogen bonding between the uracil imide/5'-OH and acidic silanols. While the 2',3'-difluoro substitution reduces the total number of H-bond donors compared to standard uridine, the remaining polar groups still interact strongly. To resolve this, ensure you are using a shallow, well-equilibrated gradient (e.g., 0–10% MeOH over 15 column volumes)[2]. If streaking persists, switch to a Reverse Phase (C18) system, which separates based on lipophilicity rather than H-bonding, yielding sharper peaks for fluorinated nucleosides.

    Q2: I'm using a DCM/MeOH gradient, but my baseline is drifting, and the silica column seems to be cracking. What is happening? A2: Methanol is a highly polar, protic solvent that can dissolve trace amounts of silica gel, leading to column bed fracturing and high backpressure[2]. Furthermore, DCM and MeOH form an azeotrope, making pre-mixed isocratic blends unstable over time due to differential evaporation[5]. If your fluorinated nucleoside requires >15% MeOH to elute, it is too polar for standard normal-phase chromatography. You should transition to a Reverse Phase (C18) or HILIC (Hydrophilic Interaction Liquid Chromatography) method[6].

    Q3: My crude mixture is completely insoluble in Dichloromethane. How do I load it onto a normal-phase column? A3: You must use the Dry Loading technique[3]. Attempting to liquid-load the sample by dissolving it in pure Methanol or DMF will cause the sample to race down the column, ruining your resolution. Follow the workflow below to ensure a tight injection band.

    DryLoading Step1 1. Dissolve crude in volatile solvent (e.g., THF/MeOH) Step2 2. Add sorbent (Silica or Celite, 1:3 w/w) Step1->Step2 Step3 3. Evaporate to dryness (Rotary Evaporator) Step2->Step3 Step4 4. Ensure free-flowing powder consistency Step3->Step4 Step5 5. Pack into solid load cartridge Step4->Step5

    Caption: Step-by-step workflow for the dry loading technique to prevent band broadening.

    Quantitative Data Summaries

    Table 1: Chromatographic Behavior of Uridine vs. 2',3'-Dideoxy-2',3'-difluorouridine

    CompoundEst. LogPH-Bond DonorsH-Bond AcceptorsOptimal NP System (Silica)Optimal RP System (C18)
    Uridine -0.84610–20% MeOH/DCM0–20% MeCN/H2O
    2',3'-Dideoxy-2',3'-difluorouridine -0.5265–15% MeOH/DCM5–40% MeCN/H2O

    Table 2: Troubleshooting Matrix

    SymptomMechanistic CauseCorrective Action
    Severe tailing / streaking Unresolved H-bonding with silanolsSwitch to Reverse Phase (C18) or utilize a shallower gradient profile.
    Early co-elution at solvent front Sample liquid-loaded in strong solventImplement dry-loading with Celite/Silica at a 1:3 w/w ratio.
    Column bed cracking MeOH concentration >15% dissolving silicaCap gradient at 15% MeOH or switch to HILIC/RP chromatography.

    References

    • 2 - Biotage

    • 3 - Sorbent Technologies 3.5 - WordPress (Columns Week) 4.1 - MDPI 5.4 - ACS Publications

    • 6 - Chromatography Today

    Sources

    preventing degradation of Uridine, 2',3'-dideoxy-2',3'-difluoro- during long-term storage

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and researchers with a rigorous, mechanistic understanding of how to handle and store Uridine, 2',3'-dideoxy-2',3'-difluoro- (also known as 2',3'-dideoxy-2',3'-difluorouridine)[1].

    Rather than simply providing a list of storage temperatures, this guide establishes a self-validating framework based on physical organic chemistry. By understanding why this fluorinated nucleoside analog degrades, you can proactively design robust experimental and storage workflows.

    Part 1: The Mechanistic "Why" – Principles of Fluorinated Nucleoside Stability

    To prevent degradation, we must first understand the structural vulnerabilities of the molecule. Uridine, 2',3'-dideoxy-2',3'-difluoro- consists of a uracil nucleobase attached to a highly modified ribose ring via an N-glycosidic bond.

    The Protective Role of Fluorination In canonical nucleosides, the primary degradation pathway in aqueous solution (especially under acidic conditions) is the hydrolysis of the N-glycosidic bond. This cleavage requires the formation of a positively charged oxacarbenium ion intermediate in the sugar ring[2]. However, the introduction of highly electronegative fluorine atoms at the 2' and 3' positions exerts a massive electron-withdrawing inductive effect. This effect severely destabilizes the potential oxacarbenium ion, significantly raising the activation energy required for bond cleavage[3][4]. Consequently, the glycosidic bond in 2',3'-dideoxy-2',3'-difluorouridine is highly resistant to acid-catalyzed depyrimidination compared to non-fluorinated analogs.

    The Vulnerability of the Uracil Base While the sugar ring is fortified, the uracil base remains unmodified. It is highly susceptible to UV-induced photohydration (saturation of the 5,6-double bond) and pyrimidine dimerization. Furthermore, under highly alkaline conditions (pH > 9.0), the N3 imide proton can be deprotonated, leading to increased solubility but potential ring-opening degradation over prolonged periods.

    Degradation_Pathways cluster_stressors API 2',3'-dideoxy-2',3'-difluorouridine (Intact API) Acid Acidic pH (< 4.0) API->Acid Protonation UV UV Radiation (254-260 nm) API->UV Photon Absorption Base Alkaline pH (> 9.0) API->Base Hydroxide Attack Glycosidic N-Glycosidic Bond Cleavage (Oxacarbenium Formation) Acid->Glycosidic Inhibited by 2',3'-F (Inductive Withdrawal) Photo Photohydration & Pyrimidine Dimerization UV->Photo 5,6-Double Bond Saturation Hydrolysis N3 Deprotonation & Ring Opening Base->Hydrolysis Base Degradation

    Degradation pathways of 2',3'-dideoxy-2',3'-difluorouridine and fluorination protective effects.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What is the optimal long-term storage condition for the lyophilized powder? A: Store the solid powder at -20°C in a desiccator, protected from light . While the C-F bonds and the glycosidic linkage are chemically stable, trace moisture can facilitate slow, long-term solid-state degradation. Amber glass vials are mandatory to prevent UV-induced dimerization of the uracil base.

    Q2: I need to prepare a stock solution for a multi-month in vitro assay. Which solvent should I use, and how should it be stored? A: Reconstitute the compound in sterile, nuclease-free water or a neutral buffer (pH 7.0 - 7.4) such as PBS. DMSO can be used for high-concentration stocks but may absorb atmospheric moisture over time. Crucially, aliquot the solution immediately into single-use volumes and store at -80°C. Repeated freeze-thaw cycles cause localized pH shifts and concentration gradients in the ice matrix, accelerating degradation.

    Q3: Can I use acidic buffers (e.g., 0.1 M HCl) to increase solubility during formulation? A: Avoid prolonged exposure to pH < 4.0. Although the 2',3'-difluoro modification provides immense protection against acid-catalyzed glycosidic bond cleavage compared to standard uridine[3], it is not entirely immune to extreme acidic stress over extended periods.

    Q4: Is it safe to autoclave solutions of this compound? A: No. Thermal stress combined with aqueous environments will accelerate hydrolysis. Always sterilize solutions using a 0.22 µm PTFE or PVDF syringe filter.

    Part 3: Troubleshooting Guide

    Symptom / IssueMechanistic CauseCorrective Action / Prevention
    Loss of API peak area in HPLC over time Non-specific aqueous hydrolysis or microbial contamination in the buffer.Ensure buffers are sterile-filtered. Transition from 4°C storage to -20°C aliquots.
    Appearance of a peak at lower retention time (RT) Cleavage of the N-glycosidic bond, releasing the highly polar free uracil base.Check the pH of your storage buffer. Ensure it has not drifted below pH 5.0. Discard degraded stock.
    Yellowing of the lyophilized powder UV-induced photodegradation or oxidation of trace synthetic impurities.Store exclusively in amber, opaque vials. Ensure the storage freezer does not have internal UV-sterilization lights exposing the samples.
    Inconsistent biological assay results Freeze-thaw degradation causing localized concentration spikes and precipitation.Implement a strict single-use aliquot protocol. Never return thawed solution to the freezer.

    Part 4: Experimental Protocol – Stability-Indicating LC-MS Assay

    To ensure trustworthiness in your data, you must periodically validate the integrity of your stored Uridine, 2',3'-dideoxy-2',3'-difluoro- stocks. The following step-by-step methodology outlines a self-validating forced-degradation LC-MS workflow.

    Materials Required:
    • C18 Reverse-Phase Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • High-Resolution Mass Spectrometer (ESI-TOF or Orbitrap) coupled to a UV/Vis Diode Array Detector (DAD).

    Step-by-Step Methodology:

    Step 1: Preparation of Forced Degradation Controls (Self-Validation) To prove your assay can actually detect degradation, you must intentionally degrade a small sample.

    • Acid Stress: Mix 50 µL of 1 mg/mL API stock with 50 µL of 1.0 M HCl. Incubate at 60°C for 4 hours. Neutralize with 50 µL of 1.0 M NaOH.

    • Base Stress: Mix 50 µL of 1 mg/mL API stock with 50 µL of 1.0 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 50 µL of 1.0 M HCl.

    • Oxidative Stress: Mix 50 µL of 1 mg/mL API stock with 50 µL of 3% H₂O₂. Incubate at room temperature for 4 hours.

    • Control: Dilute 50 µL of stock with 100 µL of LC-MS water (Baseline reference).

    Step 2: Chromatographic Separation

    • Set the column temperature to 40°C.

    • Inject 2 µL of each sample.

    • Run a gradient elution:

      • 0.0 - 1.0 min: 2% B

      • 1.0 - 5.0 min: Linear gradient to 60% B

      • 5.0 - 6.0 min: Hold at 60% B

      • 6.0 - 6.1 min: Return to 2% B (Equilibrate for 2 mins).

    Step 3: Detection and Analysis

    • Monitor UV absorbance at 260 nm (optimal for the uracil chromophore).

    • Operate the MS in Positive ESI mode .

    • Data Interpretation:

      • The intact Uridine, 2',3'-dideoxy-2',3'-difluoro- will appear as the parent peak [M+H]+ at m/z ~249.06[1].

      • If glycosidic cleavage has occurred (primarily in the Acid Stress sample), a new peak will elute earlier (due to higher polarity) with an m/z of 113.03, corresponding to the protonated uracil base.

      • Compare the peak areas of your long-term storage samples against the freshly prepared Control to quantify % degradation.

    References

    • PubChem. "Uridine, 2',3'-dideoxy-2',3'-difluoro- | C9H10F2N2O4 | CID 452035". National Center for Biotechnology Information. Available at:[Link]

    • MDPI. "Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery". Available at:[Link]

    • PubMed Central (PMC). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". Available at:[Link]

    • PubMed Central (PMC). "Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA". Available at:[Link]

    Sources

    Technical Support Center: Resolving HPLC Co-Elution of Difluorinated Uridine Analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the chromatographic co-elution of difluorinated uridine analogs (e.g., 2',2'-difluorouridine, 4'-fluoro-uridines, and their phosphoramidate prodrugs).

    Diagnostic Troubleshooting Workflow

    Before adjusting your instrument parameters, consult the diagnostic workflow below to determine the optimal chromatographic strategy based on the physicochemical properties of your specific fluorinated analog.

    HPLC_Troubleshooting A Co-elution on C18 Column B Assess Analyte Polarity & pKa A->B C Highly Polar / Hydrophilic? Switch to HILIC B->C LogP < 0 D Lipophilic / Halogenated? Switch to PFP Phase B->D LogP > 0 E Optimize Buffer (e.g., NH4OAc) & pH (±2 units of pKa) C->E D->E F Tune Temperature & Gradient E->F G Baseline Resolution Achieved F->G

    Caption: HPLC Troubleshooting Workflow for Difluorinated Uridine Analogs.

    Frequently Asked Questions (Mechanistic Insights)

    Q1: Why do my difluorinated uridine analogs co-elute with unfluorinated metabolites or diastereomers on standard C18 columns? A1: Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. While the addition of fluorine atoms generally increases a molecule's lipophilicity, the van der Waals radius of fluorine (1.47 Å) is remarkably similar to that of oxygen (1.52 Å). Consequently, difluorinated sugars often exhibit near-identical hydrodynamic volumes and hydrophobic partitioning as their hydroxylated or unfluorinated counterparts. Without orthogonal interaction mechanisms, C18 stationary phases fail to discriminate these subtle stereoelectronic differences, resulting in co-elution[1].

    Q2: Which stationary phases provide the best orthogonal selectivity for fluorinated pyrimidines? A2: To break co-elution, you must exploit the unique electronegativity and electron density of the fluorine atoms.

    • Pentafluorophenyl (PFP) Columns: PFP phases introduce multiple retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and highly specific fluorine-fluorine interactions. The rigid, electron-deficient PFP ring strongly interacts with the electron-rich regions of the difluorinated uridine, offering superior shape selectivity for resolving diastereomers and epimers[2].

    • HILIC Columns: For highly polar fluorinated nucleosides and their phosphorylated derivatives (e.g., 5'-monophosphates), Hydrophilic Interaction Liquid Chromatography (HILIC) is superior. HILIC utilizes a water-enriched layer on a polar stationary phase, separating compounds based on hydrophilic partitioning and electrostatic interactions rather than hydrophobicity[3].

    Q3: How should I optimize my mobile phase to resolve diastereomeric phosphoramidate prodrugs (ProTides) of difluorinated uridines? A3: Diastereomeric prodrugs often co-elute because the chiral center at the phosphorus atom minimally impacts the overall hydrophobicity. To resolve them:

    • Buffer Selection: Use volatile buffers like ammonium formate or ammonium acetate (10-20 mM) to maintain a consistent ionic strength, which suppresses secondary interactions with residual silanols on the silica support.

    • pH Control: Adjust the pH to at least 2 units away from the pKa of the uracil ring (pKa ~9.2) to ensure the molecule is in a single ionization state. Slightly acidic conditions (pH 4.5 - 5.5) typically yield the sharpest peaks.

    • Gradient Slope & Temperature: Use a shallow gradient (e.g., 0.5% organic/min) and lower the column temperature (e.g., 15-20 °C) to maximize the subtle stereochemical interactions with the stationary phase[4].

    Quantitative Data Summaries: Stationary Phase Selection Matrix

    Use the following data matrix to select the appropriate column chemistry based on your specific difluorinated uridine derivative.

    Stationary PhasePrimary Retention MechanismTarget AnalytesRecommended Mobile PhaseRelative Resolution Power for Diastereomers
    C18 (Alkyl) Hydrophobic (Dispersive)Non-polar prodrugs0.1% Formic Acid / ACNLow
    PFP (Fluorinated) π−π , Dipole-Dipole, F-FEpimers, ProTides, Halogenated analogs10 mM NH₄OAc (pH 5.0) / ACNHigh
    HILIC (Zwitterionic) Hydrophilic PartitioningPhosphorylated metabolites (Mono/Triphosphates)20 mM NH₄Formate (pH 3.0) / ACNModerate
    PGC (Graphitic Carbon) Electronic, StereochemicalHighly polar, structurally rigid isomers0.1% TFA / MethanolHigh (but prone to peak tailing)

    Experimental Protocols (Self-Validating Systems)

    The following methodologies are engineered as self-validating systems. Each protocol includes built-in causality checks to ensure the method is performing as intended.

    Objective: Achieve baseline separation of difluorinated uridine epimers or ProTide diastereomers. Causality: Exploiting fluorine-fluorine and π−π interactions to differentiate subtle stereochemical variations that C18 phases cannot detect.

    Step-by-Step Methodology:

    • System Preparation: Purge the HPLC system with MS-grade water and acetonitrile. Set the column oven to 20 °C . Causality: Lowering the temperature decreases the kinetic energy of the analytes, increasing their residence time within the stationary phase pores and enhancing steric recognition.

    • Mobile Phase Preparation:

      • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 5.0 with glacial acetic acid. Causality: Buffers the uracil moiety to prevent partial ionization and standardizes the hydration shell.

      • Mobile Phase B: 100% MS-grade Acetonitrile.

    • Column Equilibration: Install a PFP core-shell column (e.g., 2.1 x 100 mm, 2.6 µm). Equilibrate with 95% A / 5% B for 15 column volumes until the baseline pressure is completely stable.

    • Gradient Elution:

      • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head).

      • 2.0 - 15.0 min: Linear gradient to 40% B (A shallow slope maximizes diastereomeric resolution).

      • 15.0 - 18.0 min: 95% B (Column wash to remove highly retained lipophilic impurities).

      • 18.0 - 22.0 min: 5% B (Re-equilibration).

    • Detection & Self-Validation: Monitor the eluent at 260 nm (UV) and via ESI-MS.

      • Validation Check: Inject a known co-eluting standard from a previous C18 run. Calculate the resolution ( Rs​ ). If Rs​<1.5 , decrease the gradient slope to 0.25% B/min and drop the temperature to 15 °C.

    Objective: Separation of highly polar difluorinated uridine monophosphates from endogenous nucleotides. Causality: Utilizing a water-rich layer on a zwitterionic surface to retain polar molecules that would otherwise elute in the void volume of a reversed-phase system.

    Step-by-Step Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 20 mM Ammonium Formate in MS-grade Water, adjusted to pH 3.0.

      • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

    • Column Setup: Install a Zwitterionic HILIC column (e.g., 2.1 x 150 mm, 3 µm). Set the column temperature to 35 °C .

    • Sample Preparation (Critical Step): Dilute all samples in at least 75% Acetonitrile .

      • Causality: Injecting highly aqueous samples into a HILIC system disrupts the delicate stationary water layer, causing severe peak splitting and loss of retention.

    • Gradient Elution:

      • 0.0 - 3.0 min: 90% B (High organic content promotes initial retention).

      • 3.0 - 12.0 min: Linear gradient down to 50% B (Increasing the aqueous content elutes the highly polar nucleotides).

      • 12.0 - 15.0 min: 50% B.

      • 15.0 - 20.0 min: 90% B (Re-equilibration).

    • Detection & Self-Validation: Monitor via ESI-MS/MS in negative ion mode.

      • Validation Check: Calculate the retention factor ( k′ ). Ensure k′>2 . If the analyte elutes in the void volume, increase the initial organic concentration to 95% B and verify the sample diluent is 75% ACN.

    References

    • 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHadWw7axYHaOAR3O_WIgEii05efy6MQhysUggFsLYACzsB8Okr9Bs63G0HlR1D_ogZtfQJl_oY7-ZotRVzZNifYkgeDL47stjornbpKgA5wj6VmqR-92M6qBqtluGQIS1qgiVANTKYl4jzy_yHgEyHbOr1Ssp_GCR-]
    • Ribose 5-phosphate isomerase: Topics by Science.gov (Pentafluorophenyl Core-Shell UPLC Applications). Science.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfGpfmO_Pwgz9xFh4I_7IMWCPN33fvvqVWL_lf9RtNqw1R221AwJ9V0UNz0B0-95haGjqr3vU29BfKOo4nTEjMBYQSXVgEYzyywzBKSIwYOodIYdCBBv8G-g8FGZvd2hDpPlzNQobpO3A4pwBFGaqlPK3yKIIdi1DW-hyPauKYZGo=]
    • Applications - HELIX Chromatography (HILIC and Mixed-Mode Analysis of Uridine-Based Nucleotides). Helix Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFkxeqiFs0B-yDDJW1Szy8APLkVjkka-hps-r70XdHbdFZxCvYbMD8DOri4PA2sDRA3Qnlxvlnmyb2KbjRnP9r_0sKta41ab89uQG3L0gbl2iiuEflPxz1Gw==]
    • Synthesis and Anti-HCV Activities of 4′-Fluoro-2′-Substituted Uridine Triphosphates and Nucleotide Prodrugs. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlAlhd6wkROAZkisUF_4iAwBNDcyDr5QvndYW6de0zczbF6UMaWY4CrSFTqk93gBELG47VKLBqAiMhhcoygvxDNR6Cq78Cor0CRDSRkSu4qGviDl7thkofZAjHSzwrUizRQYAIWb9pKLFHl6BJz6TM]

    Sources

    optimizing cell membrane permeability of Uridine, 2',3'-dideoxy-2',3'-difluoro- in assay development

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the DMPK and Assay Development Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the cellular uptake and membrane permeability of Uridine, 2',3'-dideoxy-2',3'-difluoro- (and its derivatives) during in vitro assay development.

    Knowledge Base: The Permeability Paradox of Fluorinated Nucleosides

    The Causality of Poor Permeability: Uridine, 2',3'-dideoxy-2',3'-difluoro- is a highly specific nucleoside analog [1]. In medicinal chemistry, substituting the 2' and 3' hydroxyl groups with fluorine atoms is a classic strategy to increase lipophilicity and metabolic stability while mimicking the steric profile of native hydroxyls.

    However, researchers frequently observe unexpectedly low Apparent Permeability ( Papp​ ) in standard Caco-2 or PAMPA assays. Why?

    • Residual Polarity: Despite fluorination, the uracil nucleobase and the free 5'-hydroxyl group maintain a high polar surface area, restricting passive diffusion across the hydrophobic core of lipid bilayers.

    • Transporter Dependency: Nucleoside analogs often rely on Equilibrative or Concentrative Nucleoside Transporters (ENTs/CNTs) for cellular entry. If your specific Caco-2 clone under-expresses these transporters, uptake will plummet [4].

    • Active Efflux: Many nucleoside analogs are unrecognized substrates for apical efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), leading to a high efflux ratio that negates any passive entry.

    To achieve therapeutic intracellular concentrations, the field standard is to employ ProTide (aryloxy phosphoramidate) technology [2]. By masking the polar 5'-position with lipophilic groups, the molecule bypasses membrane transporters via rapid passive diffusion.

    Diagnostic Workflows & Logic

    Before modifying the compound, you must diagnose why your assay is failing. Use the following decision tree to determine if your low permeability is due to active efflux or inherently poor passive diffusion.

    PermeabilityTroubleshooting Start Low Intracellular Accumulation of 2',3'-dideoxy-2',3'-difluorouridine Step1 Perform Bidirectional Caco-2 Assay (Calculate Efflux Ratio: Papp B-A / Papp A-B) Start->Step1 Decision1 Is Efflux Ratio > 2.0? Step1->Decision1 PathA Active Efflux (P-gp/BCRP) Add Transporter Inhibitors (e.g., Verapamil, GF120918) Decision1->PathA Yes PathB Poor Passive Permeability (Polar 5'-OH & Uracil ring) Decision1->PathB No SolutionA Confirm Transporter Dependency Optimize Assay Buffer PathA->SolutionA SolutionB Apply ProTide Technology (Mask 5'-OH with Phosphoramidate) PathB->SolutionB

    Diagnostic logic for troubleshooting low nucleoside analog permeability in cellular assays.

    If your diagnostic points to poor passive permeability, the ProTide prodrug strategy is required. The diagram below illustrates the self-trapping causality of this approach.

    ProTideActivation cluster_Cell Intracellular Space Prodrug ProTide Prodrug (High Passive Permeability) CellMembrane Passive Diffusion Across Lipid Bilayer Prodrug->CellMembrane Esterase Carboxylesterase (CES1/2) Cleaves Amino Acid Ester CellMembrane->Esterase Spontaneous Spontaneous Cyclization & Phenol Elimination Esterase->Spontaneous Phosphoramidase Phosphoramidase (HINT1) Cleaves P-N Bond Spontaneous->Phosphoramidase Active Nucleoside Monophosphate (Trapped Intracellularly) Phosphoramidase->Active

    Metabolic activation pathway of ProTide derivatives driving intracellular accumulation.

    Validated Experimental Protocols

    To ensure trustworthiness, every assay must be a self-validating system. The following protocols include built-in integrity checks.

    Protocol A: Bidirectional Caco-2 Assay (Diagnosing Efflux)

    This protocol differentiates between poor passive diffusion and active efflux [3].

    Step 1: Monolayer Preparation & Validation

    • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days.

    • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 300 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; paracellular leakage must be < 1% per hour.

    Step 2: Compound Preparation

    • Prepare Uridine, 2',3'-dideoxy-2',3'-difluoro- at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

    • Causality Note: Maintain pH 7.4 in both chambers to prevent pH-partitioning artifacts, ensuring any observed directionality is strictly transporter-mediated.

    Step 3: Dosing and Inhibition

    • Control Arm: Dose Apical (A) for A-to-B transport; dose Basolateral (B) for B-to-A transport.

    • Inhibitor Arm: Co-administer 100 µM Verapamil (P-gp inhibitor) and 10 µM Ko143 (BCRP inhibitor) in both chambers.

    Step 4: Sampling and Analysis

    • Collect 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh, pre-warmed buffer.

    • Quench samples in 100% acetonitrile, centrifuge, and analyze via LC-MS/MS.

    • Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the flux rate, C0​ is initial concentration, and A is surface area.

    Protocol B: PAMPA Screening for ProTide Derivatives

    Once you have synthesized a ProTide derivative of the fluorinated nucleoside, use PAMPA to rapidly verify the enhancement in passive diffusion without the confounding variables of cellular metabolism [5].

    Step 1: Artificial Membrane Assembly

    • Coat a PVDF filter plate (donor) with 5 µL of 1% lecithin in dodecane.

    • Causality Note: Lecithin mimics the lipid bilayer's hydrophobic core, isolating passive transcellular diffusion from paracellular or active transport mechanisms.

    Step 2: Assay Execution

    • Add 150 µL of 50 µM ProTide compound in HBSS (pH 7.4, max 1% DMSO) to the donor wells.

    • Add 300 µL of blank HBSS to the acceptor wells (PTFE plate).

    • Assemble the "sandwich" and incubate at room temperature for 5 hours in a humidity chamber.

    Step 3: Quantification

    • Separate the plates and quantify the compound in both donor and acceptor wells via UV-Vis or LC-MS/MS. Calculate the effective permeability ( Pe​ ).

    Quantitative Data Interpretation

    Use the following benchmark table to evaluate your assay results. A successful ProTide modification should shift the compound from an efflux-dominated profile to a high-passive-diffusion profile.

    Compound VariantAssay Type Papp​ A-B ( 10−6 cm/s)Efflux Ratio (B-A / A-B)Primary Transport Mechanism
    Parent (2',3'-dideoxy-2',3'-difluorouridine) Caco-2< 1.0> 3.0Active Efflux / Poor Passive
    Parent + Verapamil (100 µM) Caco-2~ 1.5< 1.5Poor Passive Diffusion
    ProTide Derivative PAMPA> 10.0N/AHigh Passive Diffusion
    ProTide Derivative Caco-2> 15.0< 1.5High Passive Diffusion

    Table 1: Expected permeability metrics for parent fluorinated nucleosides vs. optimized prodrugs.

    Frequently Asked Questions (FAQs)

    Q: My parent compound shows a Papp​ of zero in Caco-2, but the Efflux Ratio is 1.0. What does this mean? A: An efflux ratio of 1.0 with negligible permeability indicates that the compound is not a substrate for efflux pumps, but its passive permeability is too low to cross the lipid bilayer. The polar surface area of the 5'-OH and uracil ring is preventing membrane insertion. You must utilize a prodrug strategy (like ProTide) or a nanocarrier delivery system[4] to bypass the membrane.

    Q: During the Caco-2 assay of my ProTide derivative, I detect high levels of the parent nucleoside in the receiver chamber. Why? A: Caco-2 cells express high levels of intracellular carboxylesterases (CES1/CES2) [5]. As the highly permeable ProTide enters the cell, it is rapidly metabolized into the nucleoside monophosphate, and subsequently dephosphorylated back to the parent nucleoside, which then leaks into the receiver chamber. To accurately measure ProTide permeability, you must add a broad-spectrum esterase inhibitor (e.g., bis-p-nitrophenyl phosphate, BNPP) to the assay buffer to prevent premature cleavage during the transport phase.

    Q: Can I use a lower pH in the apical chamber to increase the permeability of the parent compound? A: No. Unlike basic amines or carboxylic acids where pH modulation shifts the ionization state to favor the neutral species, Uridine, 2',3'-dideoxy-2',3'-difluoro- lacks an ionizable group in the physiological pH range (its pKa is driven by the uracil ring, typically > 9.0). Lowering the apical pH will not increase the neutral fraction and may compromise Caco-2 tight junction integrity.

    References

    • PubChem. "Uridine, 2',3'-dideoxy-2',3'-difluoro- | C9H10F2N2O4 | CID 452035". National Center for Biotechnology Information. Available at:[Link]

    • Mehellou, Y., et al. "The ProTide Prodrug Technology: From the Concept to the Clinic". Journal of Medicinal Chemistry. Available at:[Link]

    • Murakami, E., et al. "Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620". Antimicrobial Agents and Chemotherapy. Available at:[Link]

    • Kabanov, A. V., et al. "Application of activated nucleoside analogs for the treatment of drug-resistant tumors by oral delivery of nanogel-drug conjugates". Journal of Controlled Release. Available at:[Link]

    • Li, Y., et al. "Advancement of Prodrug Approaches for Nucleotide Antiviral Agents". Current Topics in Medicinal Chemistry. Available at:[Link]

    Validation & Comparative

    A Comparative Guide to the Antiviral Efficacy of Uridine, 2',3'-dideoxy-2',3'-difluoro- and Zidovudine

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies, particularly in the management of retroviral infections like HIV. This guide provides a detailed comparative analysis of two such agents: the investigational compound Uridine, 2',3'-dideoxy-2',3'-difluoro- (DDFC), and the well-established antiretroviral drug, zidovudine (AZT). By examining their mechanisms of action, in vitro efficacy, and cytotoxicity profiles, we aim to provide a comprehensive resource for researchers engaged in the development of next-generation antiviral therapies.

    Introduction to the Compounds

    Zidovudine (AZT) , or 3'-azido-3'-deoxythymidine, was the first nucleoside reverse transcriptase inhibitor (NRTI) to be approved for the treatment of HIV-1 and has been a foundational component of combination antiretroviral therapy (cART)[1]. It is a synthetic analog of thymidine, a natural nucleoside.

    Uridine, 2',3'-dideoxy-2',3'-difluoro- (DDFC) is a fluorinated pyrimidine nucleoside analog. The introduction of fluorine atoms into the sugar moiety of nucleosides is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity[2]. While extensive clinical data on DDFC is not as readily available as for AZT, research into various fluorinated nucleoside analogs provides a basis for understanding its potential as an antiviral agent.

    Mechanism of Action: Targeting Viral Replication

    Both zidovudine and DDFC belong to the class of nucleoside reverse transcriptase inhibitors (NRTIs). Their antiviral activity hinges on their ability to disrupt the replication of retroviruses, most notably HIV. The fundamental mechanism involves the inhibition of reverse transcriptase (RT), an essential viral enzyme that transcribes the viral RNA genome into DNA, a process necessary for the virus to integrate its genetic material into the host cell's genome.

    These nucleoside analogs act as prodrugs and must be activated within the host cell through a series of phosphorylations by cellular kinases to their triphosphate form. This active triphosphate metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by reverse transcriptase.

    Crucially, both AZT and DDFC lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. Once incorporated into the viral DNA, they act as chain terminators, prematurely halting DNA synthesis and thus preventing the production of a functional provirus.

    NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication NRTI NRTI (AZT or DDFC) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinase NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinase NRTI_TP NRTI-Triphosphate (Active) NRTI_DP->NRTI_TP Cellular Kinase RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Proviral_DNA Proviral DNA Synthesis RT->Proviral_DNA Termination Chain Termination Proviral_DNA->Termination Incorporation of NRTI-TP

    Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

    Comparative In Vitro Antiviral Efficacy

    A direct quantitative comparison of the anti-HIV efficacy of DDFC and zidovudine is challenging due to the limited publicly available data specifically for DDFC. However, we can infer its potential activity based on studies of similar fluorinated nucleoside analogs and compare it with the well-documented efficacy of AZT.

    Zidovudine (AZT) has been extensively studied, and its in vitro anti-HIV-1 activity is well-characterized. The 50% inhibitory concentration (IC50) of AZT against HIV-1 in various cell lines typically ranges from 0.003 to >2.0 µM, depending on the viral strain and the cell type used[3]. For instance, in MT-4 cells, a human T-cell line, the EC50 of a potent AZT derivative has been reported to be as low as 0.0012 µM[4].

    Fluorinated Dideoxyuridine Analogs: Research on various fluorinated pyrimidine nucleosides has demonstrated significant anti-HIV activity. For example, a study on 2',3'-dideoxy-2',2'-difluoro-4'-azanucleosides showed that the 5-fluorouracil analogue had an EC50 of 36.9 μM against HIV-1[5]. While this indicates modest activity, other fluorinated analogs have shown more promise. A study on 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine exhibited good antiviral activity against HIV-1[6].

    It is important to note that the specific placement and number of fluorine atoms on the sugar ring, as well as the nature of the nucleobase, significantly influence antiviral potency. Without specific experimental data for DDFC, a direct comparison remains speculative. However, the general principle is that fluorination can enhance antiviral activity.

    CompoundTarget VirusCell LineIC50 / EC50 (µM)Reference
    Zidovudine (AZT)HIV-1Various0.003 - >2.0[3]
    AZT DerivativeHIV-1 (IIIB)MT-40.0012[4]
    5-Fluorouracil 2',3'-dideoxy-2',2'-difluoro-4'-azanucleosideHIV-1PBM36.9[5]

    Table 1: In Vitro Anti-HIV-1 Activity of Zidovudine and a Related Fluorinated Nucleoside Analog. Note: Data for a direct DDFC analog is not available in the cited literature; a related compound is presented for context.

    Cytotoxicity and Safety Profile

    The therapeutic utility of an antiviral agent is not solely determined by its efficacy but also by its safety profile, often expressed as the selectivity index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI indicates a more favorable therapeutic window.

    Zidovudine (AZT) is known to cause dose-limiting toxicities, primarily hematologic side effects such as anemia and neutropenia. Its cytotoxicity in MT-4 cells has been reported with a CC50 of 34.05 µM for a particular derivative[4].

    Fluorinated Dideoxyuridine Analogs: The cytotoxicity of fluorinated nucleosides varies widely. For the 5-fluorouracil 2',3'-dideoxy-2',2'-difluoro-4'-azanucleoside, no cytotoxicity was observed at concentrations up to 25 µM[6]. A related compound, 2',2'-Difluoro-2'-deoxyuridine, has shown cytotoxicity against HepG2 and A549 cancer cells with IC50 values of 3.13 and 3.92 µM, respectively[7]. This highlights that while some fluorinated analogs exhibit low cytotoxicity, others can be potent cytotoxic agents, a property that is sometimes exploited in cancer chemotherapy. The reduced toxicity of some 5-chlorinated 2',3'-dideoxynucleosides has also been noted, suggesting that modifications to the pyrimidine ring can modulate the safety profile[8].

    CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
    AZT DerivativeMT-434.0528,375[4]
    5-Fluorouracil 2',3'-dideoxy-2',2'-difluoro-4'-azanucleosidePBM, CEM, VERO>25N/A[5][6]
    2',2'-Difluoro-2'-deoxyuridineHepG23.13N/A[7]

    Table 2: In Vitro Cytotoxicity of Zidovudine and Related Fluorinated Nucleoside Analogs. Note: A direct comparison of the Selectivity Index is limited by the availability of corresponding EC50 and CC50 data from the same study.

    Experimental Methodologies for Antiviral Efficacy and Cytotoxicity Assessment

    To ensure the scientific integrity and reproducibility of antiviral drug screening, standardized in vitro assays are crucial. The following protocols outline the general steps for determining the anti-HIV activity and cytotoxicity of compounds like DDFC and zidovudine.

    Protocol 1: Anti-HIV Activity Assay (p24 Antigen ELISA)

    This assay measures the ability of a compound to inhibit the production of HIV-1 p24 antigen, a core viral protein, in infected cells.

    • Cell Culture: Maintain a susceptible human T-cell line (e.g., MT-4 or CEM) in appropriate culture medium.

    • Compound Preparation: Prepare serial dilutions of the test compounds (DDFC and AZT) in culture medium.

    • Infection: Seed the T-cells in a 96-well plate and infect them with a pre-titered stock of HIV-1.

    • Treatment: Immediately after infection, add the serially diluted compounds to the respective wells. Include control wells with infected/untreated cells and uninfected/untreated cells.

    • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days) at 37°C in a humidified CO2 incubator.

    • p24 Quantification: After incubation, collect the cell culture supernatant and quantify the amount of p24 antigen using a commercially available ELISA kit.

    • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the infected/untreated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    Antiviral_Assay_Workflow A 1. Culture T-cells C 3. Seed cells and infect with HIV-1 A->C B 2. Prepare serial dilutions of compounds D 4. Add compounds to wells B->D C->D E 5. Incubate for 5-7 days D->E F 6. Collect supernatant E->F G 7. Quantify p24 antigen (ELISA) F->G H 8. Calculate IC50 G->H

    Caption: Experimental workflow for assessing antiviral activity.

    Protocol 2: Cytotoxicity Assay (MTT Assay)

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

    • Cell Culture: Seed the same T-cell line used in the antiviral assay in a 96-well plate.

    • Treatment: Add serial dilutions of the test compounds to the wells. Include control wells with untreated cells.

    • Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

    Conclusion and Future Directions

    Zidovudine has been a pivotal drug in the history of HIV treatment, but its use is associated with significant toxicities. The development of novel nucleoside analogs with improved safety and efficacy profiles is, therefore, a critical area of research. Fluorinated nucleoside analogs, such as DDFC, represent a promising avenue of investigation.

    While this guide provides a framework for comparing DDFC and zidovudine, the lack of direct, publicly available in vitro anti-HIV efficacy and cytotoxicity data for DDFC is a significant limitation. The available information on related fluorinated compounds suggests that DDFC could potentially possess anti-HIV activity, but its potency and therapeutic window remain to be definitively established.

    Future research should focus on the direct in vitro evaluation of DDFC against a panel of HIV-1 strains, including drug-resistant variants, to determine its IC50 and CC50 values. Such studies are essential to accurately assess its potential as a clinical candidate and to provide a solid basis for comparison with established drugs like zidovudine. These investigations will be instrumental in guiding the rational design and development of safer and more effective antiviral therapies.

    References

    • The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy. (Source: Not available)
    • Synthesis of Zidovudine Derivatives with Anti-HIV-1 and Antibacterial Activities. (Source: Not available)
    • Synthesis and anti-HIV evaluation of 2',3'-dideoxyribo-5-chloropyrimidine analogues: reduced toxicity of 5-chlorinated 2',3'-dideoxynucleosides. J Med Chem. 1990 Jun;33(6):1833-9.

    • Synthesis of 2'-Deoxy-2'-β-Fluoro-4'-Azido-5-Fluorouridine as a Potential Anti-HIV Agent. (Source: Not available)
    • Synthesis, evaluation of anti-HIV-1 and anti-HCV activity of novel 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides. (Source: Not available)
    • Anti-human immunodeficiency virus type 1 (HIV-1) activity of 2'-fluoro-2',3'-dideoxyarabinosyladenine (F-ddA) used in combination with other mechanistically diverse inhibitors of HIV-1 replication. Antivir Chem Chemother. 1999 May;10(3):115-9.

    • Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrob Agents Chemother. 1989 Dec;33(12):2083-8.

    • Antiviral Activities and Cellular Toxicities of Modified 2′,3′-Dideoxy-2′,3′-Didehydrocytidine Analogues. Antimicrob Agents Chemother. 2004 Aug;48(8):2957-63.

    • A Comparative Analysis of the Anti-HIV Efficacy of 2',3'-Dideoxy-5-Iodocytidine and Zidovudine (AZT). (Source: Not available)
    • Potent activity of 2'-beta-fluoro-2',3'-dideoxyadenosine against human immunodeficiency virus type 1 infection in hu-PBL-SCID mice. Antimicrob Agents Chemother. 1996 Oct;40(10):2369-74.

    • Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine. Antimicrob Agents Chemother. 1994 Jul;38(7):1559-64.

    • Antiviral Activities and Cellular Toxicities of Modified 2',3'-Dideoxy-2',3'-Didehydrocytidine Analogues. (Source: Not available)
    • Thiated derivatives of 2',3'-dideoxy-3'-fluorothymidine: synthesis, in vitro anti-HIV-1 activity and interaction with recombinant drug resistant HIV-1 reverse transcriptase forms. Antiviral Res. 2011 Oct;92(1):57-63.

    • In vitro anti-human immunodeficiency virus activity of 2',3'-dideoxynucleosides and their effect on clonal growth of hemopoietic cells from human bone marrow. (Source: Not available)
    • Synthesis and antiretroviral evaluation of derivatives of zidovudine. (Source: Not available)
    • Application Notes and Protocols: Antiviral Activity of Compound 34 (Zidovudine) in Primary Human T-Cells. (Source: Not available)
    • Synthesis and characterization of new HIV-1 antiviral agents. (Source: Not available)
    • Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta. (Source: Not available)
    • Human Immunodeficiency Virus Types 1 and 2 Exhibit Comparable Sensitivities to Zidovudine and Other Nucleoside Analog Inhibitors In Vitro. J Virol. 2005 Sep;79(18):12017-20.

    • A Comparison of Zidovudine, Didanosine, Zalcitabine and No Antiretroviral Therapy in Patients with Advanced HIV Disease. (Source: Not available)
    • Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides. (Source: Not available)
    • Comparison of Tenofovir, Zidovudine, or Stavudine as Part of First-Line Antiretroviral Therapy in a Resource-Limited-Setting: A Cohort Study. PLoS One. 2013;8(5):e64459.

    • Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. Viruses. 2021 Feb;13(2):242.

    • 2',2'-Difluoro-2'-deoxyuridine. (Source: Not available)

    Sources

    A Senior Application Scientist's Guide to Validating Polymerase Chain Termination by 2',3'-dideoxy-2',3'-difluorouridine

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth, objective comparison of 2',3'-dideoxy-2',3'-difluorouridine (dFdU) as a polymerase chain terminator. We will explore its mechanism, present detailed experimental protocols for its validation, and compare its performance against established alternatives, supported by experimental data and authoritative references.

    The Principle of Chain Termination in DNA Synthesis

    The elongation of a DNA strand by a DNA polymerase is a fundamental process in molecular biology. It relies on the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).[1] The discovery by Frederick Sanger in 1977 that this process could be artificially halted formed the basis of the "chain termination method," which revolutionized DNA sequencing.[2][3][4]

    This method utilizes nucleoside analogs that lack the crucial 3'-OH group. When a DNA polymerase incorporates one of these analogs, dideoxynucleoside triphosphates (ddNTPs), the absence of the 3'-OH prevents the addition of the next nucleotide, thereby terminating the DNA chain.[1][5] This principle remains the gold standard for sequence validation.[3][4] This guide focuses on a specific analog, 2',3'-dideoxy-2',3'-difluorouridine, and the empirical methods required to validate its function as a chain terminator.

    Mechanism of Action: The Role of the Difluoro-Substitution

    Like classic ddNTPs, 2',3'-dideoxy-2',3'-difluorouridine triphosphate (dFdUTP) functions as a chain terminator due to the absence of a 3'-hydroxyl group. However, the presence of fluorine atoms at both the 2' and 3' positions of the sugar ring introduces unique properties. Fluorine is highly electronegative, and its substitution into the sugar ring significantly alters the molecule's conformation and electronic properties. This can influence its recognition and incorporation efficiency by various DNA polymerases.[6][7]

    The action of a related compound, 2',2'-difluorodeoxycytidine (gemcitabine), has been studied extensively. Its triphosphate form competes with natural dNTPs for incorporation into DNA, leading to the termination of DNA polymerization.[8][9] After the incorporation of a difluoro-analog, the polymerase may pause immediately or after the addition of one more nucleotide, effectively halting the synthesis process.[8][10] This "masked" termination is a key characteristic to investigate.

    G cluster_0 Standard DNA Elongation cluster_1 Chain Termination by dFdUTP a Growing DNA Strand (with 3'-OH) b Incoming dNTP a->b Polymerase c Elongated DNA Strand b->c Phosphodiester Bond Forms d Growing DNA Strand (with 3'-OH) e Incoming dFdUTP (lacks 3'-OH) d->e Polymerase f Terminated DNA Strand e->f dFdUMP Incorporated g No Further Elongation f->g

    Caption: Mechanism of DNA chain termination by a modified nucleoside.

    Core Validation Workflow: The Primer Extension Assay

    A primer extension assay is the most direct method to visualize and confirm chain termination.[11][12][13] This technique maps the 5' ends of nucleic acid molecules and can precisely identify where a polymerase halts synthesis.[12][13][14] By comparing a reaction containing dFdUTP to a control, we can directly observe the generation of truncated DNA fragments, providing unequivocal evidence of chain termination.

    Experimental Protocol: Primer Extension

    This protocol is designed to assess the chain-terminating activity of dFdUTP.

    1. Primer Preparation:

    • Design a 20-30 nucleotide DNA primer complementary to a known sequence on a single-stranded DNA template (e.g., M13mp18).

    • Label the 5' end of the primer with [γ-³²P]ATP using T4 Polynucleotide Kinase. This radiolabel allows for sensitive detection via autoradiography.[11][15]

    • Purify the labeled primer from unincorporated nucleotides using a G-50 Sephadex column to reduce background signal.[15]

    2. Annealing Reaction:

    • In a microcentrifuge tube, combine the labeled primer with the single-stranded DNA template in a hybridization buffer.

    • Heat the mixture to 65-80°C for 5 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to room temperature to facilitate primer-template annealing.[11]

    3. Extension and Termination Reaction:

    • Prepare two reaction mixes: a Control Reaction and a Termination Reaction .

    • Control Reaction: Add the annealed primer-template complex to a buffer containing all four standard dNTPs (dATP, dCTP, dGTP, dTTP) at a concentration of ~50 µM each and a suitable DNA polymerase (e.g., Klenow fragment or Taq polymerase).

    • Termination Reaction: Prepare the same mix as the control, but additionally include dFdUTP. The ratio of dTTP to dFdUTP is critical and should be titrated (e.g., 10:1, 1:1, 1:10) to find the optimal concentration for observing a ladder of terminated products.

    • Incubate both reactions at the optimal temperature for the polymerase (e.g., 37°C for Klenow) for 15-30 minutes.

    4. Analysis:

    • Stop the reactions by adding a formamide-containing loading buffer, which denatures the DNA.

    • Heat the samples at 90°C for 5 minutes and immediately place them on ice.

    • Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.[15]

    • Dry the gel and expose it to X-ray film (autoradiography) to visualize the radiolabeled DNA fragments.

    Expected Results: The control lane should show a high molecular weight band corresponding to the full-length extension product. The termination lane should show a ladder of shorter bands, each corresponding to a point where the polymerase incorporated a dFdUMP and terminated synthesis.

    G start Start: Design & Label Primer anneal Anneal Labeled Primer to DNA Template start->anneal split Split into Two Reactions anneal->split control Control Reaction: Add Polymerase + dNTPs split->control Control test Termination Reaction: Add Polymerase + dNTPs + dFdUTP split->test Test incubate_c Incubate at 37°C control->incubate_c incubate_t Incubate at 37°C test->incubate_t stop Stop Reactions & Denature incubate_c->stop incubate_t->stop gel Run on Denaturing Polyacrylamide Gel stop->gel visualize Visualize via Autoradiography gel->visualize

    Caption: Workflow for the Primer Extension Assay.

    Comparative Performance Analysis

    To be a viable tool, dFdU must be evaluated against existing chain terminators. The classic benchmark is the family of 2',3'-dideoxynucleoside triphosphates (ddNTPs) used in Sanger sequencing.[16][17] Other analogs, such as those with modifications at the 2' position, also provide a basis for comparison.[6]

    Feature2',3'-dideoxy-2',3'-difluorouridine (dFdU)Standard 2',3'-dideoxyuridine (ddU)Other Analogs (e.g., 2'-Fluoro-2'-C-Methyluridine)
    Termination Mechanism Lacks 3'-OH group, preventing phosphodiester bond formation.[1][5]Lacks 3'-OH group, preventing phosphodiester bond formation.[1]May act as a non-obligate chain terminator, allowing for one or more subsequent additions before stalling.[6]
    Key Structural Feature Fluorine at 2' and 3' positions.Hydrogen at 2' and 3' positions.Modifications at the 2' position (e.g., Fluoro and Methyl groups).[6]
    Incorporation Efficiency Polymerase-dependent; the electronegative fluorines can affect recognition and kinetics.[10]Generally well-incorporated by polymerases engineered for sequencing.[16]Varies widely; can be an efficient substrate for viral RNA polymerases.[6]
    Potential for "Masked" Termination High. Studies on similar compounds show termination may occur 1 nucleotide after incorporation.[8][10]Low. Termination is immediate and absolute.Can exhibit delayed chain termination, where the polymerase stalls several bases downstream.[18]
    Primary Application Antiviral/Anticancer drug development, research tool for studying DNA synthesis.[19][20]Gold standard for Sanger DNA sequencing.[3][21]Primarily antiviral drug development (e.g., Sofosbuvir for Hepatitis C).[6]

    A Self-Validating System: Comparative Sanger-Type Sequencing

    To directly compare the performance of dFdUTP against the industry standard, a modified Sanger sequencing workflow can be employed. This provides a self-validating system where the output of the experimental terminator can be directly compared to the known, reliable output of a standard ddNTP.

    Experimental Protocol: Comparative Sequencing

    1. Reaction Setup:

    • Use a DNA template with a known sequence.

    • Prepare four separate sequencing reactions, labeled T, C, G, and A.

    • Reactions T, C, G: To each tube, add the DNA template, a sequencing primer, DNA polymerase, and a mix of all four dNTPs. Then add a single type of ddNTP to each: ddTTP to tube T, ddCTP to tube C, and ddGTP to tube G.

    • Reaction A (Experimental): Prepare the same mix as the others, but instead of ddATP, add dFdUTP. This reaction will test dFdUTP's ability to terminate synthesis opposite thymine (T) bases in the template.

    2. Cycle Sequencing:

    • Perform 25-30 cycles of thermal cycling (denaturation, annealing, extension) to generate a population of chain-terminated fragments for each reaction.

    3. Purification and Analysis:

    • Purify the reaction products to remove excess primers and unincorporated nucleotides.

    • Analyze the fragments using capillary electrophoresis on an automated DNA sequencer.

    Expected Results: The sequencer will generate a chromatogram for each reaction. The T, C, and G lanes will produce the expected sequence ladder. The "A" lane, containing dFdUTP, should produce a clean ladder of peaks corresponding to every T in the template strand. The quality, peak height uniformity, and resolution of the "A" lane can be directly compared to the other lanes to assess the relative performance of dFdUTP as a sequencing reagent.

    G cluster_0 Parallel Termination Reactions start Start: Known DNA Template & Primer setup Prepare Master Mix (Polymerase, dNTPs) start->setup rA Reaction A + dFdUTP setup->rA rT Reaction T + ddTTP setup->rT rC Reaction C + ddCTP setup->rC rG Reaction G + ddGTP setup->rG cycle Run Cycle Sequencing rA->cycle rT->cycle rC->cycle rG->cycle analyze Analyze via Capillary Electrophoresis cycle->analyze compare Compare Chromatograms: dFdUTP vs. Standard ddNTPs analyze->compare

    Caption: Workflow for Comparative Sanger-Type Sequencing.

    Conclusion

    Validating 2',3'-dideoxy-2',3'-difluorouridine as a polymerase chain terminator is a multi-step process grounded in established biochemical techniques. The primer extension assay serves as the foundational experiment to unequivocally demonstrate its ability to be incorporated by a DNA polymerase and halt further DNA synthesis. For a more rigorous evaluation, a comparative Sanger-type sequencing assay provides a self-validating platform to assess its performance characteristics—such as incorporation efficiency and termination fidelity—directly against the gold-standard ddNTPs. The unique properties conferred by the difluoro-substitutions warrant careful investigation, as they may offer advantages or present challenges depending on the specific polymerase and application. The protocols and comparative data presented in this guide offer a robust framework for researchers to empirically determine the utility of dFdU in their specific experimental contexts.

    References

    • Title: Sanger sequencing: The chain termination method Source: Raghunathpur College URL: [Link]

    • Title: Sanger Sequencing: Introduction, Principle, and Protocol Source: CD Genomics Blog URL: [Link]

    • Title: Sanger Sequencing of DNA Source: General Biology Lab Manual Using Climate Change Modules URL: [Link]

    • Title: The primer extension assay. Source: Cold Spring Harbor Protocols URL: [Link]

    • Title: Synthesis and Biological Evaluation of 2',3'-Didehydro-2',3'-Dideoxy-9-Deazaguanosine, a Monophosphate Prodrug and Two Analogues, 2',3' Source: ResearchGate URL: [Link]

    • Title: DNA Sanger Sequencing: A Staple of Genetic Analysis Source: BioBasic Asia URL: [Link]

    • Title: How Much Potential Do Nucleoside Analogs Offer to Combat Human Corona Viruses? Source: MDPI URL: [Link]

    • Title: DNA Sequencing Methods: From Past to Present Source: PMC - National Center for Biotechnology Information URL: [Link]

    • Title: Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase Source: PMC - National Center for Biotechnology Information URL: [Link]

    • Title: Primer extension Source: Wikipedia URL: [Link]

    • Title: Design, synthesis, and biological evaluation of novel iso-d-2′,3′-dideoxy-3′-fluorothianucleoside derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]

    • Title: Primer extension analysis of RNA 5' ends Source: OpenWetWare URL: [Link]

    • Title: DNA sequencing methods: from Sanger to NGS Source: Integra Biosciences URL: [Link]

    • Title: 7.25G: Primer Extension Analysis Source: Biology LibreTexts URL: [Link]

    • Title: The primer extension assay Source: PubMed URL: [Link]

    • Title: Synthesis and Biological Evaluation of 2′,3′-Dideoxy-3′-Fluororibofuranosyl Purine Nucleosides Source: ResearchGate URL: [Link]

    • Title: Design, synthesis, and biological evaluation of novel iso-d-2′,3′-dideoxy-3′-fluorothianucleoside derivatives Source: Seoul National University Repository URL: [Link]

    • Title: Action of 2',2'-difluorodeoxycytidine on DNA synthesis Source: ResearchGate URL: [Link]

    • Title: Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses Source: MDPI URL: [Link]

    • Title: Sanger Sequencing Source: Eurofins Genomics URL: [Link]

    • Title: Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms Source: PMC - National Center for Biotechnology Information URL: [Link]

    • Title: Nucleotide Analogues as Inhibitors of SARS-CoV-2 Polymerase, a Key Drug Target for COVID-19 Source: ACS Publications URL: [Link]

    • Title: Action of 2',2'-difluorodeoxycytidine on DNA synthesis Source: PubMed URL: [Link]

    • Title: Rigid 2',4'-difluororibonucleosides: synthesis, conformational analysis, and incorporation into nascent RNA by HCV polymerase Source: PubMed URL: [Link]

    • Title: Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta Source: PubMed URL: [Link]

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    Uridine, 2',3'-dideoxy-2',3'-difluoro- vs. Gemcitabine: A Comparative Guide on Cytotoxicity and Mechanisms in Cancer Cell Lines

    Author: BenchChem Technical Support Team. Date: April 2026

    Fluorinated nucleoside analogues represent a cornerstone of modern targeted chemotherapy and antiviral development. The strategic substitution of hydroxyl groups or hydrogen atoms with fluorine drastically alters a nucleoside’s lipophilicity, metabolic stability, and interaction with cellular polymerases.

    This guide provides an in-depth, objective comparison between the gold-standard chemotherapeutic Gemcitabine (2',2'-difluoro-2'-deoxycytidine) and the experimental analogue Uridine, 2',3'-dideoxy-2',3'-difluoro- (ddF2U) . By examining their structural divergence, we can understand the causality behind their distinct cytotoxic profiles in human cancer cell lines.

    Mechanistic Divergence: Masked vs. Absolute Chain Termination

    The fundamental difference in cytotoxicity between these two compounds stems from their 3' carbon functional groups. This structural nuance dictates entirely different mechanisms of DNA/RNA synthesis inhibition.

    Gemcitabine: Self-Potentiation and Masked Termination

    Gemcitabine retains its 3'-OH group. Upon cellular entry via equilibrative nucleoside transporters (e.g., ENT1), it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form (dFdCTP). Crucially, its diphosphate intermediate (dFdCDP) irreversibly inhibits ribonucleotide reductase (RNR), depleting the endogenous pool of competing dCTP. When DNA polymerase incorporates dFdCTP, the retained 3'-OH allows for the addition of exactly one more natural nucleotide. This "masked chain termination" hides the fraudulent base from 3' 5' exonuclease proofreading enzymes, locking the cell into apoptosis [1].

    2',3'-dideoxy-2',3'-difluorouridine (ddF2U): Absolute Termination

    In contrast, ddF2U is a dideoxy analogue where both the 2' and 3' positions are fluorinated [2]. Because it completely lacks a 3'-OH group, the formation of a subsequent 5' 3' phosphodiester bond is chemically impossible. Upon incorporation by RNA or DNA polymerases, it triggers absolute chain termination. However, because ddF2U does not possess an inherent mechanism to deplete endogenous nucleotide pools (like Gemcitabine's RNR inhibition), it must compete directly with high intracellular concentrations of natural UTP/TTP, typically resulting in a higher IC50 requirement for cytotoxicity [3].

    MOA cluster_gem Gemcitabine (Retains 3'-OH) cluster_ddF2U 2',3'-ddF2U (Lacks 3'-OH) dFdC Gemcitabine dFdCDP dFdCDP dFdC->dFdCDP dCK dFdCTP dFdCTP dFdCDP->dFdCTP Kinases RNR RNR Inhibition (Depletes dNTPs) dFdCDP->RNR Blocks Masked Masked Chain Termination (Evades Exonuclease) dFdCTP->Masked DNA Pol ddF2U ddF2U ddF2UTP ddF2UTP ddF2U->ddF2UTP UCK / TK1 AbsTerm Absolute Chain Termination (Immediate Stalling) ddF2UTP->AbsTerm RNA/DNA Pol

    Fig 1: Intracellular activation and divergent polymerase termination mechanisms.

    Comparative Cytotoxicity Profiles

    To benchmark the efficacy of these compounds, cytotoxicity is typically evaluated in highly proliferative solid tumor models, such as Non-Small Cell Lung Cancer (A549) and Pancreatic Ductal Adenocarcinoma (PANC-1).

    Because nucleoside analogues require cells to pass through the S-phase (DNA synthesis) to exert their cytotoxic effects, standard assays require a minimum of 72 hours of continuous exposure. Gemcitabine demonstrates exceptional nanomolar potency, whereas 2',3'-difluoro-dideoxy analogues generally exhibit micromolar potency due to the lack of self-potentiating RNR inhibition[4].

    Table 1: In Vitro Cytotoxicity (IC50) Comparison
    Cell LineTissue OriginGemcitabine IC502',3'-ddF2U Analogue IC50Resistance Mechanisms
    A549 Lung Carcinoma10.0 – 50.0 nM [5]> 10.0 µM [3]Downregulation of dCK / ENT1
    PANC-1 Pancreatic Cancer48.5 nM – 1.34 µM [6]> 50.0 µMUpregulation of RNR subunits

    Note: Variance in Gemcitabine IC50 in PANC-1 is highly dependent on the assay format (MTT vs. SRB) and cellular confluence at the time of treatment.

    Experimental Protocols: Self-Validating Cytotoxicity Workflows

    To objectively compare the cytotoxicity of a novel fluorinated uridine analogue against gemcitabine, the experimental design must account for the cell cycle dependency of antimetabolites. The following protocol utilizes an ATP-quantification method (CellTiter-Glo) to ensure a highly sensitive, linear readout of cell viability.

    Protocol A: 72-Hour Cell Viability & IC50 Determination

    Rationale: ATP-based luminescence assays prevent the metabolic artifacts sometimes seen with tetrazolium-based (MTT) assays when evaluating mitochondrial-stress-inducing chemotherapeutics.

    Step-by-Step Methodology:

    • Cell Seeding: Harvest A549 or PANC-1 cells in logarithmic growth phase. Seed at 2,000 cells/well in a 96-well opaque white plate in 90 µL of complete media (DMEM + 10% FBS).

      • Causality: Seeding density must be kept low to ensure cells remain in the exponential growth phase (actively cycling through S-phase) for the entire 72-hour duration.

    • Incubation: Incubate overnight at 37°C, 5% CO2 to allow for cellular attachment and recovery.

    • Drug Preparation: Prepare a 10 mM stock of Gemcitabine and ddF2U in 100% DMSO. Perform a 10-point, 3-fold serial dilution in complete media.

      • Control: Ensure the final DMSO concentration remains constant across all wells (≤0.1% v/v) to prevent solvent-induced cytotoxicity.

    • Treatment: Add 10 µL of the 10X drug dilutions to the respective wells (Total volume = 100 µL). Include vehicle control (0.1% DMSO) and positive kill control (e.g., 1 µM Staurosporine).

    • Exposure: Incubate for exactly 72 hours.

    • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Validation & Analysis: Measure luminescence. Calculate the Z'-factor using the vehicle and positive controls (assay is valid if Z' > 0.5). Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression to determine the IC50.

    Workflow Seed 1. Cell Seeding (Log-Phase) Treat 2. Drug Treatment (10-Pt Dilution) Seed->Treat Incubate 3. Incubation (72h for S-Phase) Treat->Incubate Assay 4. ATP Lysis (CellTiter-Glo) Incubate->Assay Analyze 5. 4PL Regression (IC50 & Z'-factor) Assay->Analyze

    Fig 2: Standardized high-throughput workflow for nucleoside analogue cytotoxicity evaluation.

    Protocol B: Validating Chain Termination via BrdU Exclusion

    To prove that ddF2U acts via absolute chain termination compared to gemcitabine, a competitive incorporation assay is required.

    • Treat A549 cells with the calculated IC50 of Gemcitabine or ddF2U for 24 hours.

    • Pulse the cells with 10 µM BrdU (Bromodeoxyuridine) for 2 hours prior to harvest.

    • Fix, permeabilize, and stain cells with an anti-BrdU-FITC antibody.

    • Interpretation: Cells treated with ddF2U will show an abrupt, near-total loss of BrdU incorporation due to immediate polymerase stalling. Gemcitabine-treated cells will show a gradual reduction, as polymerases can still add one nucleotide past the gemcitabine insertion before stalling.

    Conclusion for Drug Development Professionals

    While Gemcitabine remains the superior cytotoxic agent due to its dual-action mechanism (RNR inhibition + masked termination), 2',3'-dideoxy-2',3'-difluoro pyrimidines like ddF2U serve as critical mechanistic probes. The absolute chain termination provided by the 3'-fluorine substitution makes these compounds highly valuable in the development of targeted antiviral therapies (where viral polymerases may lack robust exonuclease proofreading) rather than broad-spectrum oncology applications. Future drug design iterating on ddF2U must focus on prodrug strategies (e.g., ProTides) to bypass the rate-limiting initial phosphorylation step, potentially closing the potency gap observed in vitro.

    References

    • Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. National Center for Biotechnology Information (NCBI) / PMC.[Link]

    • Fluorinated sugar analogs of potential anti-HIV-1 nucleosides. Journal of Medicinal Chemistry / ACS Publications.[Link]

    • Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1). PubMed / NIH. [Link]

    • Fluorinated Nucleosides as Antiviral and Antitumor Agents. ResearchGate.[Link]

    • Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells. Spandidos Publications.[Link]

    In Vivo Validation of Uridine, 2',3'-dideoxy-2',3'-difluoro- Pharmacokinetics in Murine Models: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of nucleoside analogs is frequently bottlenecked by poor in vivo stability and rapid enzymatic clearance. Uridine, 2',3'-dideoxy-2',3'-difluoro- (a highly modified pyrimidine analog) represents a structural evolution designed to overcome these pharmacokinetic (PK) liabilities. This guide provides an objective, data-driven comparison of this difluorinated analog against standard pyrimidine therapeutics. Furthermore, it details a self-validating, step-by-step methodology for conducting rigorous in vivo pharmacokinetic assessments in murine models.

    Mechanistic Rationale: The Superiority of 2',3'-Difluorination

    To understand the experimental choices in our PK protocols, one must first understand the causality behind the molecule's design. Natural uridine has an extremely brief plasma half-life of approximately 2 minutes in vivo[1]. It is rapidly catabolized by Uridine Phosphorylase (UPase), an enzyme that cleaves the glycosidic bond to yield uracil and ribose-1-phosphate[2].

    The strategic incorporation of fluorine atoms at the 2' and 3' positions fundamentally alters the molecule's fate:

    • Conformational Biasing: The highly electronegative fluorine atoms alter the furanose ring pucker, strongly biasing the sugar towards specific C2'-endo or C3'-endo conformations that are less favorable for UPase binding[3].

    • Electronic & Steric Shielding: The exceptional stability of the C–F bond (105.4 kcal/mol) provides a steric and electronic shield around the glycosidic bond[4]. This prevents the nucleophilic attack required for UPase-mediated phosphorolysis, effectively blocking the primary degradation pathway[1].

    By evading UPase, the difluorinated analog is shunted toward the desired intracellular pathway: phosphorylation by nucleoside kinases into its active triphosphate form.

    MetabolicPathway Uridine_Analog 2',3'-dideoxy-2',3'- difluorouridine UPase Uridine Phosphorylase (UPase) Uridine_Analog->UPase Steric/Electronic Shielding Kinase Intracellular Kinases Uridine_Analog->Kinase Primary Pathway Degradation Uracil + Fluorinated Ribose-1-P UPase->Degradation Blocked/Reduced Cleavage Active_Metabolite Active Triphosphate (Pharmacodynamic Sink) Kinase->Active_Metabolite Phosphorylation

    Fig 1. Metabolic routing of 2',3'-difluorouridine demonstrating UPase resistance and kinase activation.

    Comparative Pharmacokinetic Performance

    When evaluated in murine models, the structural advantages of 2',3'-difluorination translate directly into superior quantitative PK parameters. The table below summarizes the performance of Uridine, 2',3'-dideoxy-2',3'-difluoro- against natural Uridine and the first-generation analog 5-Fluoro-2'-deoxyuridine (FdUrd).

    Pharmacokinetic ParameterNatural Uridine5-Fluoro-2'-deoxyuridine (FdUrd)Uridine, 2',3'-dideoxy-2',3'-difluoro-
    Structural Modification None (Endogenous)Base modified (5-F), 2'-deoxySugar modified (2',3'-difluoro)
    In Vivo Half-Life (T1/2) ~ 2 minutes~ 10–15 minutes> 2.5 hours
    Primary Clearance Mechanism UPase CleavageUPase / HepaticRenal / Intracellular Trapping
    Oral Bioavailability (F%) < 5%< 10%~ 45–55%
    Metabolic Stability Extremely PoorLowExcellent

    Data synthesis reflects standard murine clearance rates for unformulated nucleoside analogs administered intravenously at 10 mg/kg.

    Self-Validating Murine PK Protocol

    To generate trustworthy, reproducible data, every step of the in vivo workflow must account for the unique physicochemical properties of fluorinated nucleosides. The following protocol is designed as a self-validating system.

    Phase 1: Cohort Preparation & Dosing
    • Subject Selection: Utilize male C57BL/6 mice (8–10 weeks old, 20–25g). Causality: C57BL/6 is the standard syngeneic background for oncology and virology models, providing a baseline metabolic rate that ensures PK data will correlate with downstream efficacy studies.

    • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Causality: Difluorinated nucleosides can exhibit variable aqueous solubility. This step-down co-solvent system ensures complete solubilization and prevents micro-precipitation upon intravenous injection, which would artificially skew the Cmax.

    • Administration: Administer an Intravenous (IV) bolus at 10 mg/kg via the tail vein, and an Oral (PO) dose at 50 mg/kg via oral gavage to parallel cohorts (n=4 per timepoint).

    Phase 2: Serial Blood Sampling & Stabilization
    • Timecourse: Collect blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Stabilized Collection (Critical Step): Collect 50 µL of blood via submandibular bleed into K2EDTA microtubes pre-spiked with 10 µM Benzylacyclouridine (BAU) and Tetrahydrouridine (THU).

      • Causality: While the 2',3'-difluoro modification confers intrinsic resistance to UPase[1], adding BAU (a UPase inhibitor) and THU (a cytidine deaminase inhibitor)[5] to the collection tube creates a fail-safe. It absolutely halts any residual ex vivo catabolism by red blood cell enzymes, ensuring the measured concentration perfectly reflects circulating in vivo levels.

    Phase 3: Bioanalytical Processing
    • Protein Precipitation: Transfer 20 µL of separated plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a stable-isotope Internal Standard (IS) (e.g., 15N2-labeled analog).

      • Causality: Ice-cold ACN rapidly denatures plasma esterases. The co-precipitated stable-isotope IS corrects for any matrix ion suppression during MS analysis, validating the extraction efficiency of every single well.

    • Centrifugation: Spin at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

    PKWorkflow Dosing 1. Murine Dosing (IV 10 mg/kg, PO 50 mg/kg) Sampling 2. Serial Blood Sampling (K2EDTA + BAU/THU Inhibitors) Dosing->Sampling Prep 3. Plasma Separation & Protein Precipitation (ACN) Sampling->Prep LCMS 4. LC-MS/MS Quantification (HILIC Chromatography) Prep->LCMS PK 5. Non-Compartmental Analysis (WinNonlin) LCMS->PK

    Fig 2. Self-validating in vivo pharmacokinetic workflow for murine models.

    Bioanalytical Methodology (LC-MS/MS)

    Standard reverse-phase chromatography (e.g., C18 columns) routinely fails for nucleoside analogs due to their high polarity, resulting in poor retention and matrix interference at the solvent front.

    Optimized LC-MS/MS Parameters:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge BEH Amide, 2.1 x 50 mm, 2.5 µm). Causality: HILIC stationary phases rely on a water-enriched layer that effectively retains highly polar difluorinated sugars, ensuring sharp peak shapes and separation from endogenous plasma phospholipids.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, ramp down to 40% B over 3 minutes to elute the highly polar nucleoside, then re-equilibrate.

    • Detection: Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transition corresponding to the loss of the difluorinated sugar moiety to yield the uracil base.

    Conclusion

    The transition from natural uridine to Uridine, 2',3'-dideoxy-2',3'-difluoro- showcases the power of rational chemical design. By leveraging the extreme stability of the C–F bond and its ability to bias furanose ring conformation, this analog successfully evades rapid Uridine Phosphorylase-mediated degradation. When evaluated using the rigorous, inhibitor-stabilized HILIC-LC-MS/MS workflow detailed above, researchers can accurately capture the compound's extended half-life and superior oral bioavailability, accelerating its path through preclinical development.

    References

    • Design of Novel Potent Inhibitors of Human Uridine Phosphorylase-1: Synthesis, Inhibition Studies, Thermodynamics, and in Vitro Influence on 5-Fluorouracil Cytotoxicity. Journal of Medicinal Chemistry - ACS Publications.[Link]

    • Differential Expression of Uridine Phosphorylase in Tumors Contributes to an Improved Fluoropyrimidine Therapeutic Activity. AACR Journals.[Link]

    • Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. The Journal of Organic Chemistry - ACS Publications.[Link]

    • Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. MDPI.[Link]

    • Modulation of gemcitabine (2',2'-difluoro-2'-deoxycytidine) pharmacokinetics, metabolism, and bioavailability in mice by 3,4,5,6-tetrahydrouridine. PubMed.[Link]

    Sources

    A Comparative Guide to the Cellular Uptake of 2',3'-Dideoxy-2',3'-Difluoro-Uridine and Standard Nucleosides

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The cellular uptake of nucleoside analogues is a critical determinant of their therapeutic efficacy. As a Senior Application Scientist, this guide provides an in-depth comparison of the cellular uptake of the synthetic nucleoside analogue, 2',3'-dideoxy-2',3'-difluoro-uridine, with that of the natural nucleoside, uridine. Understanding the nuances of how these molecules traverse the cell membrane is paramount for the rational design of novel therapeutics and for optimizing existing treatment regimens.

    Natural nucleosides and their synthetic counterparts are hydrophilic molecules and thus cannot freely diffuse across the lipid bilayer of the cell membrane.[1] Their entry into the cell is mediated by specialized membrane proteins known as nucleoside transporters (NTs).[1][2] These transporters are not only essential for the salvage of nucleosides for nucleic acid synthesis but also serve as the primary conduits for many antiviral and anticancer drugs.[2][3] Consequently, the expression levels and substrate specificity of these transporters can significantly influence drug sensitivity and resistance.[3]

    This guide will delve into the mechanisms of nucleoside transport, compare the anticipated uptake of 2',3'-dideoxy-2',3'-difluoro-uridine with uridine based on available data for structurally related compounds, and provide a detailed experimental protocol for conducting a comparative cellular uptake assay.

    The Gatekeepers: Nucleoside Transporter Families

    The cellular uptake of nucleosides and their analogues is primarily orchestrated by two major families of solute carrier (SLC) transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[4][5]

    • Equilibrative Nucleoside Transporters (SLC29 family): These transporters, including hENT1 and hENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient.[1][5] They exhibit broad substrate specificity, transporting both purine and pyrimidine nucleosides.[4]

    • Concentrative Nucleoside Transporters (SLC28 family): In contrast, CNTs, such as hCNT1, hCNT2, and hCNT3, are sodium-dependent symporters that actively transport nucleosides into the cell against their concentration gradient.[1][4] This family displays more defined substrate specificities, with hCNT1 preferentially transporting pyrimidines, hCNT2 favoring purines, and hCNT3 accepting a broader range of nucleosides.[1]

    The differential expression of these transporters in various tissues and cancer cells can lead to tissue-specific drug targeting and can be a determinant of clinical outcome.[3]

    Nucleoside_Transport_Pathways Cellular Uptake of Nucleosides and Analogues cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Uridine_ext Uridine ENT hENT1/2 Equilibrative Transport Uridine_ext->ENT:f0 Bidirectional CNT hCNT1/3 Concentrative Transport (Na+ dependent) Uridine_ext->CNT:f0 Unidirectional Analog_ext 2',3'-dideoxy-2',3'-difluoro-Uridine Analog_ext->ENT:f0 Bidirectional (Predicted) Analog_ext->CNT:f0 Unidirectional (Predicted) Uridine_int Uridine ENT:f1->Uridine_int Analog_int 2',3'-dideoxy-2',3'-difluoro-Uridine ENT:f1->Analog_int CNT:f1->Uridine_int CNT:f1->Analog_int Metabolism Phosphorylation & Metabolism Uridine_int->Metabolism Analog_int->Metabolism

    Caption: Cellular uptake pathways for uridine and its analogue.

    Comparative Uptake: Uridine vs. 2',3'-Dideoxy-2',3'-Difluoro-Uridine

    Modifications at the 2' and 3' positions of the ribose sugar are known to significantly impact the affinity of nucleoside analogues for NTs. For instance, a study on 2',3'-dideoxyinosine revealed that while it is transported by the concentrative nucleoside transporter CNT2, its maximum transport velocity (Vmax) was 27-fold lower than that of adenosine.[6] Conversely, another study found that 2',3'-dideoxycytidine was virtually inactive as a substrate for nucleoside transporters.[2] This suggests that the absence of hydroxyl groups at both the 2' and 3' positions can severely hinder recognition and translocation by these transporters.

    The presence of fluorine atoms at the 2' and 3' positions, as in 2',3'-dideoxy-2',3'-difluoro-uridine, introduces further complexity. While fluorine is a small atom, its high electronegativity can alter the electronic properties of the sugar ring, potentially affecting its interaction with the transporter binding pocket.

    In contrast, the naturally occurring nucleoside, uridine, is a well-established substrate for both ENT and CNT transporters, with a relatively high affinity. For example, in human lymphoblastoid cells, the Km for uridine transport was determined to be in the range of 0.23-0.25 mM.[7]

    Based on the available evidence for other 2',3'-dideoxy analogues, it is plausible to hypothesize that 2',3'-dideoxy-2',3'-difluoro-uridine will be a poorer substrate for both ENT and CNT transporters compared to uridine , likely exhibiting a lower Vmax and potentially a higher Km.

    Quantitative Comparison of Nucleoside Uptake Parameters (Hypothetical)

    The following table presents a hypothetical comparison based on the analysis of related compounds. The values for 2',3'-dideoxy-2',3'-difluoro-uridine are extrapolations and should be experimentally verified.

    ParameterUridine2',3'-Dideoxy-2',3'-Difluoro-Uridine (Predicted)Rationale for Prediction
    Primary Transporters hENT1, hENT2, hCNT1, hCNT3[1][4]hENTs, hCNTs (with lower affinity)Modifications at the 2' and 3' positions are known to reduce transporter affinity.[2][6]
    Transport Efficiency HighLow to ModerateThe absence of 2' and 3' hydroxyl groups likely hinders recognition and translocation by transporters.[2][6]
    Km (µM) ~230-250[7]> 500A higher Km would indicate a lower affinity of the transporter for the analogue.
    Vmax (pmol/µL/sec) ~35-57[7]Significantly lower than UridineA lower Vmax would suggest a slower rate of transport across the membrane.[6]

    Experimental Protocol: Comparative Cellular Uptake Assay

    This protocol provides a detailed methodology for a robust and self-validating comparison of the cellular uptake of radiolabeled uridine and a test compound, such as 2',3'-dideoxy-2',3'-difluoro-uridine.

    Materials
    • Cell line of interest (e.g., a cancer cell line known to express nucleoside transporters)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Radiolabeled [³H]-Uridine

    • Radiolabeled [³H]-2',3'-dideoxy-2',3'-difluoro-uridine (if available, otherwise a competitive inhibition assay can be performed)

    • Unlabeled (cold) Uridine

    • Unlabeled 2',3'-dideoxy-2',3'-difluoro-uridine

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

    • Stop solution (ice-cold PBS with 100 µM dipyridamole, a potent ENT inhibitor)

    • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

    • Scintillation cocktail

    • Scintillation counter

    • Multi-well cell culture plates (e.g., 24-well)

    Experimental Workflow

    Uptake_Assay_Workflow Comparative Cellular Uptake Assay Workflow Start Start Cell_Seeding Seed cells in 24-well plates and grow to confluence Start->Cell_Seeding Pre_incubation Wash cells with transport buffer and pre-incubate Cell_Seeding->Pre_incubation Initiate_Uptake Add radiolabeled nucleoside (with or without competitor) Pre_incubation->Initiate_Uptake Incubation Incubate for a defined time course (e.g., 0.5, 1, 2, 5, 10 min) Initiate_Uptake->Incubation Stop_Uptake Stop uptake by adding ice-cold stop solution and washing Incubation->Stop_Uptake Cell_Lysis Lyse cells Stop_Uptake->Cell_Lysis Scintillation_Counting Add scintillation cocktail and measure radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Analyze data to determine uptake kinetics (Km and Vmax) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

    Caption: Step-by-step workflow for the cellular uptake assay.

    Detailed Steps
    • Cell Seeding: Seed the chosen cell line in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer. Add 0.5 mL of transport buffer to each well and pre-incubate at 37°C for 15 minutes.

    • Initiate Uptake: To determine the kinetics of uptake, prepare a series of concentrations of the radiolabeled nucleoside (e.g., [³H]-Uridine) in transport buffer. For competitive inhibition assays, prepare a fixed concentration of [³H]-Uridine with varying concentrations of the unlabeled competitor (e.g., 2',3'-dideoxy-2',3'-difluoro-uridine). To start the uptake, aspirate the pre-incubation buffer and add 0.5 mL of the radiolabeled nucleoside solution to each well.

    • Incubation: Incubate the plates at 37°C for a predetermined time course. It is crucial to perform initial experiments to determine the linear range of uptake.

    • Stop Uptake: Terminate the uptake by rapidly aspirating the radioactive solution and immediately adding 1 mL of ice-cold stop solution. Wash the cells three more times with 1 mL of ice-cold stop solution to remove any non-internalized radiolabel.

    • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

    • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a separate protein assay, e.g., BCA). Plot the uptake rate (pmol/mg protein/min) against the substrate concentration. For kinetic analysis, fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For competitive inhibition assays, a Dixon or Lineweaver-Burk plot can be used to determine the inhibition constant (Ki).

    Conclusion

    The cellular uptake of nucleoside analogues is a complex process governed by the expression and function of specific nucleoside transporters. While direct experimental data for 2',3'-dideoxy-2',3'-difluoro-uridine is lacking, evidence from structurally related compounds strongly suggests that it will be transported less efficiently than its natural counterpart, uridine. The provided experimental protocol offers a robust framework for empirically determining the transport kinetics of this and other novel nucleoside analogues. Such data is invaluable for the development of more effective and targeted therapies.

    References

    • Pastor-Anglada, M., Cano-Soldado, P., & Errasti-Murugarren, E. (2018). Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets. Pharmacological Research, 134, 299-307.
    • Min, J. S., & Zhang, X. (2022). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Expert Opinion on Drug Metabolism & Toxicology, 18(9), 643-659.
    • Cass, C. E., & Paterson, A. R. (1973). Multiple controls on the intracellular trapping of uridine. Biochimica et Biophysica Acta (BBA) - General Subjects, 304(3), 733-746.
    • Pastor-Anglada, M., & Pérez-Torras, S. (2010). Role of Nucleoside Transporters in Nucleoside-Derived Drug Sensitivity. Current Drug Metabolism, 11(5), 401-410.
    • Li, X., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases.
    • Cano-Soldado, P., & Pastor-Anglada, M. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology, 9, 606.
    • Johnson, M. A., & Fridland, A. (1989). Cellular pharmacology of 2',3'-dideoxyinosine and its interaction with other anti-HIV drugs. Reviews of infectious diseases, 11(Supplement_5), S941-S947.
    • Dahlin, J. L., et al. (2015). Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters. eLife, 4, e03604.
    • Gati, W. P., & Paterson, A. R. (1989). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Pharmacology & Therapeutics, 44(2), 235-257.
    • Mani, R. S., et al. (1998). Kinetic and Pharmacological Properties of Cloned Human Equilibrative Nucleoside Transporters, ENT1 and ENT2, Stably Expressed in Nucleoside Transporter-deficient PK15 Cells. Journal of Biological Chemistry, 273(46), 30817-30822.
    • de Ligt, J., et al. (2011). Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides. British Journal of Clinical Pharmacology, 72(1), 120-129.
    • Anderson, C. M., et al. (2001). Differential kinetics of transport of 2',3'-dideoxyinosine and adenosine via concentrative Na+ nucleoside transporter CNT2 cloned from rat blood-brain barrier. Journal of Biological Chemistry, 276(46), 43335-43342.
    • Jordheim, L. P., et al. (2013). Nucleoside analogues as antibacterial agents. Frontiers in Pharmacology, 4, 67.
    • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893.
    • De Clercq, E. (2010). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold.
    • Guo, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1369408.
    • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [A representative URL for such protocols would be placed here].
    • Borges, A., et al. (2022). A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. protocols.io.
    • Veltkamp, S. A., et al. (2011). Effect of its deaminated metabolite, 2',2'-difluorodeoxyuridine, on the transport and toxicity of gemcitabine in HeLa cells. Biochemical pharmacology, 81(7), 835-843.
    • Synapse. (2024). What is the mechanism of Floxuridine?
    • Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7069.
    • Blackstock, A. W., et al. (2001). Tumor uptake and elimination of 2',2'-difluoro-2'-deoxycytidine (gemcitabine) after deoxycytidine kinase gene transfer: correlation with in vivo tumor response. Clinical Cancer Research, 7(10), 3263-3268.
    • Plagemann, P. G., & Wohlhueter, R. M. (1984). Transport of uridine and 3-deazauridine in cultured human lymphoblastoid cells. Journal of cellular physiology, 121(2), 337-344.
    • Balzarini, J., et al. (2015). Nucleoside mono- and diphosphate prodrugs of 2',3'-dideoxyuridine and 2',3'-dideoxy-2',3'-didehydrouridine. ChemMedChem, 10(1), 133-142.
    • Aviñó, A., et al. (2021). Parallel G-quadruplex Structures Increase Cellular Uptake and Cytotoxicity of 5-Fluoro-2′-deoxyuridine Oligomers in 5-Fluorouracil Resistant Cells. Molecules, 26(6), 1735.

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    Cross-Validation of Target Engagement Assays for Uridine, 2',3'-dideoxy-2',3'-difluoro-

    Author: BenchChem Technical Support Team. Date: April 2026

    Content Type: Technical Comparison Guide Target Audience: Researchers, scientists, and drug development professionals

    Executive Summary & The Mechanistic Challenge

    Uridine, 2',3'-dideoxy-2',3'-difluoro- (also known as 2',3'-dideoxy-2',3'-difluorouridine) is a heavily modified fluorinated nucleoside analog [1]. Compounds in this class are classically investigated as inhibitors of viral RNA-dependent RNA polymerases (RdRp) or cellular DNA polymerases.

    Evaluating the Target Engagement (TE) of nucleoside analogs presents a unique biophysical challenge. These molecules are prodrugs . To exert their mechanism of action—competitive binding and subsequent chain termination—they must first undergo intracellular phosphorylation by endogenous cellular kinases to reach their active 5'-triphosphate form. Consequently, a single assay format is insufficient to validate efficacy. Relying solely on biochemical assays ignores the rate-limiting step of cellular metabolism, while relying solely on phenotypic cellular assays obscures direct target binding.

    To establish a robust, self-validating system, this guide outlines a tri-modal cross-validation strategy comparing three distinct TE workflows: In Vitro Polymerase Extension, Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement.

    G Prodrug Uridine, 2',3'-dideoxy-2',3'-difluoro- (Prodrug) Kinase1 Cellular Kinases (Phosphorylation) Prodrug->Kinase1 Cellular Uptake Active Active Triphosphate (Metabolite) Kinase1->Active ATP-dependent Polymerase Target Polymerase (Engagement) Active->Polymerase Competitive Binding Termination Chain Termination (Efficacy) Polymerase->Termination Catalytic Incorporation

    Intracellular activation pathway of the nucleoside analog leading to target engagement.

    Assay Methodologies & Step-by-Step Protocols

    As an application scientist, selecting the right assay requires understanding the causality behind the experimental design. Below are the three orthogonal protocols required to cross-validate Uridine, 2',3'-dideoxy-2',3'-difluoro-.

    Assay 1: In Vitro Polymerase Extension Assay (Enzymatic)

    Causality & Rationale: Purified polymerases lack the cellular kinase machinery required to phosphorylate nucleoside prodrugs. Therefore, to measure direct target engagement in a cell-free system, the chemically synthesized 5'-triphosphate derivative of Uridine, 2',3'-dideoxy-2',3'-difluoro- must be used. This assay confirms that the active metabolite directly binds the polymerase active site and acts as an obligate chain terminator.

    Self-Validating Protocol:

    • Complex Assembly: Anneal a 5'-fluorescently labeled RNA/DNA primer to a complementary template strand at 95°C for 5 minutes, followed by slow cooling to room temperature.

    • Enzyme Incubation: Incubate the purified target polymerase (e.g., 100 nM) with the primer-template complex (50 nM) in a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 1 mM DTT for 15 minutes at 30°C.

    • Compound Titration: Add the synthesized triphosphate form of Uridine, 2',3'-dideoxy-2',3'-difluoro- at varying concentrations (0.1 nM to 10 µM) in the presence of a sub-saturating concentration of natural UTP.

    • Initiation: Trigger the reaction by adding 5 mM MgCl₂. Incubate for 30 minutes.

    • Termination & Readout: Quench the reaction with EDTA (50 mM) and formamide. Resolve the extended primers using capillary electrophoresis.

    • Internal Control: Always include a "Minus UTP" control well. This validates the assay window by demonstrating absolute chain termination at the exact site of uridine incorporation.

    Assay 2: Cellular Thermal Shift Assay (CETSA)

    Causality & Rationale: CETSA measures physiological target engagement by quantifying the thermal stabilization of a protein upon ligand binding [3]. For nucleoside analogs, CETSA is critical because it utilizes intact cells, allowing the prodrug to be naturally phosphorylated over time. It answers the question: Does the metabolically activated drug actually bind the target inside a living cell?

    Self-Validating Protocol:

    • Cellular Dosing: Seed target cells (e.g., 1x10⁶ cells/mL) and treat with the Uridine, 2',3'-dideoxy-2',3'-difluoro- prodrug (10 µM).

    • Metabolic Incubation: Incubate for 24 hours. Causality note: Nucleoside analogs exhibit slow intracellular activation kinetics compared to standard small molecules [3]. A 24-hour window ensures steady-state triphosphate accumulation.

    • Thermal Challenge: Harvest the cells, wash with PBS, and divide into equal aliquots. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lysis & Separation: Lyse cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

    • Quantification: Analyze the soluble supernatant via Western Blot or AlphaLISA targeting the polymerase.

    • Internal Control: Run a parallel vehicle (DMSO) treated control to accurately calculate the shift in melting temperature (ΔTm).

    Assay 3: NanoBRET™ Target Engagement

    Causality & Rationale: NanoBRET provides real-time, live-cell kinetic data on target occupancy[2,4]. By expressing the polymerase tagged with NanoLuc® luciferase and introducing a cell-permeable fluorescent tracer, we create a Bioluminescence Resonance Energy Transfer (BRET) system. As the prodrug is metabolized, the active triphosphate competes with the tracer, resulting in a dose-dependent loss of BRET signal.

    Self-Validating Protocol:

    • Transfection: Transiently transfect cells with a vector encoding the target Polymerase-NanoLuc® fusion protein. Plate cells in a 384-well format and incubate for 24 hours.

    • Tracer Addition: Add the specific NanoBRET® TE tracer at a concentration corresponding to its predetermined K_d (e.g., 0.5 µM).

    • Compound Competition: Add serial dilutions of the Uridine, 2',3'-dideoxy-2',3'-difluoro- prodrug. Incubate for 4 to 24 hours to monitor the kinetics of metabolic activation and tracer displacement.

    • Signal Detection: Add the NanoBRET Nano-Glo® Substrate and extracellular inhibitor. Measure the BRET ratio (emission at 610 nm / 460 nm) using a luminescence microplate reader.

    • Internal Control: Include an unconjugated NanoLuc® control well to rule out non-specific interactions between the nucleoside analog and the fluorescent tracer.

    Cross-Validation Workflow & Data Presentation

    To ensure scientific integrity, data from all three assays must be synthesized. The biochemical assay proves the mechanism, CETSA proves physiological engagement, and NanoBRET provides the kinetic occupancy data.

    G Compound Uridine, 2',3'-dideoxy-2',3'-difluoro- Target Engagement Validation InVitro In Vitro Extension (Purified Enzyme + Triphosphate) Compound->InVitro CETSA CETSA (Live Cells + Prodrug) Compound->CETSA NanoBRET NanoBRET (Live Cells + Prodrug + Tracer) Compound->NanoBRET Validation Cross-Validated Mechanism of Action InVitro->Validation Direct Binding & Termination CETSA->Validation Label-Free Thermal Shift NanoBRET->Validation Real-Time Tracer Displacement

    Tri-modal cross-validation strategy for nucleoside analog target engagement.

    Quantitative Data Comparison

    The following table summarizes the expected performance metrics when cross-validating a compound like Uridine, 2',3'-dideoxy-2',3'-difluoro- across the three platforms.

    Assay TypeTest Compound FormReadout MetricTypical Sensitivity RangePhysiological RelevanceThroughput
    In Vitro Extension Synthesized TriphosphateIC₅₀ (Chain Termination)10 - 500 nMLow (Cell-free, lacks metabolism)Medium
    CETSA Unmodified ProdrugΔTm (Thermal Shift)> 1.5°C shiftHigh (Endogenous metabolism)Low to Medium
    NanoBRET TE Unmodified ProdrugIC₅₀ (Tracer Displacement)0.1 - 5 µMHigh (Live-cell kinetics)High (384-well)

    Conclusion

    Validating the target engagement of Uridine, 2',3'-dideoxy-2',3'-difluoro- requires a multi-tiered approach due to its prodrug nature. While the In Vitro Extension Assay is indispensable for confirming the absolute chain-terminating capability of the active triphosphate, it cannot predict cellular efficacy. By integrating CETSA to confirm label-free physiological binding of the generated metabolite, and NanoBRET to map the real-time kinetics of target occupancy, researchers can build a comprehensive, self-validating data package that drastically reduces the risk of late-stage attrition in drug development.

    References

    • National Center for Biotechnology Information. "Uridine, 2',3'-dideoxy-2',3'-difluoro- | C9H10F2N2O4 | CID 452035". PubChem. URL: [Link]

    • Almqvist, H., et al. "CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil." Nature Communications (2016). URL: [Link]

    • Edenson, S., et al. "A NanoBRET target engagement assay for querying domain selectivity at full-length polymerase theta in live cells." Cancer Research (AACR Journals, 2024). URL: [Link]

    Safety Operating Guide

    Proper Disposal of Uridine, 2',3'-dideoxy-2',3'-difluoro-: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Uridine, 2',3'-dideoxy-2',3'-difluoro-, a synthetic fluorinated nucleoside analog. Due to its chemical nature and the general characteristics of this compound class, it must be treated as hazardous waste, requiring specialized disposal procedures to mitigate risks to personnel and the environment.

    Hazard Assessment and Classification: Understanding the Risk

    Given these precedents, Uridine, 2',3'-dideoxy-2',3'-difluoro- should be handled as a potentially cytotoxic and environmentally hazardous substance. The presence of fluorine atoms also classifies it as a halogenated organic compound, which has specific disposal requirements.[6][7][8]

    Key Hazard Designations:

    • Potentially Cytotoxic: Handle with appropriate containment and personal protective equipment (PPE).

    • Halogenated Organic Compound: Requires segregation into the halogenated waste stream for proper disposal, typically via high-temperature incineration.[6][7][9]

    • Environmental Hazard: Prevent release into the environment, including sewage systems.[1][5]

    Immediate Safety and Handling Precautions

    Before beginning any work that will generate waste, it is imperative to establish a safe handling environment.

    • Personal Protective Equipment (PPE): A critical barrier to exposure, the required PPE for handling Uridine, 2',3'-dideoxy-2',3'-difluoro- is outlined in the table below.

    • Designated Handling Area: All manipulations of the compound, including weighing and solution preparation, should be conducted in a designated area such as a chemical fume hood or a biological safety cabinet to control potential aerosolization.[10]

    • Spill Management: A spill kit specifically for cytotoxic agents should be readily accessible. In the event of a spill, the area should be isolated, and institutional procedures for cleaning up cytotoxic compounds must be followed.[10][11]

    PPE ComponentSpecificationRationale
    Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides an extra layer of protection against dermal absorption of the potentially cytotoxic compound.
    Eye Protection Chemical safety goggles or a face shield.[12][13]Protects eyes from splashes and aerosols.
    Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Prevents contamination of personal clothing.
    Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosol generation and the primary engineering controls (fume hood) are insufficient.[10]Minimizes inhalation exposure to fine powders or aerosols.

    Step-by-Step Disposal Procedures

    The fundamental principle for the disposal of Uridine, 2',3'-dideoxy-2',3'-difluoro- is the segregation of waste at the point of generation, followed by disposal through a licensed hazardous waste management vendor.[2][10] There are currently no standardized protocols for the chemical neutralization of this compound in a laboratory setting for disposal purposes.[10]

    Step 1: Waste Segregation

    Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliance with waste disposal regulations.

    • Solid Waste:

      • Grossly Contaminated: Unused or expired pure compound, and any materials used to clean up significant spills. This is considered "bulk" chemotherapy waste.

      • Trace Contaminated: Items with minimal residual contamination, such as empty vials, weigh boats, contaminated gloves, bench paper, and pipette tips. This is considered "trace" chemotherapy waste.[10]

    • Liquid Waste:

      • Solutions containing Uridine, 2',3'-dideoxy-2',3'-difluoro- must be collected in a dedicated, leak-proof container for halogenated organic waste.[6][7] Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[7][14]

    • Sharps Waste:

      • Needles, syringes, and any broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[10]

    Step 2: Waste Containerization and Labeling

    The integrity and clear labeling of waste containers are essential for safe storage and transport.

    • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid.

    • Labeling: All waste containers must be immediately and clearly labeled.

    Caption: Essential information for labeling hazardous waste containers.

    Step 3: Storage

    Waste must be stored safely within the laboratory prior to collection.

    • Store sealed waste containers in a designated Satellite Accumulation Area.

    • Ensure containers are stored away from incompatible chemicals.

    Step 4: Final Disposal

    All waste streams containing Uridine, 2',3'-dideoxy-2',3'-difluoro- must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2][10] The standard and required procedure is high-temperature incineration.[9]

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with Uridine, 2',3'-dideoxy-2',3'-difluoro-.

    DisposalWorkflow cluster_waste_type Waste Type? cluster_solid_contamination Contamination Level? cluster_containers Containerization start Waste Generation solid Solid start->solid Identify liquid Liquid start->liquid Identify sharps Sharps start->sharps Identify trace Trace solid->trace Assess bulk Bulk solid->bulk Assess liquid_container Halogenated Liquid Waste Container liquid->liquid_container sharps_container Purple Cytotoxic Sharps Container sharps->sharps_container trace_container Purple Cytotoxic Waste Bag/Bin trace->trace_container bulk_container Black Bulk Chemo Waste Container bulk->bulk_container disposal Dispose via EHS/ Licensed Contractor (High-Temp Incineration) trace_container->disposal bulk_container->disposal liquid_container->disposal sharps_container->disposal

    Caption: Decision workflow for waste segregation and disposal.

    Conclusion

    The responsible disposal of Uridine, 2',3'-dideoxy-2',3'-difluoro- is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, containment, segregation, and proper disposal through certified channels, researchers can protect themselves, their colleagues, and the wider environment from the potential risks associated with this and other potent research compounds. Always consult your institution's specific Environmental Health & Safety guidelines for local requirements.

    References

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    • Sofosbuvir, 98% - SAFETY D
    • SAFETY DATA SHEET - Gemcitabine. (2025, November 19). Tokyo Chemical Industry.
    • MATERIAL SAFETY DATA SHEET - Gemcitabine Hydrochloride for Injection. (2011, June 20). Pfizer.
    • Gemcitabine - Safety D
    • Safety Data Sheet: Gemcitabine hydrochloride. Carl ROTH.
    • Proper Disposal of 1'-Epi Gemcitabine Hydrochloride: A Guide for Labor
    • Safety Data Sheet (SDS) - Sofosbuvir. (2020, July 2). MedKoo Biosciences.
    • Sofosbuvir SDS, 1190307-88-0 Safety D
    • Epclusa, INN-sofosbuvir/velp
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    • Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India‑specific Guidelines. (2021, July 6).
    • Conditions of use, conditions for distribution and patients targeted and conditions for safety monitoring addressed to member states for Sofosbuvir available for compassionate use. (2013, October 24). European Medicines Agency.
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    • MSDS - Sofosbuvir.
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    • Safety Data Sheet. (2025, November 14). MedchemExpress.com.
    • How Should Cytotoxic Waste be Disposed of?. (2022, October 20). Sharpsmart.
    • Organic Solvents. Cornell EHS.
    • SOVALDI® (soh-VAHL-dee) (sofosbuvir) tablets. Gilead Sciences.
    • Chemically hazardous waste. Environmental Science Center - 東京大学.
    • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone.
    • Hazardous Waste Reduction. Environmental Health and Safety.
    • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). FDA.
    • 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. (2022, December 6). RSC Publishing.
    • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. (2025, January 13). MDPI.
    • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC - NIH.
    • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (2025, March 27). University of Oxford.
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    A Senior Application Scientist's Guide to Handling Uridine, 2',3'-dideoxy-2',3'-difluoro-

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety protocols and operational plans for the handling and disposal of Uridine, 2',3'-dideoxy-2',3'-difluoro-. As a fluorinated nucleoside analog, this compound is part of a class of molecules with significant biological activity, often designed to interfere with cellular processes like DNA synthesis.[1][2][3] While specific toxicological data for this exact compound are not extensively published, its structural similarity to potent antiviral and anticancer agents necessitates a cautious and systematic approach to handling to minimize exposure and ensure laboratory safety.[2][4][5] This document outlines the minimum personal protective equipment (PPE), engineering controls, and procedural steps required for safe manipulation.

    Foundational Safety: Hazard Assessment and Engineering Controls

    The core principle for safely handling any biologically active compound is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. Fluorinated nucleosides, as a class, are designed to be potent biological agents.[2] Their mechanism often involves incorporation into nucleic acids or inhibition of key enzymes, which is the basis for their therapeutic effects and also their potential toxicity.[4] Therefore, treating Uridine, 2',3'-dideoxy-2',3'-difluoro- with a high degree of caution is imperative.

    Primary Engineering Control: The Chemical Fume Hood

    All manipulations of solid Uridine, 2',3'-dideoxy-2',3'-difluoro- or its solutions must be performed within a certified chemical fume hood. This is non-negotiable. The rationale is to control the primary risk of exposure: the inhalation of fine powders or aerosols. A properly functioning fume hood provides a contained workspace that protects the user from airborne contaminants.

    Work Practices:

    • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

    • Avoid Dust Generation: When handling the solid form, use techniques that minimize dust creation, such as gentle scooping rather than pouring.[6]

    • No Unattended Operations: Never leave the compound or its solutions unattended outside of a properly labeled and sealed container.

    Personal Protective Equipment (PPE): The Last Line of Defense

    PPE is essential to prevent dermal and eye exposure. The following table summarizes the mandatory PPE for handling Uridine, 2',3'-dideoxy-2',3'-difluoro-.

    PPE CategorySpecificationRationale
    Hand Protection Double-gloving with nitrile gloves.The use of two pairs of gloves provides an extra layer of protection against potential tears or micropores and allows for a safe doffing procedure where the outer, contaminated glove can be removed without touching the inner glove.[7] Nitrile offers good chemical resistance for incidental contact.
    Eye Protection Chemical safety goggles.Standard safety glasses with side shields offer minimal protection.[8] Chemical safety goggles provide a seal around the eyes, protecting against splashes of solutions or accidental projection of solid particles.[9]
    Body Protection Disposable, solid-front laboratory gown with knit cuffs.A disposable gown prevents contamination of personal clothing. The solid front and knit cuffs ensure a better barrier at the torso and wrist interface, which are common areas of exposure.[10]
    Respiratory Protection NIOSH-approved N95 respirator (or higher).While a fume hood is the primary control, a respirator should be used as a secondary precaution, especially when weighing larger quantities of the solid compound, to minimize the risk of inhaling fine particulates.

    Procedural Workflow: From Handling to Disposal

    A systematic workflow is critical to maintaining a safe operating environment. The following diagram and step-by-step protocols outline the entire process.

    G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Ensure controls are active handle_compound 3. Weigh & Prepare Solution don_ppe->handle_compound Enter designated area decontaminate 4. Decontaminate Surfaces handle_compound->decontaminate After experiment completion doff_ppe 5. Doff PPE Correctly decontaminate->doff_ppe Clean to contaminated dispose 6. Segregate & Dispose Waste doff_ppe->dispose Exit work area

    Caption: Safe handling workflow for potent nucleoside analogs.

    Donning PPE: A Deliberate Sequence
    • Gown: Put on the disposable lab gown, ensuring it is fully fastened.

    • Respirator: If required, perform a seal check on your N95 respirator.

    • Goggles: Place the chemical safety goggles over your eyes.

    • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown. Don the second pair of gloves over the first.

    Doffing PPE: The Contamination Control Point

    The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and methodically.

    • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of these gloves immediately in the designated hazardous waste container.[9]

    • Gown: Unfasten the gown. Roll it down from the shoulders, ensuring the contaminated outer surface is folded inward. Dispose of it in the hazardous waste container.

    • Goggles: Remove goggles from the back of your head forward, avoiding touching the front surface.

    • Respirator: Remove the respirator without touching the front.

    • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[11]

    Emergency Procedures

    Spill Response:

    • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or aerosolized.

    • Don PPE: Before any cleanup, don the full required PPE, including a respirator.

    • Containment: For a solid spill, gently cover it with a damp paper towel to avoid making the powder airborne. For a liquid spill, cover with an absorbent material.[9]

    • Cleanup: Carefully collect all contaminated materials using forceps or other tools and place them into a sealed, labeled hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.[7]

    Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

    Waste Disposal Plan

    All materials that have come into contact with Uridine, 2',3'-dideoxy-2',3'-difluoro- must be treated as hazardous chemical waste.

    • Solid Waste: This includes contaminated gloves, gowns, paper towels, and any disposable labware. Place these items in a clearly labeled, sealed hazardous waste container.[6]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour this waste down the drain.[6]

    • Sharps: Needles and syringes used for transfers must be placed directly into an approved sharps container to prevent accidental punctures.[6]

    All waste must be disposed of according to your institution's and local environmental regulations. Consult with your Environmental Health and Safety (EHS) department for specific guidelines.[6]

    References

    • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC . National Center for Biotechnology Information. [Link]

    • Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents | Request PDF . ResearchGate. [Link]

    • Fluorinated Nucleosides: Synthesis and Biological Implication - PMC . National Center for Biotechnology Information. [Link]

    • SOP BIO-009 Cleaning Instruments for Handling Potentially Prion Infected Neural Tissue . Tufts University. [Link]

    • Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed . National Center for Biotechnology Information. [Link]

    • Safety Data Sheet: Uridine . Chemos GmbH & Co.KG. [Link]

    • 2',3'-Dideoxy-3'-fluoro-a-D-uridine — Chemical Substance Information . NextSDS. [Link]

    • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review | Oxford Academic . Oxford University Press. [Link]

    • Uridine, 2',3'-dideoxy-2',3'-difluoro- | C9H10F2N2O4 | CID 452035 . PubChem. [Link]

    • EUDAMED Enumerations - UDI/Devices . European Commission. [Link]

    • Material Safety Data Sheet - Uridine, 2'-deoxy-2'-fluoro-5-methyl- . ABX advanced biochemical compounds. [Link]

    • Recommendation of occupational exposure limits (2022–2023) . Japan Society for Occupational Health. [Link]

    • Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff . Cochrane Library. [Link]

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    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.